Product packaging for Fmoc-D-His(Boc)-OH(Cat. No.:CAS No. 159631-28-4)

Fmoc-D-His(Boc)-OH

Cat. No.: B1466323
CAS No.: 159631-28-4
M. Wt: 477.5 g/mol
InChI Key: ZRHPMMZWDWMKPD-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-d-his(boc)-oh>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27N3O6 B1466323 Fmoc-D-His(Boc)-OH CAS No. 159631-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHPMMZWDWMKPD-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Boc Protecting Group on the Histidine Side Chain: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Histidine in Peptide Synthesis

Histidine is a crucial amino acid in the design and synthesis of therapeutic peptides and other complex organic molecules. Its imidazole side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, a property vital for the biological function of many peptides and proteins. However, this same reactivity presents a significant challenge during chemical synthesis.[1] The nucleophilic nature of the imidazole ring can lead to undesirable side reactions, most notably racemization, which can compromise the purity, structure, and biological activity of the final product.[1][2][3][4]

To mitigate these issues, the imidazole side chain must be "protected" during synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose. This in-depth guide provides a comprehensive overview of the function of the Boc protecting group on the histidine side chain, detailing its mechanism, application, and the rationale behind its use in modern synthetic chemistry.

The Core Function: How Boc Protects the Histidine Side Chain

The primary function of the Boc group on the histidine side chain is to prevent unwanted side reactions by temporarily masking the reactive imidazole nitrogen. This is achieved by introducing the bulky and electron-withdrawing Boc group onto one of the imidazole nitrogens, typically the tau (τ) nitrogen, to create Nτ-Boc-histidine.[5]

Minimizing Racemization

The most critical role of the Boc protecting group on the histidine side chain is the suppression of racemization.[1][6] Racemization, the conversion of the L-amino acid to a mixture of L- and D-isomers, is a major concern during peptide synthesis, particularly during the activation of the carboxylic acid for coupling. The unprotected imidazole ring of histidine can act as an intramolecular base, abstracting the α-proton and leading to the formation of an achiral enolate intermediate.[4][7] This intermediate can then be protonated from either face, resulting in a loss of stereochemical integrity.

The Boc group on the imidazole nitrogen effectively mitigates this by:

  • Steric Hindrance: The bulky tert-butyl group physically obstructs the imidazole nitrogen from accessing the α-proton.[1]

  • Electronic Effects: The electron-withdrawing nature of the carbonyl group in the Boc protector reduces the basicity of the imidazole nitrogen, making it less likely to abstract the α-proton.[1]

The effectiveness of Boc protection in reducing racemization is well-documented. For instance, in one study, the use of Fmoc-His(Boc)-OH in peptide synthesis at 50°C for 10 minutes resulted in only 0.18% of the D-isomer, whereas the use of Fmoc-His(Trt)-OH under the same conditions led to 6.8% of the D-isomer.[6][7] Even at a higher temperature of 90°C, Fmoc-His(Boc)-OH maintained low epimerization levels (0.81%) compared to over 16% with Fmoc-His(Trt)-OH.[6][7]

Preventing Side-Chain Acylation

While less common than racemization, the unprotected imidazole side chain can also react with activated carboxylic acids during coupling steps, leading to the formation of acyl-imidazole intermediates.[8] Although these intermediates are often reactive and the acyl group can be removed in subsequent steps, this side reaction can consume valuable reagents and potentially lead to byproducts.[8] The Boc group on the imidazole nitrogen prevents this side reaction.

Boc Protection Strategy: Key Considerations

The use of Boc-protected histidine is typically part of a broader "Boc-based" solid-phase peptide synthesis (SPPS) strategy. In this approach, the α-amino group of the amino acids is also protected with a Boc group.[6]

Orthogonality

A key principle in protecting group strategy is "orthogonality," which means that different protecting groups can be removed under distinct conditions without affecting each other.[9] In Boc-based SPPS, both the α-amino Boc group and the side-chain Boc group on histidine are acid-labile.[5][6] This means they are removed simultaneously during the deprotection steps using a strong acid like trifluoroacetic acid (TFA).[5][6] This "non-orthogonal" approach simplifies the deprotection process.[6]

However, for more complex syntheses requiring selective deprotection of the side chain while the α-amino group remains protected, an orthogonal strategy is necessary. In such cases, a different protecting group for the α-amino group, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, would be used in conjunction with the acid-labile Boc group on the histidine side chain.[][]

Boc-His(Boc)-OH vs. Other Protected Histidines

Several protecting groups are available for the histidine side chain, each with its own advantages and disadvantages. The choice of protecting group depends on the specific synthetic strategy and the desired properties of the final peptide.

Histidine DerivativeSide-Chain Protecting GroupKey Features
Boc-His(Boc)-OH tert-butyloxycarbonyl (Boc)Excellent at suppressing racemization; both Boc groups removed simultaneously with strong acid.[1][6]
Boc-His(Trt)-OH Trityl (Trt)Acid-labile Trt group offers good protection but is more prone to racemization than Boc.[6][12][13]
Boc-His(Tos)-OH Tosyl (Tos)Stable protecting group, but its removal can sometimes lead to side reactions.
Boc-His(Dnp)-OH 2,4-dinitrophenyl (Dnp)Very stable group, useful for preparing larger peptides, but requires specific deprotection conditions.

Data from a comparative study on a model peptide synthesized using Fmoc-SPPS highlights the superior performance of the Boc side-chain protection in minimizing racemization: [1]

Histidine DerivativeCrude Purity (%)Overall Yield (%)Racemization (D-isomer, %)
Fmoc-His(Trt)-OH75605.8
Fmoc-His(Boc)-OH 85 70 1.5
Fmoc-His(Mmt)-OH80653.2
Fmoc-His(π-Mbom)-OH8872<1

Experimental Protocol: Deprotection of Boc-His(Boc)-OH in SPPS

The following is a generalized protocol for the deprotection of both the Nα-Boc and Nτ-Boc groups from a histidine residue on a solid support during Boc-based SPPS.

Materials and Reagents
  • Peptide-resin with N-terminal Boc-His(Boc)-OH

  • Trifluoroacetic acid (TFA), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIEA), peptide synthesis grade

  • Scavengers (e.g., dithiothreitol (DTE), thioanisole, triisopropylsilane (TIS)) if other sensitive amino acids are present[5]

Step-by-Step Methodology
  • Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in the SPPS reaction vessel.[5] Drain the DCM.

  • Deprotection: Add a solution of 50% TFA in DCM to the resin. If the peptide sequence contains tryptophan, cysteine, or methionine residues, it is highly recommended to add a scavenger such as 0.5% DTE to the deprotection solution to prevent side reactions.[5]

  • Agitation: Agitate the mixture for 20-30 minutes at room temperature.[5]

  • Washing: Drain the TFA solution. Wash the resin thoroughly with DCM (3-5 times), followed by isopropanol (2 times), and then DCM again (3-5 times) to remove residual acid and byproducts.[5]

  • Neutralization: To deprotonate the newly formed N-terminal ammonium salt to a free amine for the subsequent coupling step, a neutralization step is required. Add a solution of 10% DIEA in DCM to the resin. Agitate for 2 minutes and drain. Repeat the neutralization step one more time.[5]

  • Final Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts.[5]

Monitoring the Deprotection
  • Kaiser Test (Ninhydrin Test): This qualitative test can be used after the neutralization step to confirm the presence of a free primary amine. A positive result (blue color) indicates successful deprotection.[5]

  • HPLC and Mass Spectrometry: For a more quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide can be analyzed by HPLC and mass spectrometry to confirm the complete removal of both Boc groups.[5]

Workflow Diagram

Deprotection_Workflow cluster_0 Deprotection Cycle Resin_Swelling 1. Resin Swelling (DCM, 30 min) Deprotection 2. Deprotection (50% TFA/DCM, 20-30 min) Resin_Swelling->Deprotection Washing_1 3. Washing (DCM, IPA, DCM) Deprotection->Washing_1 Neutralization 4. Neutralization (10% DIEA/DCM, 2x2 min) Washing_1->Neutralization Washing_2 5. Final Washing (DCM) Neutralization->Washing_2 Ready_for_Coupling Ready for Next Coupling Cycle Washing_2->Ready_for_Coupling

Caption: General workflow for the deprotection of Boc-His(Boc)-OH in SPPS.

Applications in Drug Development

The ability to efficiently and reliably incorporate histidine into peptides without racemization is crucial for the development of many peptide-based therapeutics. Histidine-rich peptides are of significant interest for various applications, including:

  • Affinity Tags (His-tags): Used for the purification of recombinant proteins.

  • Drug Delivery: As agents that facilitate endosomal escape.

  • Bioactive Molecules: Including antimicrobial and cell-penetrating peptides.

The use of Boc-protected histidine has been instrumental in the synthesis of numerous bioactive peptides, such as Luteinizing Hormone-Releasing Hormone (LHRH) and Angiotensin II.[1] The high purity and stereochemical integrity afforded by this protection strategy are essential for ensuring the desired biological activity and minimizing potential off-target effects of these therapeutic agents.

Conclusion

The Boc protecting group plays a vital role in modern peptide synthesis, particularly in the incorporation of the challenging amino acid histidine. Its primary function is to prevent unwanted side reactions, most importantly racemization, by sterically and electronically shielding the reactive imidazole side chain. The use of Boc-His(Boc)-OH, especially within a Boc-based SPPS strategy, offers a streamlined and effective method for synthesizing high-purity, stereochemically defined histidine-containing peptides. For researchers, scientists, and drug development professionals, a thorough understanding of the function and application of the Boc protecting group on the histidine side chain is essential for the successful design and synthesis of novel peptide-based therapeutics and research tools.

Logical Relationship Diagram

Boc_Function_Logic cluster_problem The Histidine Problem cluster_solution The Boc Solution cluster_outcome Desired Outcome His_Reactivity Histidine's Reactive Imidazole Side Chain Racemization Racemization (Loss of Stereochemistry) His_Reactivity->Racemization Side_Chain_Acylation Side-Chain Acylation His_Reactivity->Side_Chain_Acylation High_Purity_Peptide High-Purity, Stereochemically Defined Peptide Boc_Protection Boc Protecting Group on Imidazole Nitrogen Boc_Protection->Racemization Suppresses Boc_Protection->Side_Chain_Acylation Prevents Steric_Hindrance Steric Hindrance Boc_Protection->Steric_Hindrance Electronic_Effects Electronic Effects (Reduced Basicity) Boc_Protection->Electronic_Effects Steric_Hindrance->High_Purity_Peptide Prevents Electronic_Effects->High_Purity_Peptide Prevents

Caption: Logical relationship between the challenges of histidine synthesis and the solution provided by the Boc protecting group.

References

An In-depth Technical Guide to Fmoc-D-His(Boc)-OH: A Strategic Reagent for High-Purity Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). We will explore the core attributes of Fmoc-D-His(Boc)-OH, focusing on its chemical properties, the mechanistic solution it provides to the persistent challenge of histidine racemization, and its practical application in synthesizing high-purity peptides.

Introduction: The Critical Role of Protected Amino Acids in SPPS

In the intricate process of building peptides, the precise assembly of amino acids is paramount. This requires the strategic use of protecting groups to prevent unwanted side reactions. For histidine, an amino acid whose unique imidazole side chain is crucial for the biological function of many peptides, this protection is particularly challenging. This compound is a highly specialized derivative of D-histidine designed for use in Fmoc-based SPPS. Its dual-protection scheme not only facilitates peptide chain elongation but also critically preserves the stereochemical integrity of the histidine residue, ensuring the synthesis of enantiomerically pure target peptides.

Physicochemical Properties of this compound

A thorough understanding of a reagent's properties is fundamental to its successful application. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 159631-28-4[1][2][3][4]
Molecular Formula C₂₆H₂₇N₃O₆[1][2][3][5]
Molecular Weight ~477.5 g/mol [1][2][5]
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid[2]
Appearance White to off-white powder[1]
Purity (HPLC) Typically ≥95-99%[1][6]
Storage 2-8°C, dry and dark conditions recommended[1][7][8]

Note: A common variant is the cyclohexylamine (CHA) salt (CAS No: 210755-31-0), which may require an extraction step before use.[9][10][11] This guide focuses on the free acid form.

The Mechanistic Challenge: Histidine Racemization

Histidine is notoriously susceptible to racemization (or epimerization) during the coupling step of SPPS.[12] This loss of stereochemical integrity is a significant concern, as even minor amounts of the incorrect isomer can drastically alter a peptide's biological activity and immunogenicity.[12][13]

Causality of Racemization: The issue stems from the basicity of the imidazole side chain. During the activation of the carboxyl group (to form an active ester for coupling), the lone pair of electrons on the imidazole's Nπ nitrogen can act as an intramolecular base.[11][12][14] This facilitates the abstraction of the acidic proton from the α-carbon, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both L- and D-isomers and compromising the enantiomeric purity of the final peptide.[11][13] This side reaction is exacerbated by prolonged activation times or the elevated temperatures often required to overcome aggregation in complex peptide sequences.[12][14]

Racemization_Mechanism cluster_0 Racemization Pathway of Activated Histidine Activated_His Activated D-His Residue (Chiral Center at α-Carbon) Enolate Achiral Enolate Intermediate (Planar Structure) Activated_His->Enolate Intramolecular deprotonation by imidazole Nπ D_Isomer D-Histidine (Desired) Enolate->D_Isomer Reprotonation L_Isomer L-Histidine (Racemized Product) Enolate->L_Isomer Reprotonation

Caption: Mechanism of Histidine Racemization during Peptide Synthesis.

The this compound Solution: A Dual-Protection Strategy

This compound provides an elegant solution to this problem. Its design is centered on mitigating the basicity of the imidazole ring.

  • α-Amino Protection: The standard, base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection and stepwise elongation of the peptide chain.[13]

  • Side-Chain Protection: The acid-labile tert-butoxycarbonyl (Boc) group is attached to one of the imidazole nitrogens.[14] The electron-withdrawing nature of the Boc group significantly reduces the electron density and basicity of the imidazole ring.[14] This deactivation of the internal base is the key to its efficacy. By diminishing the ring's ability to abstract the α-proton, the formation of the achiral enolate intermediate is suppressed, thus preserving the stereochemistry of the amino acid even under forcing coupling conditions.[6][14]

Comparative Advantage: This approach is markedly superior to traditional methods using Fmoc-D-His(Trt)-OH. While the bulky trityl (Trt) group can prevent side-chain acylation, it offers only minimal suppression of racemization.[11][14] Studies have shown that under elevated temperatures (e.g., 90°C), coupling with Fmoc-His(Trt)-OH can lead to over 16% epimerization, whereas Fmoc-His(Boc)-OH keeps this side reaction below 1%.[11]

Experimental Protocol: Standard Coupling Cycle in Fmoc-SPPS

This protocol outlines a self-validating workflow for the incorporation of this compound into a growing peptide chain on a solid support. The success of each step can be verified using standard monitoring techniques like the ninhydrin (Kaiser) test.

Materials:

  • Peptide-resin with a free N-terminal amine (1 equivalent)

  • This compound (3-5 equivalents)

  • Coupling Activator: e.g., HBTU, HATU (3-5 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

Workflow:

  • Resin Preparation (Swelling):

    • Place the peptide-resin in a suitable reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes. This ensures that all reactive sites within the resin beads are accessible.

    • Drain the DMF.

  • Fmoc-Group Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes. The Fmoc group is cleaved by the secondary amine, piperidine, revealing the free N-terminal amine for the next coupling step.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

  • Washing:

    • Thoroughly wash the resin with DMF (5-7 cycles) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.

    • A final wash with DCM and then DMF can be performed.

    • Validation: A positive ninhydrin test (deep blue color) confirms the presence of the free primary amine.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound and the coupling activator (e.g., HBTU) in a minimal amount of DMF.

    • Add DIPEA to this solution and pre-activate for 1-2 minutes. DIPEA acts as a non-nucleophilic base, facilitating the formation of the activated ester of the amino acid.

    • Add the activated amino acid solution to the washed, deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The reaction time can be extended or temperature increased for difficult couplings, with minimal risk of racemization thanks to the Boc protection.[6][7]

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 cycles) to remove excess reagents and byproducts.[7]

    • Validation: A negative ninhydrin test (yellow/no color change) indicates successful and complete coupling.

  • Chain Elongation:

    • The cycle of deprotection (Step 2) and coupling (Step 4) is repeated for each subsequent amino acid in the desired peptide sequence.

SPPS_Workflow Start Start: Peptide-Resin (Fmoc-Protected) Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple this compound (+ Activator + DIPEA) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Next_Cycle Repeat for Next Amino Acid Wash2->Next_Cycle If not final residue Cleave Final Cleavage & Deprotection Wash2->Cleave If final residue Next_Cycle->Deprotect

Caption: General Workflow for Incorporating this compound in SPPS.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups (including the Boc on histidine and others like tBu, Trt on other residues) must be removed. This is typically achieved in a single step using a strong acid cocktail.[7]

  • Procedure: The peptide-resin is treated with a cleavage cocktail, most commonly containing Trifluoroacetic Acid (TFA) as the primary cleavage agent.

  • Scavengers: The cocktail must also include "scavengers" (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT)) to quench the reactive carbocations generated during the cleavage of acid-labile groups like Boc, preventing re-attachment to sensitive residues like tryptophan or methionine.

Conclusion

This compound is an indispensable reagent for the modern peptide chemist. Its rationally designed dual-protection strategy directly addresses and solves the critical issue of histidine racemization during SPPS. By deactivating the imidazole side chain, it ensures the stereochemical integrity of the incorporated residue, leading to higher purity and yield of the final peptide product.[7] The stability and compatibility of this compound with standard protocols make it a reliable and cost-effective choice for the synthesis of complex, histidine-containing peptides destined for research, diagnostics, and therapeutic development.[8][14]

References

An In-depth Technical Guide to the Solubility of Fmoc-D-His(Boc)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Histidine and the Solubility Challenge

In the landscape of drug development and biochemical research, the precise chemical synthesis of peptides is a cornerstone technology. Within the repertoire of amino acids, histidine presents a unique and formidable challenge. Its imidazole side chain, crucial for the biological function of countless peptides, is notoriously susceptible to racemization during the activation step of solid-phase peptide synthesis (SPPS). This loss of stereochemical integrity can drastically alter or eliminate the therapeutic efficacy of a synthetic peptide.

Fmoc-D-His(Boc)-OH has emerged as a superior building block for incorporating D-histidine, offering a robust solution to the racemization problem.[1][2] Its dual-protection strategy—the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the imidazole nitrogen—effectively suppresses this side reaction, even at the elevated temperatures used in modern microwave-assisted SPPS.[3][4]

However, the successful incorporation of this derivative is fundamentally dependent on a seemingly simple yet critical parameter: its solubility. Inadequate dissolution in the reaction solvent can lead to incomplete coupling, the formation of deletion sequences, and significant challenges in the final purification.[5][6] This guide provides an in-depth analysis of the solubility of this compound in N,N-Dimethylformamide (DMF) and other common SPPS solvents, offering field-proven insights and detailed protocols to empower researchers in achieving high-yield, high-purity peptide synthesis.

The Molecular Architecture: Unpacking the Determinants of Solubility

The solubility of this compound is not a simple metric but a complex interplay of its distinct structural motifs with the surrounding solvent molecules. Understanding these interactions at a molecular level is paramount to predicting and manipulating its behavior in solution.

  • The Fmoc Group: This large, aromatic, and planar moiety is the primary driver of aggregation. Through π-π stacking interactions, Fmoc groups on adjacent molecules can form non-covalent oligomers, significantly reducing their effective solvation and leading to poor solubility.[6][7]

  • The Boc Group: As a bulky and hydrophobic protecting group, the Boc moiety on the imidazole side chain sterically hinders some aggregation pathways but also decreases the molecule's overall polarity, influencing its affinity for different organic solvents.[8]

  • The Histidine Core: The inherent polarity of the amino acid backbone and the imidazole ring contributes to the molecule's overall physicochemical profile, requiring a solvent capable of engaging in favorable dipole-dipole interactions.

cluster_Molecule This compound Molecule cluster_Interactions Intermolecular Forces & Solubility Impact Fmoc Fmoc Group (Bulky, Aromatic) Aggregation π-π Stacking Aggregation Fmoc->Aggregation Promotes Boc Boc Group (Bulky, Hydrophobic) Solvation Effective Solvation Boc->Solvation Influences Polarity His Histidine Core (Polar Backbone) His->Solvation Requires Polar Interactions Insolubility Reduced Solubility & Poor Kinetics Aggregation->Insolubility Leads to Solvation->Insolubility Counteracts

Caption: Key molecular features of this compound and their influence on solubility.

Solubility Profile in Standard SPPS Solvents

The choice of solvent is a critical experimental parameter that directly impacts reaction efficiency. While a universal solvent for all peptide sequences remains elusive, a few polar aprotic solvents have become the industry standard.[9] The solubility of this compound in these key solvents is summarized below.

SolventAbbreviationGeneral SolubilityKey Considerations & Causality
N,N-Dimethylformamide DMFSolubleThe most common solvent for SPPS.[10] this compound is readily soluble at standard concentrations (0.2-0.5 M), but may require agitation or gentle warming to fully dissolve, overcoming the initial energy barrier for disrupting intermolecular aggregation.[1][11] Over time, DMF can degrade to dimethylamine, which can prematurely deprotect the Fmoc group.[10]
N-Methyl-2-pyrrolidone NMPSolublePossesses a higher solvating power for hydrophobic sequences compared to DMF and can be more effective at preventing on-resin aggregation.[7][12] It is an excellent alternative to DMF, though some studies suggest Fmoc-amino acids may have slightly lower long-term stability in NMP.[10]
Dimethyl Sulfoxide DMSOHighly SolubleA powerful, highly polar solvent capable of disrupting the π-π stacking of Fmoc groups.[7] While not always used as the primary SPPS solvent, it is an invaluable co-solvent to enhance the solubility of difficult-to-dissolve reagents.[7] One supplier reports a solubility of up to 200 mg/mL for the L-isomer with sonication.[13]
Dichloromethane DCMSparingly SolublePrimarily used in Boc-based SPPS. Its lower polarity is generally insufficient to effectively solvate the polar peptide backbone, and it is rarely used in Fmoc chemistry due to its reactivity with the deprotection reagent, piperidine.[10]

A Practical Workflow for Dissolution and Handling

Achieving a clear, homogenous solution of this compound is the first step toward a successful coupling reaction. The following workflow outlines a systematic approach, incorporating troubleshooting steps based on an understanding of the underlying chemical principles.

start Start: Prepare Solution (e.g., 0.2 M in DMF) add_solvent Add this compound to calculated volume of DMF start->add_solvent vortex Vortex/Agitate at Room Temperature for 2-5 min add_solvent->vortex check1 Is the solution completely clear? vortex->check1 warm Apply Gentle Heat (30-40°C) with agitation for 5-10 min check1->warm No success Solution Ready for Use in SPPS check1->success Yes check2 Is the solution completely clear? warm->check2 sonicate Sonicate in a water bath for 5-15 min check2->sonicate No check2->success Yes check3 Is the solution completely clear? sonicate->check3 add_dmso Add DMSO as a co-solvent (1-10% v/v) and repeat agitation/warming check3->add_dmso No check3->success Yes fail Consult Senior Personnel. Consider solvent lot or reagent quality. check3->fail If still insoluble add_dmso->vortex

Caption: Decision workflow for dissolving this compound.

Causality Behind the Workflow:

  • Mechanical Agitation (Vortexing): This initial step provides kinetic energy to promote solvent-solute interactions and break apart loosely associated particles.

  • Thermal Intervention (Gentle Warming): Increasing the temperature enhances the kinetic energy of the solvent molecules, allowing them to more effectively penetrate and disrupt the intermolecular forces (especially π-π stacking) that hold the solute molecules together.[7]

  • Sonication: The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy, which acts as a powerful mechanical force to break down aggregates and accelerate dissolution.[6]

  • Solvent System Modification (Adding DMSO): If the primary solvent (DMF) lacks sufficient solvating power, introducing a small amount of a stronger solvent like DMSO can significantly alter the properties of the solvent mixture, improving its ability to dissolve the protected amino acid.[7]

Protocol: Quantitative Determination of Solubility

For researchers developing novel solvent systems or requiring precise solubility data, the following protocol provides a reliable method for quantitative determination. This self-validating approach ensures trustworthy and reproducible results.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., DMF, NMP, or a novel solvent)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Thermostatic shaker or incubator

  • Vortex mixer

  • Centrifuge capable of holding the vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Calibrated micropipettes and volumetric flasks

Methodology:

  • Preparation of a Calibration Curve: a. Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in the chosen solvent. b. Create a series of five serial dilutions from the stock solution to cover the expected solubility range. c. Inject a known volume of each standard onto the HPLC and record the peak area at a suitable wavelength (typically ~265 nm for the Fmoc group). d. Plot peak area versus concentration and perform a linear regression to generate a calibration curve.

  • Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a tared 2 mL vial (e.g., add ~50-100 mg to 1 mL of solvent). The key is to ensure undissolved solid remains at equilibrium. b. Record the exact mass of the added solid and volume of the solvent. c. Tightly cap the vial to prevent solvent evaporation. d. Prepare at least three replicate vials for statistical validity.

  • Equilibration: a. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C). b. Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure the solution reaches equilibrium. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Separation of Undissolved Solid: a. After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet all undissolved solid. b. Crucially, do not disturb the solid pellet. Carefully extract a known volume of the clear supernatant from the top of the vial.

  • Analysis and Calculation: a. Dilute the extracted supernatant with the solvent to a concentration that falls within the range of your calibration curve. b. Inject the diluted sample into the HPLC and determine the peak area. c. Using the equation from the calibration curve, calculate the concentration of the diluted sample. d. Multiply this concentration by the dilution factor to determine the concentration of the original supernatant. This value is the saturation solubility of this compound in that solvent at that temperature (expressed in mg/mL or M).

Conclusion

This compound is an indispensable tool for the synthesis of high-purity, stereochemically defined histidine-containing peptides. While its molecular structure presents inherent solubility challenges, these can be reliably overcome through a systematic and informed approach to solvent selection and dissolution techniques. By understanding the interplay between the molecule's functional groups and the solvent's properties, researchers can move beyond simple trial-and-error and implement rational strategies. The application of gentle heat, sonication, or the use of co-solvents like DMSO are powerful, field-proven methods to ensure complete dissolution. For advanced applications, the quantitative protocol provided herein allows for the precise characterization of solubility, enabling the optimization of existing methods and the development of novel, green solvent systems for the future of peptide synthesis.

References

An In-Depth Technical Guide to the Mechanism of Histidine Racemization in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical integrity of peptides is paramount to their biological function and therapeutic efficacy. During Solid-Phase Peptide Synthesis (SPPS), certain amino acids are particularly susceptible to racemization, the process of converting a chiral center into a mixture of enantiomers. Histidine stands out as one of the most problematic residues in this regard. This guide provides a comprehensive exploration of the mechanisms underlying histidine racemization in SPPS. We will delve into the core chemical pathways, critically analyze the factors that exacerbate this deleterious side reaction, and present a detailed overview of state-of-the-art strategies for its prevention and suppression. This document is intended to serve as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development, offering both theoretical understanding and practical solutions to ensure the synthesis of chirally pure peptides.

The Challenge of Histidine: A Stereochemical Achilles' Heel in SPPS

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide manufacturing, enabling the efficient and automated assembly of complex peptide chains.[1] The methodology relies on the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[1][2] While highly effective, SPPS is not without its challenges, one of the most persistent being the maintenance of stereochemical purity.

Histidine, with its unique imidazole side chain, presents a significant hurdle in this respect.[1][3][4] The incorporation of histidine residues into a peptide sequence is often accompanied by a notable degree of racemization, leading to the formation of diastereomeric impurities that can be difficult to separate from the target peptide.[5] These impurities can have profound, and often detrimental, effects on the peptide's three-dimensional structure, biological activity, and immunogenicity, compromising its therapeutic potential.[1][6]

The Core Mechanism: Unraveling the Pathway to Racemization

The propensity of histidine to racemize during SPPS is primarily attributed to the catalytic role of its imidazole side chain.[7][8][9] The key mechanistic steps are as follows:

  • Carboxyl Group Activation: The first step in peptide bond formation is the activation of the carboxyl group of the incoming amino acid. This is typically achieved using a coupling reagent, which converts the carboxylic acid into a more reactive species, such as an active ester or an acylisourea derivative.[10]

  • Intramolecular Base Catalysis: The unprotected π-nitrogen of the histidine's imidazole ring acts as an internal base.[3][6][8] This nitrogen atom can abstract the acidic α-proton from the activated carboxyl group.[6][9]

  • Formation of a Planar Intermediate: The abstraction of the α-proton leads to the formation of a planar enolate or carbanion intermediate.[6][9] The planarity of this intermediate results in the loss of the original stereochemical information at the α-carbon.

  • Non-Stereoselective Reprotonation: The planar intermediate can then be reprotonated from either face with nearly equal probability. This non-stereoselective reprotonation results in a mixture of both the L- and D-isomers of the histidine residue, leading to racemization.[4][9]

An alternative, though less predominant, mechanism involves the formation of an oxazolone intermediate, particularly with highly activating coupling reagents.[10] However, for histidine, the intramolecular base-catalyzed direct α-proton abstraction is the major pathway.[4]

Visualizing the Mechanism

The following diagram illustrates the intramolecular base-catalyzed racemization of an activated histidine residue.

Histidine_Racemization cluster_0 L-Histidine (Activated) cluster_1 Planar Enolate Intermediate cluster_2 Racemic Mixture L_His Activated L-His Enolate Planar Enolate L_His->Enolate α-proton abstraction (intramolecular base catalysis) L_His_Final L-His Enolate->L_His_Final Reprotonation D_His_Final D-His Enolate->D_His_Final Reprotonation

Caption: Intramolecular base-catalyzed racemization of activated histidine.

Factors Influencing Histidine Racemization

Several factors during the SPPS process can significantly impact the extent of histidine racemization. A thorough understanding of these is crucial for developing effective suppression strategies.

Side-Chain Protection

The choice of protecting group for the imidazole side chain is the most critical factor in controlling histidine racemization.[9]

  • Unprotected Imidazole: Synthesizing peptides with an unprotected histidine side chain is highly prone to racemization due to the readily available π-nitrogen for intramolecular catalysis.[9]

  • τ-Nitrogen Protection (e.g., Trityl - Trt): The most commonly used protecting group, trityl (Trt), is attached to the τ-nitrogen (N-tau). While it prevents side-chain acylation, it offers minimal protection against racemization as the catalytic π-nitrogen remains unprotected.[1][6]

  • π-Nitrogen Protection: Protecting the π-nitrogen (N-pi) is the most effective strategy to suppress racemization.[3][11] By blocking the internal base, this approach directly inhibits the initial proton abstraction step.

Coupling Reagents and Additives

The choice of coupling reagent and the use of additives play a pivotal role in the degree of racemization.

  • Carbodiimides (e.g., DCC, DIC): Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can lead to significant racemization, especially when used without additives.[10][12]

  • Uronium/Aminium Reagents (e.g., HBTU, HATU): Reagents like HBTU and HATU are generally efficient but can still cause racemization, particularly with prolonged pre-activation times.[12]

  • Phosphonium Reagents (e.g., PyBOP, DEPBT): While effective, some phosphonium reagents can also promote racemization. However, DEPBT is noted for its remarkable resistance to racemization and is a good choice for coupling Fmoc-His(Trt)-OH.[10]

  • Racemization-Suppressing Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial for minimizing racemization.[9][10][11] These additives react with the activated amino acid to form active esters that are less prone to racemization.

Reaction Conditions

The physical parameters of the coupling reaction also have a significant influence.

  • Temperature: Elevated temperatures, often employed in microwave-assisted SPPS, can accelerate the rate of racemization.[6][13] Lowering the coupling temperature for histidine and cysteine residues is a common strategy to mitigate this.[13]

  • Pre-activation Time: Prolonged pre-activation of the amino acid before its addition to the resin can increase the extent of racemization.[3][5] An in situ activation approach, where the coupling reagent is added directly to the resin-bound peptide and the protected amino acid, can be beneficial.[5]

  • Base: The choice and amount of base used during coupling can influence racemization.[9] Weakly basic tertiary amines like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally preferred over stronger, more nucleophilic bases.[9][10]

Strategies for the Prevention and Suppression of Histidine Racemization

Based on the understanding of the underlying mechanisms and influencing factors, several robust strategies have been developed to minimize histidine racemization during SPPS.

Strategic Side-Chain Protection

The most effective approach is the use of a protecting group on the π-nitrogen of the imidazole ring.[3][11]

Protecting GroupPositionEfficacy in Suppressing RacemizationKey Considerations
Trityl (Trt) τ-NitrogenLowStandard, cost-effective, but highly prone to racemization.[6]
Boc (t-butyloxycarbonyl) π-NitrogenHighSignificantly reduces racemization, especially in microwave-assisted SPPS.[6] Acid-labile, which may limit its use in certain orthogonal protection schemes.[6]
MBom (4-methoxybenzyloxymethyl) π-NitrogenVery HighExcellent suppression of racemization.[3][6] Cleavage can release formaldehyde, which may react with other residues if not properly scavenged.[6]
Bum (t-butoxymethyl) π-NitrogenHighEffective at preventing racemization.[3][6] Deprotection can be sluggish.[6]
Optimized Coupling Protocols

Careful selection of coupling reagents and conditions is paramount.

Experimental Protocol: Minimal Racemization Coupling of Fmoc-His(Trt)-OH

This protocol outlines a standard procedure for incorporating Fmoc-His(Trt)-OH while minimizing racemization.

Materials:

  • Fmoc-His(Trt)-OH

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagent: DIC (N,N'-diisopropylcarbodiimide)

  • Additive: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Solvent: DMF (N,N-dimethylformamide)

  • Base: DIPEA (N,N-diisopropylethylamine) - use judiciously

  • Washing solvents: DMF, DCM (dichloromethane)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Amino Acid and Additive Dissolution: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3-5 equivalents) and Oxyma (3-5 equivalents) in a minimal amount of DMF.

  • Coupling Reagent Addition: Add DIC (3-5 equivalents) to the amino acid/additive solution.

  • In Situ Activation and Coupling: Immediately add the activation mixture to the swollen peptide-resin.

  • Reaction Monitoring: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

  • Washing: After the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Proceed to the next SPPS cycle.

Workflow for Minimizing Histidine Racemization

The following diagram outlines a decision-making workflow for incorporating histidine residues in SPPS.

Histidine_SPPS_Workflow start Incorporate Histidine choose_protection Choose Side-Chain Protection start->choose_protection pi_protection Use π-Nitrogen Protection (e.g., Fmoc-His(Boc)-OH, Fmoc-His(MBom)-OH) choose_protection->pi_protection High-risk sequence or stringent purity required tau_protection Use τ-Nitrogen Protection (Fmoc-His(Trt)-OH) choose_protection->tau_protection Standard synthesis standard_coupling Standard Coupling Protocol pi_protection->standard_coupling coupling_protocol Select Coupling Protocol tau_protection->coupling_protocol optimized_coupling Optimized Coupling: - Use DIC/Oxyma or DEPBT - In situ activation - Room temperature - Minimal base coupling_protocol->optimized_coupling analysis Analyze for Racemization (e.g., Chiral HPLC, MS) optimized_coupling->analysis standard_coupling->analysis

Caption: Decision workflow for histidine incorporation in SPPS.

Analytical Methods for Detecting Histidine Racemization

The accurate detection and quantification of racemization are essential for process optimization and quality control.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method for separating and quantifying diastereomeric peptides resulting from racemization.[14]

  • Gas Chromatography (GC) on a Chiral Stationary Phase: After hydrolysis of the peptide, the resulting amino acids can be derivatized and analyzed by GC to determine the enantiomeric ratio of histidine.[15]

  • Mass Spectrometry (MS): While MS cannot directly distinguish between enantiomers, it can be used in conjunction with other techniques, such as enzymatic digestion, to identify diastereomeric peptides.[16]

  • Marfey's Method: This involves derivatizing the amino acid hydrolysate with a chiral reagent (Marfey's reagent) and then separating the resulting diastereomers by HPLC.[16]

Conclusion and Future Perspectives

Histidine racemization remains a significant challenge in Solid-Phase Peptide Synthesis. However, a deep understanding of the underlying intramolecular base-catalyzed mechanism has led to the development of effective mitigation strategies. The judicious selection of π-nitrogen protecting groups, optimized coupling protocols utilizing appropriate reagents and additives, and careful control of reaction conditions are all critical for ensuring the stereochemical integrity of histidine-containing peptides.

Future research in this area will likely focus on the development of novel, cost-effective, and highly efficient π-nitrogen protecting groups with improved cleavage characteristics. Additionally, the exploration of new coupling reagents and additives that inherently suppress racemization will continue to be an active area of investigation. As the demand for complex and highly pure therapeutic peptides grows, the ability to control and minimize racemization during SPPS will become increasingly vital for the successful translation of these molecules from the laboratory to the clinic.

References

The Strategic Incorporation of D-Amino Acids in Therapeutic Peptide Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of peptides is often hindered by their inherent susceptibility to proteolytic degradation and potential immunogenicity. A powerful strategy to overcome these limitations is the incorporation of non-proteinogenic D-amino acids. This guide provides a comprehensive technical overview of the rationale, strategies, and methodologies for utilizing D-amino acids in the design of robust and effective peptide therapeutics. We will delve into the profound impact of D-amino acid substitution on peptide stability, receptor interaction, and immunogenicity. Detailed experimental protocols for the synthesis, purification, and characterization of D-amino acid-containing peptides are provided, alongside a critical analysis of their enhanced pharmacological properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of D-amino acids in their therapeutic peptide discovery and development programs.

The Chirality Paradigm: L- vs. D-Amino Acids

In nature, the protein synthesis machinery almost exclusively utilizes L-amino acids. This homochirality dictates the three-dimensional structure and function of proteins and peptides. Proteolytic enzymes, which are themselves chiral entities composed of L-amino acids, have evolved to specifically recognize and cleave peptide bonds flanked by L-residues. D-amino acids, being the mirror images (enantiomers) of their L-counterparts, introduce a stereochemical perturbation that is not readily accommodated by the active sites of these enzymes. This fundamental principle is the cornerstone of utilizing D-amino acids to enhance peptide stability.[1][2]

Caption: Enantiomeric relationship between L-Alanine and D-Alanine.

Enhancing Proteolytic Stability: The Primary Directive

The most significant advantage of incorporating D-amino acids is the dramatic increase in resistance to enzymatic degradation.[2] This enhanced stability translates to a longer in vivo half-life, a critical parameter for therapeutic efficacy.

Mechanism of Protease Resistance

Proteases exhibit a high degree of stereospecificity, meaning their catalytic activity is dependent on the specific three-dimensional arrangement of the substrate.[2][3] The active site of a protease is exquisitely shaped to bind and cleave peptide sequences composed of L-amino acids. The presence of a D-amino acid disrupts this precise molecular recognition, sterically hindering the peptide from fitting correctly into the enzyme's active site.[2] This "misfit" prevents the catalytic residues of the protease from efficiently hydrolyzing the peptide bond.

Caption: D-amino acids sterically hinder binding to protease active sites.

Quantitative Impact on Peptide Half-Life

The substitution of even a single L-amino acid with its D-enantiomer can lead to a substantial increase in the peptide's half-life in biological fluids. The extent of this stabilization is dependent on the position of the substitution and the specific protease specificities.

PeptideEnantiomeric FormHalf-life in Human SerumReference
CarnosineL-Carnosine< 5 minutes[4]
CarnosineD-CarnosineSignificantly longer (similar pharmacokinetics in mice)[5][6][7][8]
VasopressinL-Arginine Vasopressin10-35 minutes[9][10][11][12][13]
Desmopressin (analog)D-Arginine at position 8~3 hours[9]

Modulating Biological Activity and Receptor Binding

While enhancing stability is a primary goal, the introduction of D-amino acids can also modulate the biological activity of a peptide. This can manifest as either a decrease, an increase, or a complete change in receptor binding and subsequent signaling. The outcome is highly dependent on the specific residue being substituted and its role in the peptide's bioactive conformation.

Mitigating Immunogenicity: A Key Advantage

A significant hurdle in the development of peptide therapeutics is their potential to elicit an immune response. D-amino acid-containing peptides are generally considered to be poorly immunogenic.[14] This is primarily due to their inability to be properly processed and presented by antigen-presenting cells (APCs).

The MHC-II Presentation Pathway and the Role of Proteases

The immunogenicity of exogenous peptides is largely mediated by their presentation on Major Histocompatibility Complex class II (MHC-II) molecules on the surface of APCs to CD4+ helper T cells.[15][16][17][18] This process involves the endocytosis of the peptide, its proteolytic degradation into smaller fragments within the endosome, and the loading of these fragments onto MHC-II molecules.[15][16][17][18] The proteases within the endosomal compartment, such as cathepsins, are, like other proteases, stereospecific for L-amino acids.[3][19][20]

How D-Amino Acids Evade the Immune System

The resistance of D-peptides to proteolysis means they are not efficiently broken down into the smaller peptide fragments required for loading onto MHC-II molecules.[2] Consequently, they are not effectively presented to T helper cells, and a robust adaptive immune response is not initiated.

Caption: D-peptides evade MHC-II presentation and subsequent T-cell activation.

Experimental Workflows for D-Amino Acid Peptide Development

Synthesis of D-Amino Acid-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for synthesizing peptides containing D-amino acids.[21][22] The process is analogous to the synthesis of L-peptides, with the key difference being the use of Fmoc- or Boc-protected D-amino acid building blocks.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid (L or D) to the resin using a coupling agent (e.g., HBTU/DIPEA).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF (typically 20%).[21][23][24]

  • D-Amino Acid Coupling: Dissolve the desired Fmoc-D-amino acid and a coupling agent in DMF and add it to the resin. Allow the reaction to proceed to completion. Monitoring the coupling reaction with a ninhydrin test is recommended.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, using the appropriate L- or D-amino acid building blocks.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA).[21]

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS) and analytical HPLC.[25][26][27]

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of D-amino acid peptides.

Discovery of Novel D-Peptide Ligands: Mirror-Image Phage Display

A powerful technique for discovering novel D-peptide ligands against a biological target is mirror-image phage display. This method cleverly circumvents the biological limitation of ribosome-based synthesis of D-peptides.

  • Target Synthesis: Chemically synthesize the target protein or a key binding domain in its D-enantiomeric form.

  • Library Screening: Screen a standard L-peptide phage display library against the immobilized D-target protein.

  • Selection and Amplification: Elute the binding phages, amplify them in E. coli, and perform subsequent rounds of selection to enrich for high-affinity binders.

  • Sequence Identification: Sequence the DNA of the enriched L-peptide-displaying phages to identify the binding L-peptide sequences.

  • D-Peptide Synthesis: Synthesize the D-enantiomer of the identified L-peptide sequence. Due to the principles of chiral symmetry, this D-peptide will bind to the natural L-form of the target protein.

Characterization of D-Amino Acid-Containing Peptides

A thorough characterization of synthetic D-amino acid-containing peptides is crucial to ensure their quality and to understand their structure-activity relationships.

  • Purity and Identity Confirmation (HPLC-MS):

    • RP-HPLC: Assess the purity of the synthesized peptide.

    • Mass Spectrometry (MS): Confirm the molecular weight of the peptide, verifying the correct incorporation of all amino acids.[28][29]

  • Structural Analysis (NMR Spectroscopy):

    • 2D NMR (COSY, TOCSY, NOESY): Determine the three-dimensional structure of the peptide in solution. This is critical to understand how D-amino acid incorporation affects the peptide's conformation.

  • Stability Assessment (In Vitro Serum/Plasma Stability Assay):

    • Incubate the peptide in human serum or plasma at 37°C.[30][31][32]

    • At various time points, quench the reaction and precipitate the proteins.

    • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining over time.[30][31][32][33]

    • Calculate the peptide's half-life.

  • Binding Affinity Determination (Surface Plasmon Resonance - SPR):

    • Immobilize the target protein on an SPR sensor chip.

    • Flow solutions of the D-amino acid-containing peptide at various concentrations over the chip.[34][35][36][37][38]

    • Measure the association and dissociation rates in real-time to determine the binding affinity (KD).[37][38]

Clinical Perspectives and Future Directions

The strategic incorporation of D-amino acids has already led to the development of more stable and effective peptide therapeutics. For instance, the approved drug bremelanotide, an analog of α-MSH, contains a D-amino acid to enhance its stability.[39] Several other D-amino acid-containing peptides are currently in various stages of clinical development for a range of indications, including metabolic diseases, oncology, and infectious diseases.[14][40]

The future of D-amino acid peptide design lies in a more rational and predictive approach. Advances in computational modeling will enable a better understanding of how specific D-amino acid substitutions will impact peptide conformation, stability, and receptor binding. Furthermore, the combination of D-amino acid incorporation with other peptide engineering strategies, such as cyclization and PEGylation, will likely lead to the development of next-generation peptide therapeutics with highly optimized pharmacokinetic and pharmacodynamic properties.

References

Storage and Stability of Fmoc-D-His(Boc)-OH: A Guide for Peptide Synthesis Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide >

Introduction: The Critical Role of Histidine Integrity in Peptide Synthesis

Fmoc-D-His(Boc)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of therapeutic peptides and complex biologics. The precise stereochemistry and purity of this reagent are paramount, as impurities or degradation can introduce undesired side-products, complicating purification and potentially altering the final peptide's biological activity and immunogenicity.[1] Histidine's imidazole side chain makes it uniquely challenging, as it is highly susceptible to racemization during the activation step of peptide coupling.[2][3][4][5] The strategic use of a tert-butoxycarbonyl (Boc) group to protect the imidazole nitrogen, in concert with the Nα-Fmoc group, creates an orthogonal protection scheme that effectively suppresses this epimerization, preserving stereochemical integrity even under the elevated temperatures used in microwave-assisted SPPS.[2][3][6][7]

This guide provides an in-depth analysis of the optimal storage, handling, and stability profiles of this compound in both solid and solution states. By understanding the causality behind these recommendations, researchers can ensure the highest quality of their synthetic peptides.

Chemical Structure and Properties

Understanding the structure of this compound is key to appreciating its stability characteristics. The molecule consists of a D-histidine core with three critical components: the carboxylic acid for peptide bond formation, the Nα-amino group protected by the base-labile Fmoc group, and the imidazole side chain protected by the acid-labile Boc group.[7] This orthogonal protection is fundamental to Fmoc-based SPPS, allowing for selective deprotection of the Nα-terminus without disturbing the side chain.[8][9][10]

G mol fmoc_label Fmoc Group (Base-labile) fmoc_label->fmoc_anchor boc_label Boc Group (Acid-labile) boc_label->boc_anchor sidechain_label Histidine Side-Chain (Imidazole) sidechain_label->sidechain_anchor

Caption: Chemical structure of this compound.

Optimal Storage of Solid this compound

The solid form of this compound is relatively stable, but its longevity and purity are critically dependent on the storage environment. Degradation is a slow process, but over time, exposure to adverse conditions can lead to a significant loss of quality.

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommendationRationale and Causality
Temperature 2-8°C is acceptable for short-term storage. For long-term storage, -20°C is strongly recommended.[11]Lowering the temperature reduces the kinetic energy of molecules, significantly slowing down potential degradation pathways such as hydrolysis of the protecting groups or intramolecular reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).The imidazole ring, although protected, can be susceptible to oxidation over long periods. An inert atmosphere displaces oxygen and moisture, preventing oxidative damage and hydrolysis.
Moisture Store in a tightly sealed container with a desiccant.The compound is susceptible to hydrolysis, particularly of the Boc and Fmoc protecting groups. Moisture can lead to the formation of Fmoc-D-His-OH or D-His(Boc)-OH, which are impurities.
Light Protect from light by using an amber vial or storing in the dark.[11]The fluorenyl group of the Fmoc protector is a chromophore that can absorb UV light. This energy can catalyze the formation of radical species, leading to degradation.

Stability and Handling in Solution

For practical use in automated peptide synthesizers, this compound must be dissolved in a suitable solvent. Its stability in solution is a critical factor for the success of lengthy or high-throughput syntheses.

Solvent Selection

The most common solvents for SPPS are N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[12]

  • DMF: While widely used, DMF can degrade over time to produce dimethylamine, a secondary amine that can prematurely cleave the Fmoc group.[12] It is crucial to use high-purity, amine-free DMF for preparing stock solutions.

  • NMP: Generally a better solvent for peptide synthesis due to its higher polarity, which can improve coupling efficiency.[12] However, some reports suggest that Fmoc-amino acids may exhibit greater decomposition over extended periods in NMP compared to DMF.[12]

Solution Stability Data

Studies have demonstrated the superior stability of Fmoc-His(Boc)-OH in solution compared to other protected histidine derivatives like Fmoc-His(Trt)-OH.

Table 2: Comparative Solution Stability of Histidine Derivatives

Histidine DerivativeSolvent/ConcentrationStorage TimeObservationPurity Retention
Fmoc-His(Boc)-OH DMF, 0.2 M10 daysRemained colorless>99%[3]
Fmoc-His(Trt)-OH DMF, 0.2 M24 hoursDiscoloration observedNot reported, but discoloration indicates degradation[3]
Fmoc-His(π-Mbom)-OH DMF, 0.2 M10 daysSlightly yellow>99%[3]

This enhanced stability makes Fmoc-His(Boc)-OH highly suitable for automated synthesis platforms where amino acid solutions may be stored for several days.[2][3]

Key Degradation Pathways

Understanding how this compound can degrade is essential for troubleshooting and prevention.

  • Premature Fmoc Deprotection: This is the most common issue in solution. It is caused by basic impurities (e.g., dimethylamine in old DMF) and leads to the formation of undesired dipeptides or deletions in the final peptide sequence.[1][12]

  • Hydrolysis: Exposure to moisture, either in solid form or in solution, can cleave the acid-labile Boc group or, to a lesser extent, the ester linkage of the Fmoc group.

  • Epimerization (Racemization): While the Boc group significantly suppresses racemization, it does not eliminate it entirely, especially under harsh or prolonged activation conditions.[3][5] The mechanism involves the abstraction of the alpha-carbon proton by the imidazole side chain, forming an achiral intermediate.[3][4][5]

G cluster_solid Solid State Degradation cluster_solution Solution State Degradation A This compound (Solid) B Hydrolysis (Moisture) A->B C Photodegradation (Light) A->C D Oxidation (Air) A->D E This compound (in DMF/NMP) F Premature Fmoc Deprotection (Basic Impurities) E->F G Epimerization (During Activation) E->G H Solvent-Mediated Hydrolysis E->H

Caption: Key degradation pathways for this compound.

Protocol: Purity Assessment by RP-HPLC

Regularly assessing the purity of this compound is a critical quality control step. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining chemical purity.[1]

Objective

To determine the chemical purity of a sample of this compound and identify potential degradation products.

Methodology
  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1.0 mL of a 1:1 (v/v) mixture of Acetonitrile and Water. The final concentration will be approximately 1 mg/mL.

    • Vortex until fully dissolved.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • UV Detection: 265 nm.[1]

    • Injection Volume: 10 µL.[1]

    • Gradient:

      • 0-2 min: 5% B

      • 2-22 min: Linear gradient from 5% to 95% B[1]

      • 22-25 min: 95% B

      • 25-26 min: Linear gradient from 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks detected in the chromatogram.

    • Calculate the purity by expressing the area of the main peak (this compound) as a percentage of the total area of all integrated peaks.[1]

Caption: Experimental workflow for HPLC purity assessment.

Conclusion

The chemical integrity of this compound is a critical determinant of success in peptide synthesis. While it is a robust building block designed to minimize racemization, its stability is not absolute. By adhering to stringent storage and handling protocols—specifically, storing the solid material at or below -20°C under a dry, inert, and dark environment, and using fresh, high-purity solvents for solution-phase work—researchers can significantly mitigate the risk of degradation. Regular purity assessment via RP-HPLC provides an essential quality control checkpoint, ensuring that only high-quality reagents are incorporated into the synthesis, ultimately leading to higher purity, yield, and biological relevance of the final peptide product.

References

Navigating the Safety Landscape of Fmoc-D-His(Boc)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, a comprehensive understanding of the chemical reagents they handle is paramount. This guide provides a detailed examination of the material safety data sheet (MSDS) for Fmoc-D-His(Boc)-OH, a crucial building block in solid-phase peptide synthesis. By delving into its hazards, handling protocols, and emergency procedures, this document aims to foster a culture of safety and precision in the laboratory.

Chemical Identification and Properties

This compound, with the IUPAC name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid, is a derivative of the amino acid D-histidine.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and the tert-butyloxycarbonyl (Boc) group on the imidazole side chain are key to its application in peptide synthesis, preventing unwanted side reactions.[2]

PropertyValueSource(s)
Molecular Formula C₂₆H₂₇N₃O₆[1]
Molecular Weight 477.51 g/mol [1][3]
CAS Number 159631-28-4[1][4]
Appearance White to off-white powder[5]
Storage Temperature 2-8°C, dark and dry[5]

Hazard Identification and GHS Classification

Potential Hazards:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May be harmful if swallowed.

It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation risks.

First-Aid Measures: A Proactive Approach

In the event of exposure, immediate and appropriate first-aid is critical. The following protocols are recommended:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation develops, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Safe Handling and Storage Protocols

The principle of "as low as reasonably achievable" (ALARA) should guide the handling of this compound.

Handling:

  • Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[7]

  • Hygiene: Avoid eating, drinking, or smoking when using this product. Wash hands thoroughly after handling.

Storage:

  • Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[5] Recommended storage is at 2-8°C to maintain stability and prevent degradation.[2][5]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

MSDS_WORKFLOW cluster_preparation Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal Read_MSDS Thoroughly Read MSDS Assess_Risks Assess Risks Read_MSDS->Assess_Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Use_in_Hood Use in Fume Hood Select_PPE->Use_in_Hood Weigh_Carefully Weigh Carefully Use_in_Hood->Weigh_Carefully Transfer_Securely Transfer Securely Weigh_Carefully->Transfer_Securely Segregate_Waste Segregate Waste Transfer_Securely->Segregate_Waste Spill Spill Occurs Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Exposure Exposure Occurs First_Aid Administer First Aid Exposure->First_Aid Cleanup->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Dispose_Properly Dispose via EHS Label_Waste->Dispose_Properly

Caption: Workflow for the safe handling of this compound.

Accidental Release and Fire-Fighting Measures

Accidental Release:

In the event of a spill, the primary objective is to contain the material and prevent its spread.

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use a dust suppressant if the material is in powdered form.

  • Clean-up: Carefully sweep or scoop up the spilled material into a designated waste container. Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.

  • Specific Hazards: Combustion may produce toxic fumes of carbon and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

This compound is generally stable under recommended storage conditions.[8] However, it is sensitive to moisture and should be stored in a desiccated environment.[7] The Fmoc group is base-labile, while the Boc group is acid-labile, which is the basis of its utility in peptide synthesis.[2]

  • Conditions to Avoid: Exposure to moisture, strong acids, and strong bases.

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.

Toxicological and Ecological Information

  • Acute Toxicity: No specific data is available. Assume it may be harmful if ingested or inhaled.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available.

  • Ecological Information: The environmental impact of this compound has not been fully investigated. It is essential to prevent its release into the environment.

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste.

  • Solid Waste: Collect in a sealed, labeled container.

  • Liquid Waste: Collect in a separate, labeled container.

  • Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[6][9]

References

Methodological & Application

Application Notes and Protocols for the Efficient Coupling of Fmoc-D-His(Boc)-OH in Manual Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of histidine residues into peptide sequences during solid-phase peptide synthesis (SPPS) is a well-documented challenge, primarily due to the propensity of the imidazole side chain to induce racemization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of Fmoc-D-His(Boc)-OH in manual SPPS. We will delve into the mechanistic underpinnings of histidine-related side reactions, present a comparative analysis of coupling strategies, and offer a detailed, field-proven protocol to ensure high coupling efficiency and maintain stereochemical integrity.

The Challenge of Incorporating Histidine in SPPS

The unique chemical nature of the histidine side chain introduces a significant hurdle in SPPS: the risk of racemization. The imidazole ring, specifically the lone pair of electrons on the π-nitrogen, can act as an intramolecular base.[1][2] This nitrogen can abstract the α-proton of the activated carboxyl group of the histidine residue, leading to the formation of a planar, achiral enolate intermediate.[2][3][4] Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers and compromising the stereochemical purity of the final peptide.[3][4] The extent of this epimerization is influenced by several factors, including the choice of side-chain protecting group, the coupling reagent, and the reaction conditions.[1]

Protecting the imidazole nitrogen is therefore crucial to mitigate this side reaction. While the trityl (Trt) group has been traditionally used, it offers minimal protection against racemization.[5] The tert-butyloxycarbonyl (Boc) protecting group on the imidazole side chain of this compound has demonstrated superior performance in suppressing racemization, particularly at elevated temperatures.[6]

Strategic Selection of Reagents for this compound Coupling

The selection of an appropriate coupling reagent is paramount for the successful incorporation of this compound. The ideal reagent should promote rapid amide bond formation to minimize the lifetime of the activated amino acid, thereby reducing the window of opportunity for racemization.[6]

Recommended Coupling Reagent Combinations

Based on extensive experimental evidence, the following reagent combinations are recommended for coupling this compound:

Coupling Reagent CombinationMolar Equivalents (AA:Reagent:Base)Recommended SolventKey Advantages
DIC / Oxyma 1 : 1 : 2 (DIPEA)DMF or NMPHighly effective at suppressing racemization; Oxyma is a non-explosive and highly efficient alternative to HOBt.[6]
HATU / DIPEA 1 : 0.95 : 2DMF or NMPRapid coupling kinetics; requires careful control of pre-activation time to minimize racemization.[3][6]
HCTU / DIPEA 1 : 0.95 : 2DMF or NMPSimilar to HATU, offers fast coupling but necessitates optimization to prevent epimerization.[7]
DEPBT 1 : 1 : 2 (DIPEA)DMF or NMPKnown for its remarkable resistance to racemization, making it an excellent choice for histidine coupling.[8]

Note: AA = Amino Acid; DIC = Diisopropylcarbodiimide; Oxyma = Ethyl (hydroxyimino)cyanoacetate; HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HCTU = (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate; DEPBT = 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; DIPEA = N,N-Diisopropylethylamine; DMF = N,N-Dimethylformamide; NMP = N-Methyl-2-pyrrolidone.

The Role of the Base

The choice and amount of base are critical. N,N-Diisopropylethylamine (DIPEA) is commonly used; however, weaker bases like N-methylmorpholine (NMM) or collidine can be employed to further minimize the risk of racemization, especially with highly sensitive sequences.[8][9]

Detailed Protocol for Manual Coupling of this compound

This protocol outlines a robust procedure for the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials and Reagents
  • Peptide-resin with a free amine terminus, pre-swollen in DMF.

  • This compound

  • Coupling Reagent (e.g., DIC/Oxyma or HATU)

  • Base (e.g., DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • 20% Piperidine in DMF for Fmoc deprotection

  • Kaiser Test Kit for monitoring coupling completion

Step-by-Step Coupling Procedure
  • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF (at least 30-60 minutes) in a suitable reaction vessel.[10] Drain the DMF.

  • N-terminal Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[3]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and the coupling additive (e.g., Oxyma, 3 equivalents) in a minimal amount of DMF.

    • If using a uronium/aminium reagent like HATU (2.9 equivalents), dissolve it with the amino acid.

    • Add the base (e.g., DIPEA, 6 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for a short, controlled time (typically 1-5 minutes). Crucially, prolonged pre-activation times can increase the risk of racemization. [4]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.[3]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines.[10] A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), continue the coupling for another hour. If it remains positive, a double coupling may be necessary.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.[11]

Visualizing the Workflow

The SPPS Cycle for this compound Incorporation

SPPS_Cycle Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 DMF Wash Deprotection->Washing1 2. Coupling Coupling to Resin Washing1->Coupling 3. Activation This compound Activation (Coupling Reagent + Base) Activation->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 4. Next_Cycle Ready for Next Cycle Washing2->Next_Cycle 5.

Caption: General workflow for a single coupling cycle in manual SPPS.

Chemical Structure of this compound

Fmoc_D_His_Boc_OH cluster_Fmoc Fmoc Group cluster_His_Boc D-Histidine(Boc) Backbone Fmoc_structure His_Boc_structure

Caption: Key components of the this compound molecule.

Troubleshooting and Advanced Considerations

  • Incomplete Coupling: As indicated by a persistent positive Kaiser test, this can be due to peptide aggregation or steric hindrance. Consider switching to a more potent coupling reagent, increasing the reaction temperature, or performing a double coupling.

  • Aggregation: For sequences prone to aggregation, using N-Methyl-2-pyrrolidone (NMP) as a solvent or adding chaotropic salts can be beneficial.[12]

  • Final Cleavage: After the entire peptide sequence is assembled, the final cleavage from the resin and removal of the Boc and other side-chain protecting groups is typically achieved using a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers.[10]

Conclusion

The successful incorporation of histidine residues with minimal racemization is a critical aspect of peptide synthesis. The use of this compound, in conjunction with an optimized coupling protocol employing reagents such as DIC/Oxyma or HATU, provides a robust strategy to maintain stereochemical integrity. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this application note, researchers can confidently synthesize high-purity histidine-containing peptides for a wide range of applications.

References

Automated solid-phase peptide synthesis using Fmoc-D-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Automated Solid-Phase Peptide Synthesis Using Fmoc-D-His(Boc)-OH

Abstract

The incorporation of histidine residues during Fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to the high propensity of the imidazole side chain to catalyze racemization. This epimerization can compromise the stereochemical integrity, and therefore the biological activity, of the final peptide product. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound, a derivative designed to suppress racemization. We will explore the underlying chemical mechanisms, provide field-proven protocols for automated synthesis, and offer comprehensive troubleshooting advice to ensure the successful synthesis of histidine-containing peptides with high chiral purity.

Introduction: The Challenge of Histidine Incorporation

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, enabling the routine construction of complex peptide sequences.[1][2] The Fmoc/tBu strategy, which uses a base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection, is the most common approach in automated synthesis due to its mild conditions.[][4]

However, certain amino acids present unique challenges. Histidine is notoriously problematic due to its imidazole side chain.[5][6] The π-nitrogen of the imidazole ring is sufficiently basic to act as an intramolecular catalyst, abstracting the α-proton of the activated amino acid.[7][8] This leads to the formation of a planar, achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, a process known as racemization or epimerization.[7][8] This loss of chiral purity is a critical failure point in the synthesis of therapeutic or research-grade peptides.

The this compound Solution: Mechanistic Insights

To mitigate racemization, the imidazole side chain must be protected. While the trityl (Trt) group is commonly used [Fmoc-His(Trt)-OH], it only offers minor suppression of epimerization because it protects the Nτ-nitrogen, leaving the problematic Nπ-nitrogen exposed.[7]

The most effective strategy is to protect the Nπ-nitrogen.[5][9] this compound utilizes a tert-butyloxycarbonyl (Boc) group on the imidazole side chain. This approach offers two key advantages:

  • Steric Hindrance: The bulky Boc group physically blocks the Nπ-nitrogen's access to the α-proton of the activated carboxyl group.[7]

  • Electronic Withdrawal: The electron-withdrawing nature of the Boc group reduces the basicity of the Nπ-nitrogen, diminishing its capacity to act as an intramolecular base catalyst.[7]

Experimental data has shown that using Fmoc-His(Boc)-OH significantly suppresses racemization, even at the elevated temperatures often used in microwave-assisted peptide synthesis, compared to the traditional Fmoc-His(Trt)-OH.[10][11][12] The Boc protecting group is conveniently cleaved during the final trifluoroacetic acid (TFA)-based cleavage from the resin, requiring no extra steps.[8]

cluster_0 Histidine Racemization Mechanism (Nπ Unprotected) cluster_1 Suppression with this compound Activated_His Activated Fmoc-His(Trt)-OH Enolate Planar Achiral Enolate (Loss of Stereochemistry) Activated_His->Enolate Intramolecular base catalysis by Nπ L_His L-Histidine (Desired) Enolate->L_His Reprotonation D_His D-Histidine (Racemized) Enolate->D_His Reprotonation Activated_Boc_His Activated this compound Peptide_Bond Peptide Bond Formation (Chiral Integrity Maintained) Activated_Boc_His->Peptide_Bond Boc group blocks Nπ access to α-H

Figure 1: Mechanism of histidine racemization and its prevention by the Boc side-chain protecting group.

Instrumentation and Reagents

This protocol is designed for standard automated peptide synthesizers (e.g., CEM, Biotage, AAPPTEC). All reagents should be of peptide synthesis grade.

Reagent / MaterialRecommended Supplier(s)Notes
Resin Variouse.g., Rink Amide, Wang, 2-Chlorotrityl. Choice depends on desired C-terminus.
This compound CEM, P3 BioSystemsEnsure high enantiomeric purity (≥99.8%).[12][13]
Other Fmoc-Amino Acids VariousStandard side-chain protection (e.g., Trt, tBu, Pbf).
Solvent (DMF) N,N-DimethylformamidePeptide synthesis grade, low water content.
Deprotection Reagent 20% Piperidine in DMFFreshly prepared.
Coupling Reagents DIC / Oxyma PureDiisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate. Highly recommended for suppressing epimerization.[7][10]
HATU / HCTUFor difficult couplings, use with caution for His.
Activator Base DIPEA / CollidineN,N-Diisopropylethylamine. Use weaker base collidine if racemization is still a concern.[14]
Cleavage Cocktail Reagent K (TFA/Thioanisole/H₂O/Phenol/EDT)Standard for peptides with multiple sensitive residues.[15]
TFA / TIS / H₂O (95:2.5:2.5)A general-purpose, simpler alternative.[15]
Precipitation Solvent Cold Diethyl Ether

Detailed Protocol for Automated Synthesis

This protocol outlines a standard cycle on an automated synthesizer for a 0.1 mmol scale synthesis. Volumes and times may need optimization based on the specific instrument and peptide sequence.

Step 1: Resin Preparation
  • Place the appropriate amount of resin (e.g., 0.1 mmol substitution) into the reaction vessel.

  • Swell the resin in DMF for 30-60 minutes with gentle agitation.[15][16]

  • Drain the DMF.

  • Perform an initial Fmoc deprotection if starting with a pre-loaded Fmoc-protected resin (e.g., Fmoc-Rink Amide).

Step 2: Standard Amino Acid Coupling Cycle

The synthesizer will repeat this cycle for each amino acid in the sequence.

start Start Cycle: Peptide-Resin-NH-Fmoc deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Fmoc-AA-OH, Activator, Coupling Reagent in DMF) wash1->coupling wash2 4. DMF Wash coupling->wash2 end End Cycle: Peptide+1-Resin-NH-Fmoc wash2->end

Figure 2: The standard iterative workflow of an Fmoc-SPPS cycle.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (e.g., 2 x 7 mL for 3-5 min each).

  • Washing: Wash the resin thoroughly with DMF (e.g., 5 x 7 mL) to remove all traces of piperidine.

  • Coupling: Add the pre-activated amino acid solution. For a standard amino acid:

    • Fmoc-AA-OH (5 eq, 0.5 mmol)

    • HBTU/HATU (4.9 eq, 0.49 mmol)

    • DIPEA (10 eq, 1.0 mmol)

    • Allow to react for 5-30 minutes.

  • Washing: Wash the resin with DMF (e.g., 3 x 7 mL) to remove excess reagents.

  • (Optional) Capping: To block any unreacted free amines, treat with a solution of acetic anhydride and DIPEA in DMF.

Step 3: The this compound Coupling Cycle (Critical Step)

To minimize racemization, the coupling conditions for this compound should be carefully chosen. The use of a carbodiimide with an additive is strongly recommended.[10]

  • Fmoc Deprotection: As per standard cycle.

  • Washing: As per standard cycle.

  • His Coupling: Prepare and deliver the following coupling solution:

    • This compound: 5 equivalents (0.5 mmol)

    • DIC: 5 equivalents (0.5 mmol)

    • Oxyma Pure: 5 equivalents (0.5 mmol)

    • Dissolve in a minimal volume of DMF.

    • Couple for 45-60 minutes at room temperature. Avoid extended pre-activation times.[5]

  • Washing: As per standard cycle.

  • Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling. If the test is positive (blue beads), a second coupling (a "double couple") is required.[17]

Step 4: Final Cleavage and Deprotection
  • After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry under vacuum.

  • Add the cleavage cocktail (e.g., 10 mL of Reagent K) to the dried resin.

  • Stir at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

  • Dry the crude peptide pellet under vacuum. The product is now ready for purification by RP-HPLC.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Presence of D/L Isomers in Final Product 1. Inappropriate coupling reagent (e.g., HBTU with long pre-activation).2. Activator base is too strong or used in excess.3. High coupling temperature with a less-stable protecting group like Trt.1. Switch to DIC/Oxyma Pure for His coupling.[10]2. Reduce equivalents of DIPEA or switch to a weaker base like 2,4,6-collidine.[14]3. Confirm you are using this compound, which is more stable at higher temperatures.[11]
Incomplete His Coupling (Deletion Sequence) 1. Steric hindrance from the bulky Boc group.2. Peptide aggregation on the resin.3. Insufficient coupling time.1. Perform a double couple: after the first coupling and wash, repeat the coupling step with a fresh reagent solution.[18]2. Switch solvent to NMP or add chaotropic salts.[9]3. Increase coupling time to 90 minutes.
Side-Chain Acylation Unprotected imidazole ring (if using Fmoc-His-OH by mistake).Ensure the correct, side-chain protected amino acid derivative is used. The Boc group on this compound prevents this.
Aspartimide Formation If an Asp-His sequence is present, the Asp side chain can form a succinimide ring during synthesis or acetylation.[19]Add HOBt to the piperidine deprotection solution to reduce the risk of aspartimide formation.[9]

Conclusion

The successful automated synthesis of histidine-containing peptides is highly dependent on controlling the risk of racemization. The use of This compound provides a robust and reliable solution by effectively protecting the imidazole side chain's Nπ-nitrogen, thereby preserving the stereochemical integrity of the residue. By combining this superior building block with optimized coupling protocols, such as the recommended DIC/Oxyma Pure method, researchers can confidently produce high-purity peptides for demanding applications in research, diagnostics, and therapeutic development.

References

Application Note & Protocol: Strategic Incorporation of Fmoc-D-His(Boc)-OH in the Solid-Phase Synthesis of GLP-1 Analogs like Liraglutide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of complex therapeutic peptides, such as the Glucagon-Like Peptide-1 (GLP-1) analogue Liraglutide, demands stringent control over stereochemical integrity to ensure biological activity and therapeutic efficacy. The incorporation of histidine residues is a well-documented challenge in Solid-Phase Peptide Synthesis (SPPS), primarily due to the high propensity for racemization during the coupling step. This application note provides a comprehensive technical guide on the strategic use of Nα-(9-Fluorenylmethoxycarbonyl)-Nτ-(tert-butoxycarbonyl)-D-histidine (Fmoc-D-His(Boc)-OH) to overcome these challenges. We detail the chemical rationale for its use, provide validated, step-by-step protocols for its incorporation, and discuss downstream processing and quality control. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of advanced peptide therapeutics.

Introduction: The Challenge of Synthesizing Advanced GLP-1 Analogues

Glucagon-Like Peptide-1 (GLP-1) analogues, including Liraglutide and Semaglutide, are cornerstone therapies for type 2 diabetes and obesity. Their mechanism of action relies on mimicking the endogenous incretin hormone GLP-1 to potentiate glucose-dependent insulin secretion.[1] A critical limitation of native GLP-1 is its rapid degradation by the enzyme Dipeptidyl Peptidase-IV (DPP-IV), which cleaves the peptide at the N-terminal His-Ala dipeptide.

A key strategy to enhance the in-vivo stability and therapeutic half-life of these analogues is the site-specific substitution of L-amino acids with their D-enantiomers.[2] The introduction of a D-amino acid near the N-terminus can sterically hinder DPP-IV access, significantly slowing degradation.[3] However, the incorporation of histidine, whether L- or D-isomer, is notoriously problematic in Fmoc-SPPS. The imidazole side chain of histidine can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of an achiral intermediate, resulting in racemization and compromising the stereochemical purity of the final peptide.[4][5][6]

The Strategic Advantage of this compound

To ensure high-fidelity synthesis, the choice of side-chain protection for histidine is paramount. While the trityl (Trt) group has been traditionally used, it offers minimal suppression of racemization.[7] The derivative this compound presents a superior solution by employing a dual-protection strategy.

  • Nα-Fmoc group: A base-labile protecting group, standard for the iterative elongation of the peptide chain in Fmoc-SPPS.

  • Nτ-Boc group: An acid-labile tert-butyloxycarbonyl group protecting the imidazole side chain. The electron-withdrawing nature of the Boc group significantly reduces the basicity of the imidazole ring.[7][8] This electronic effect diminishes its capacity to catalyze α-proton abstraction, thereby effectively suppressing racemization, even under forcing conditions such as elevated temperatures used to overcome aggregation.[6][7][9][10]

Data Presentation: Comparative Racemization of Histidine Derivatives

The following table summarizes comparative data on D-isomer formation during the synthesis of GLP-1 analogues, highlighting the superior performance of the Boc-protected histidine.

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)Reference
Fmoc-L-His(Trt)-OH50°C, 10 min6.8%[7]
Fmoc-L-His(Boc)-OH90°C, DIC/Oxyma~1-2%[10]
Fmoc-L-His(Trt)-OH90°C, DIC/Oxyma>10%[10]

Table 1: The use of Fmoc-His(Boc)-OH dramatically reduces the formation of the undesired D-isomer compared to the Trt-protected version, even at significantly higher coupling temperatures.

Core Protocol: Incorporation of this compound via Fmoc-SPPS

This protocol details the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine. It is designed to be a self-validating system with integrated checkpoints.

Experimental Workflow Diagram

SPPS_Cycle cluster_0 SPPS Cycle for this compound A 1. Resin Swelling (Peptide-Resin-NH-Fmoc) B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. DMF & DCM Washes (Removal of Piperidine) B->C D Checkpoint: Kaiser Test (Blue) C->D E 4. Coupling Reaction This compound + DIC/Oxyma in DMF D->E Free Amine Confirmed F 5. DMF & DCM Washes (Removal of excess reagents) E->F G Checkpoint: Kaiser Test (Yellow) F->G H Ready for Next Cycle (Peptide-Resin-His(Boc)-Fmoc) G->H Coupling Complete

A typical workflow for one cycle of Fmoc-SPPS.
Materials and Reagents

  • Resin: Pre-loaded Wang or ChemMatrix® resin with the C-terminal amino acid of the target sequence (e.g., Fmoc-Gly-Wang Resin for Liraglutide).[11][12][13]

  • Amino Acid: this compound (MW: 477.51 g/mol ).[14][15]

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, ACS grade).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents:

    • Diisopropylcarbodiimide (DIC)

    • Ethyl Cyanohydroxyiminoacetate (OxymaPure®)

  • Monitoring: Ninhydrin test kit (Kaiser Test).

  • Washing Solvents: Isopropyl Alcohol (IPA).

Step-by-Step Methodology

1. Resin Preparation & Swelling: a. Place the peptide-resin (1.0 equiv) into a suitable SPPS reaction vessel. b. Add DMF (10 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation. c. Drain the DMF from the vessel.

2. Nα-Fmoc Deprotection: a. Add 20% piperidine in DMF to the swollen resin. Agitate for 5 minutes. Drain. b. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[4] c. Drain the deprotection solution. d. Crucial Washing Step: Wash the resin thoroughly to remove all traces of piperidine. A typical sequence is:

  • DMF (5 times)
  • DCM (3 times)
  • DMF (3 times) e. Checkpoint: Perform a Kaiser test on a small sample of resin beads. A deep blue color confirms the presence of a free primary amine, indicating successful Fmoc removal.[16]

3. Amino Acid Activation and Coupling: a. In a separate vial, dissolve this compound (3.0 equiv relative to resin loading) and OxymaPure (3.0 equiv) in DMF. b. Add DIC (3.0 equiv) to the solution to begin the activation. Allow pre-activation for 1-2 minutes.[11][13] c. Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel. d. Agitate the mixture for 1-2 hours at room temperature. For difficult sequences, the reaction time can be extended or performed at a moderately elevated temperature (e.g., 40-50°C). e. Rationale: Using DIC/Oxyma is a robust and widely adopted coupling method that minimizes side reactions.[17][18] The equivalents are chosen to drive the reaction to completion.

4. Post-Coupling Wash and Monitoring: a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly to remove excess activated amino acid and coupling byproducts. A typical sequence is:

  • DMF (5 times)
  • DCM (3 times) c. Checkpoint: Perform a Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling reaction is complete.[4] If the test is positive, a recoupling step (repeating step 3) may be necessary.

The peptide-resin is now ready for the next deprotection and coupling cycle.

Downstream Processing: Cleavage and Global Deprotection

Once the full peptide sequence is assembled, the final step is to cleave the peptide from the solid support and remove all acid-labile side-chain protecting groups, including the Boc group on D-Histidine.

Cleavage Workflow Diagram

Cleavage_Workflow A 1. Dry Peptide-Resin (Full Protected Sequence) B 2. Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) A->B C 3. Reaction (2-4 hours, RT) B->C Cleavage & Deprotection D 4. Filter Resin (Collect TFA solution) C->D E 5. Precipitate Peptide (Add cold Diethyl Ether) D->E F 6. Centrifuge & Wash (Collect crude peptide pellet) E->F G 7. Dry Crude Peptide (Ready for Purification) F->G

Workflow for peptide cleavage and precipitation.
Cleavage Protocol

1. Resin Preparation: a. After the final coupling and washing steps, wash the peptide-resin with DCM (3 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

2. Cleavage Reaction: a. Prepare a cleavage cocktail. A standard and effective mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water .[11] b. Causality: TFA is the strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups (like Boc, tBu, Pbf, Trt). TIS is a critical scavenger that traps the highly reactive tert-butyl cations generated from the deprotection of Boc and tBu groups, preventing them from alkylating sensitive residues like Tryptophan or Methionine.[19][20] c. Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin) in a fume hood. d. Agitate the slurry at room temperature for 2-4 hours.

3. Peptide Isolation: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Wash the resin with a small amount of fresh TFA to recover any remaining peptide. c. Precipitate the crude peptide by adding the TFA solution dropwise into a 50-fold excess of ice-cold diethyl ether with vigorous stirring. d. A white precipitate of the crude peptide should form. e. Centrifuge the mixture to pellet the peptide. Decant the ether. f. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic byproducts. g. Dry the crude peptide pellet under vacuum. The peptide is now ready for purification and characterization.

Quality Control and Characterization

Ensuring the identity, purity, and stereochemical integrity of the final GLP-1 analogue is a non-negotiable step in drug development.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing the purity of the crude peptide.[21][22][23][24] It effectively separates the target peptide from deletion sequences, incompletely deprotected species, and other impurities. Specialized chiral columns or methods may be required to resolve D/L isomers if racemization is suspected.[25]

  • Mass Spectrometry (MS): LC-MS is used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass, thereby verifying its identity and primary sequence.[22][23][26]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)- Steric hindrance from growing peptide chain.- Peptide aggregation on the resin.- Recouple for an additional 1-2 hours.- Use a stronger coupling agent cocktail (e.g., HATU/DIPEA).- Perform the coupling at a moderately elevated temperature (40-50°C) to disrupt aggregation.[5]
Side Reactions during Cleavage (e.g., Trp alkylation)- Insufficient or incorrect scavengers in the cleavage cocktail.- Ensure the use of an appropriate scavenger cocktail, such as TFA/TIS/H₂O, especially for peptides containing sensitive residues.[19]
Low Final Yield - Incomplete couplings at multiple steps.- Premature cleavage of peptide from the resin during repeated acid-labile Fmoc deprotection (less common with robust linkers).- Optimize coupling times and monitor each step with the Kaiser test.- Ensure a robust resin and linker system is used, such as ChemMatrix resin with a BAL linker.[11][13]

Conclusion

The synthesis of next-generation peptide therapeutics like Liraglutide requires precise control over every chemical step. The challenge of incorporating D-histidine while maintaining stereochemical purity can be effectively overcome by using This compound . Its Boc-protected side chain provides a robust electronic shield against racemization, enabling high-fidelity synthesis with improved purity and yield. The protocols and rationale presented in this guide offer a validated framework for researchers to confidently incorporate this critical building block into their SPPS workflows, accelerating the development of novel and stable peptide-based drugs.

References

N-alpha-Fmoc deprotection protocol for histidine residues

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: N-alpha-Fmoc Deprotection of Histidine Residues: A Guide to Mitigating Side Reactions and Ensuring Peptide Integrity

Abstract

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis (SPPS), enabling the sequential assembly of amino acids under mild basic conditions. However, the unique chemical properties of the histidine (His) residue present significant challenges during the crucial N-alpha-Fmoc deprotection step. The imidazole side chain of histidine can catalyze undesirable side reactions, primarily racemization and side-chain modification, which compromise the purity, structure, and biological function of the final peptide. This application note provides an in-depth analysis of the mechanisms behind these challenges and presents detailed, field-proven protocols for their mitigation. We will explore optimized deprotection cocktails, the strategic use of scavengers, and alternative reagents to ensure the chiral and chemical integrity of histidine-containing peptides.

The Fundamental Chemistry of Fmoc Deprotection

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction. The process is initiated by a base, most commonly a secondary amine like piperidine, which abstracts the acidic proton on the C9 carbon of the fluorenyl ring system[1][2]. This abstraction generates a carbanion, which rapidly undergoes elimination to yield a highly reactive intermediate, dibenzofulvene (DBF), along with carbon dioxide and the newly liberated free N-terminal amine of the peptide chain[1][3].

The secondary amine serves a dual purpose: it not only acts as the base to initiate the reaction but also functions as a scavenger for the electrophilic DBF intermediate. By forming a stable adduct with DBF, the amine prevents DBF from reacting with the newly deprotected N-terminus or other nucleophilic sites on the peptide, which would otherwise lead to chain termination or undesired modifications[2][3][4].

General mechanism of Fmoc deprotection.

The Histidine Challenge: Racemization and Side-Chain Modification

While the standard deprotection protocol (typically 20% piperidine in DMF) is effective for most amino acids, histidine is notoriously problematic[5]. The primary issues stem from the nucleophilic and basic nature of its imidazole side chain.

Racemization

Histidine is one of the amino acids most susceptible to racemization during peptide synthesis[5][6][7]. While significant racemization often occurs during the subsequent amino acid coupling step (carboxyl activation), the basic conditions of the deprotection step can contribute to the problem. The imidazole ring's π-nitrogen can act as an intramolecular base, abstracting the alpha-proton (α-C-H)[6][8][9]. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-histidine enantiomers in the peptide sequence[9]. The incorporation of the D-isomer can drastically alter the peptide's three-dimensional structure and abolish its biological activity[6].

Side-Chain Alkylation

The dibenzofulvene (DBF) intermediate generated during deprotection is a potent electrophile. If not efficiently scavenged by piperidine, DBF can alkylate the nucleophilic imidazole ring of histidine. This modification adds a bulky dibenzofulvene group to the side chain, altering the peptide's mass, charge, and conformation, leading to significant purification challenges and potentially impacting its function.

Strategic Solutions and Optimized Protocols

To overcome the challenges associated with Fmoc-histidine deprotection, several strategies have been developed. These focus on modifying the deprotection cocktail to suppress the undesirable side reactions.

Alternative Bases and Scavenger Cocktails

The standard 20% piperidine in DMF is a strong base, which can accelerate racemization. Using alternative, less harsh basic conditions or adding specific scavengers can significantly improve outcomes.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, sterically hindered base that can efficiently remove the Fmoc group, often much faster than piperidine[10][11]. However, because it is non-nucleophilic, it cannot scavenge the DBF intermediate[11]. Therefore, DBU must be used in combination with a nucleophilic scavenger. A common cocktail is 2% DBU and 2% piperidine in DMF, which provides rapid deprotection while ensuring effective scavenging[10][12]. This combination can be particularly useful for sterically hindered couplings or aggregation-prone sequences[10].

  • Hydroxybenzotriazole (HOBt): The addition of an acidic additive like HOBt to the standard piperidine deprotection solution can help suppress racemization[13][14]. HOBt protonates the imidazole nitrogen, reducing its basicity and thus its ability to catalyze the abstraction of the α-proton. Furthermore, it helps maintain a less basic environment, which is generally favorable for preserving stereochemical integrity.

The following table summarizes common deprotection cocktails and their recommended applications.

Deprotection CocktailCompositionRecommended UseAdvantagesDisadvantages
Standard 20% Piperidine in DMFRoutine synthesis of non-problematic sequences.Well-established, effective scavenging.Can promote racemization in sensitive residues like His.
HOBt Additive 20% Piperidine + 0.1M HOBt in DMFSynthesis of peptides containing racemization-prone residues (His, Cys).Reduces racemization by protonating the imidazole ring.[13]HOBt can degrade over time; fresh solutions are recommended.
DBU/Piperidine 2% DBU + 2% Piperidine in DMFDifficult or aggregation-prone sequences; rapid deprotection needed.Very fast and efficient deprotection.[10][12]DBU is a strong base; careful optimization of reaction time is needed.
Piperazine/DBU Piperazine + DBU in DMFAlternative to piperidine for rapid deprotection.Safer alternative to piperidine with comparable speed.[10][12][15]May require additives like formic acid for sensitive sequences.[10][12]

Detailed Step-by-Step Deprotection Protocol (HOBt Method)

This protocol is a robust, validated method for the N-alpha-Fmoc deprotection of a histidine-containing peptide on a solid support, utilizing HOBt to minimize racemization.

Materials:

  • Peptide-resin with N-terminal Fmoc-His

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser Test Kit (or other ninhydrin-based test)

Reagent Preparation:

  • Washing Solvent: DMF

  • Deprotection Solution (prepare fresh): 20% (v/v) Piperidine and 0.1 M HOBt in DMF. To prepare 10 mL: add 136 mg of HOBt to 8 mL of DMF, dissolve completely, then add 2 mL of piperidine.

Protocol Workflow:

Protocol_Workflow Figure 2: Workflow for Fmoc-His Deprotection start Start: Fmoc-His-Peptide-Resin swell 1. Resin Swelling (DMF, 30 min) start->swell wash1 2. Pre-Deprotection Wash (3x DMF) swell->wash1 deprotect 3. Deprotection Reaction (20% Piperidine/0.1M HOBt in DMF) (2 x 10 min) wash1->deprotect wash2 4. Post-Deprotection Wash (5x DMF) deprotect->wash2 qc 5. Quality Control (Kaiser Test) wash2->qc next_step Proceed to Next Coupling Step qc->next_step Positive (Blue) repeat_deprotect Repeat Step 3 & 4 qc->repeat_deprotect Negative (Yellow) wash3 6. Final Wash (3x DCM, 3x DMF) next_step->wash3 Optional, before coupling repeat_deprotect->deprotect

References

Application Notes and Protocols for Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Histidine Incorporation in Accelerated Peptide Synthesis

The relentless pursuit of therapeutic peptides with enhanced efficacy, stability, and novel biological activities has led to an increased incorporation of non-canonical amino acids, including D-enantiomers. The integration of D-amino acids can profoundly influence peptide conformation, proteolytic resistance, and receptor-binding affinity. Histidine, a residue of immense biological significance due to its unique imidazole side chain, presents a formidable challenge in solid-phase peptide synthesis (SPPS). Its propensity for racemization during activation is a well-documented hurdle for peptide chemists.[1][2][3][4][5] This issue is further exacerbated by the elevated temperatures employed in microwave-assisted SPPS, a technique widely adopted to expedite synthesis times and improve the quality of complex peptides.[6][7][8][9][10][11]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Fmoc-D-His(Boc)-OH in microwave-assisted SPPS. We will delve into the mechanistic underpinnings of histidine racemization, elucidate the superior performance of the Boc (tert-butyloxycarbonyl) side-chain protection in mitigating this side reaction at high temperatures, and provide detailed, field-proven protocols for its successful implementation. The methodologies described herein are designed to be self-validating, with a clear rationale provided for each step to ensure the synthesis of high-purity peptides containing D-histidine.

The Chemistry of Histidine Racemization and the Boc Solution

The primary challenge in incorporating histidine residues lies in the basicity of the imidazole ring's π-nitrogen.[3] During the carboxyl activation step of peptide coupling, this unprotected π-nitrogen can act as an intramolecular base, abstracting the α-proton.[2][4] This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, thereby compromising the stereochemical integrity of the final peptide.[4][12]

While the trityl (Trt) group is a commonly used protecting group for the histidine side chain, it is attached to the τ-nitrogen and offers minimal protection against racemization, especially at the elevated temperatures used in microwave synthesis.[13][14][15] The Boc protecting group, in contrast, is attached to a π-nitrogen of the imidazole ring. This strategic placement, combined with the electron-withdrawing nature of the urethane group, effectively reduces the basicity of the π-electrons, thereby suppressing the intramolecularly catalyzed racemization.[16] Fmoc-His(Boc)-OH has demonstrated remarkable stability against epimerization even at temperatures up to 105°C, making it a superior choice for microwave-assisted SPPS.[16][17]

A study on the synthesis of Liraglutide, which has an N-terminal histidine, highlighted this advantage. Coupling with Fmoc-His(Trt)-OH at 50°C for 10 minutes resulted in 6.8% of the D-isomer, whereas under the same conditions, Fmoc-His(Boc)-OH reduced epimerization to a mere 0.18%.[13] At a more aggressive 90°C, Fmoc-His(Boc)-OH still performed exceptionally well with only 0.81% epimerization, compared to over 16% with the Trt-protected counterpart.[13]

Experimental Workflow and Protocols

Diagram of the Microwave-Assisted SPPS Cycle for this compound Incorporation

SPPS_Cycle Resin Resin with Free Amine Coupling Coupling: This compound DIC, Oxyma Pure Microwave (90°C, 2 min) Resin->Coupling 1 Wash1 DMF Wash Coupling->Wash1 2 Deprotection Fmoc Deprotection: 20% Piperidine in DMF Microwave (90°C, 1 min) Wash1->Deprotection 3 Wash2 DMF Wash Deprotection->Wash2 4 NextCycle Ready for Next Amino Acid Wash2->NextCycle 5

Caption: Microwave-assisted SPPS cycle for this compound.

Protocol 1: General Microwave-Assisted SPPS Cycle

This protocol outlines a single cycle of deprotection and coupling for use in an automated microwave peptide synthesizer.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide ProTide™ LL resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine and 0.1 M Oxyma Pure in DMF to the resin.

    • Apply microwave energy to heat the reaction to 90°C for 1 minute.[16]

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, prepare a 0.2 M solution of the Fmoc-protected amino acid (5-fold excess) in DMF.

    • Add 1.0 M DIC and 1.0 M Oxyma Pure in DMF.

    • Add the activation mixture to the resin.

    • Apply microwave energy to heat the reaction to 90°C for 2 minutes.[16]

    • Drain the coupling solution.

  • This compound Coupling:

    • Follow the same procedure as for standard amino acid coupling (Step 3), using this compound.

    • The coupling can be performed at 90°C for 2 minutes for rapid synthesis with minimal risk of racemization.[13][16]

Protocol 2: Peptide Cleavage and Deprotection

The choice of cleavage cocktail is critical to remove the side-chain protecting groups and cleave the peptide from the resin without introducing side products. For peptides containing histidine, scavengers are necessary to prevent re-attachment of protecting groups to the imidazole side chain.[18]

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Cleavage Cocktail Preparation: A commonly used and effective cleavage cocktail for peptides containing histidine is Reagent K: Trifluoroacetic acid (TFA) / water / phenol / thioanisole / 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and wash it with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Comparative Analysis of Histidine Derivatives in Microwave SPPS

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)Crude Purity (%)Reference
Fmoc-L-His(Trt)-OH50°C, 10 min6.8Comparable to His(Boc)[13]
Fmoc-L-His(Boc)-OH50°C, 10 min0.18 Comparable to His(Trt)[13]
Fmoc-L-His(Trt)-OH90°C, 2 min>16Lower[13]
Fmoc-L-His(Boc)-OH90°C, 2 min0.81 High[13]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Steric hindrance- Peptide aggregation on resin- Increase coupling time or temperature.- Consider a double coupling for particularly difficult sequences.- Switch to a more polar solvent mixture (e.g., DMF/DMSO).[1]
Racemization of D-His - Prolonged activation time- Inappropriate protecting group- Ensure rapid addition of the activated amino acid to the resin.- Confirm the use of this compound, as it is specifically designed to suppress racemization at high temperatures.[13][16]
Side Reactions during Cleavage - Inadequate scavengers- Use a cleavage cocktail with a sufficient concentration and variety of scavengers (e.g., Reagent K) to protect sensitive residues like histidine and tryptophan.[18][19]
Aspartimide Formation - Base-catalyzed side reaction, especially at Asp-Gly or Asp-Ser sequences- Add 0.1 M HOBt to the piperidine deprotection solution.[20]

Conclusion

The convergence of microwave-assisted synthesis and the strategic use of this compound provides a powerful and efficient methodology for the production of D-histidine-containing peptides. The Boc side-chain protection effectively mitigates the inherent risk of racemization, even under the thermally demanding conditions of microwave SPPS. By understanding the underlying chemical principles and adhering to the optimized protocols presented in this guide, researchers can confidently and rapidly synthesize complex peptides with high stereochemical fidelity, thereby accelerating the discovery and development of novel peptide-based therapeutics.

References

Synthesis of Complex Therapeutic Peptides with D-Amino Acids: An Application Note & Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of D-Amino Acids in Peptide Therapeutics

In the realm of therapeutic peptide development, the pursuit of enhanced stability and efficacy is paramount. While nature predominantly utilizes L-amino acids as the building blocks of proteins and peptides, their synthetic counterparts, D-amino acids, offer a compelling strategic advantage. D-amino acids, being the non-superimposable mirror images of L-amino acids, introduce unique stereochemistry that renders peptides resistant to degradation by endogenous proteases.[1] This inherent resistance to enzymatic breakdown significantly prolongs the in vivo half-life of peptide drugs, a critical factor for therapeutic success.[1][2] The incorporation of D-amino acids can also modulate the peptide's conformation, leading to altered binding properties and potentially novel biological activities.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and analysis of complex therapeutic peptides containing D-amino acids, with a focus on overcoming the unique challenges associated with their incorporation.

Core Principles: Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

The cornerstone of modern peptide synthesis is the Solid-Phase Peptide Synthesis (SPPS) methodology, a technique that revolutionized the field and was recognized with a Nobel Prize.[4] SPPS allows for the stepwise assembly of amino acids on an insoluble polymer resin, simplifying the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[5] The synthesis of peptides containing D-amino acids follows the same fundamental principles of SPPS, with the key distinction being the use of protected D-amino acid building blocks.

The synthesis proceeds from the C-terminus to the N-terminus. The first amino acid is anchored to a solid support resin via a linker.[6] Each subsequent amino acid, with its N-terminus protected by a temporary protecting group (most commonly the fluorenylmethyloxycarbonyl, or Fmoc, group), is then coupled to the deprotected N-terminus of the growing peptide chain.[7] This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.[7]

Key Stages of SPPS for D-Amino Acid Peptides:

  • Resin Preparation: The synthesis begins with a functionalized resin that serves as the solid support.[3]

  • Amino Acid Coupling: Protected D-amino acids are activated and coupled to the growing peptide chain.[3]

  • Deprotection: The temporary N-terminal protecting group is selectively removed to allow for the next coupling reaction.[3]

  • Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA).[3][7]

Workflow for D-Amino Acid Peptide Synthesis

SPPS_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_final Final Steps Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 3. Washing (DMF, DCM, MeOH) Deprotection->Wash1 Coupling 4. D-Amino Acid Coupling (Activated AA, Coupling Reagent, Base) Wash1->Coupling Wash2 5. Washing (DMF, DCM, MeOH) Coupling->Wash2 Repeat Repeat for each L- & D-amino acid Wash2->Repeat Cleavage 6. Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Precipitation 7. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification Analysis 9. Analysis (MS, HPLC, AAA) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating D-amino acids.

Critical Challenge: Understanding and Mitigating Racemization

A significant challenge in peptide synthesis, particularly when incorporating D-amino acids or synthesizing long peptides, is the risk of racemization.[2] Racemization is the conversion of a chiral amino acid from one enantiomeric form to the other (e.g., L to D or D to L).[2] This side reaction can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide and can significantly impact its biological activity.[8]

The primary mechanism of racemization during peptide synthesis involves the formation of an oxazolone intermediate from the activated carboxylic acid of the amino acid being coupled.[9] The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers.

Factors Influencing Racemization:

  • Amino Acid Identity: Certain amino acids, such as histidine and cysteine, are particularly prone to racemization.[10][11]

  • Coupling Reagents: The choice of coupling reagent significantly impacts the rate of racemization. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) can lead to higher rates of racemization if used without additives.[12]

  • Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can suppress racemization by forming less reactive, more stable active esters.[9][10]

  • Base: The type and concentration of the base used during the coupling step can influence the extent of racemization.[13]

  • Temperature: Higher temperatures can increase the rate of racemization.[13]

Racemization_Mechanism cluster_activation Carboxyl Activation & Oxazolone Formation cluster_racemization Racemization Pathway cluster_products Resulting Products ActivatedAA Activated L-Amino Acid (e.g., O-acylisourea) Oxazolone Oxazolone Intermediate (Planar & Achiral at Cα) ActivatedAA->Oxazolone Intramolecular Cyclization ProtonAbstraction Proton Abstraction (Base removes α-H) Oxazolone->ProtonAbstraction Enolate Enolate Intermediate (Loss of Chirality) ProtonAbstraction->Enolate Reprotonation Reprotonation (From either face) Enolate->Reprotonation L_Product L-Peptide (Desired) Reprotonation->L_Product Path A D_Product D-Peptide (Diastereomeric Impurity) Reprotonation->D_Product Path B

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

Experimental Protocol: Synthesis of a Model Peptide Containing a D-Amino Acid

This protocol outlines the manual synthesis of a model hexapeptide (Ac-Tyr-D-Ala-Phe-Gly-Leu-Met-NH2) on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-protected L-amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Met-OH)

  • Fmoc-protected D-amino acid (Fmoc-D-Ala-OH)

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), MeOH (Methanol)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Precipitation Solvent: Cold diethyl ether

  • Acetic Anhydride (for N-terminal acetylation)

Protocol Steps:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling (Fmoc-Met-OH):

    • Perform an initial Fmoc deprotection of the Rink Amide linker with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF, DCM, and MeOH.[7]

    • Pre-activate a 3-fold molar excess of Fmoc-Met-OH with HBTU (2.9 eq) and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and add the solution to the resin. Agitate for 2 hours.

    • Wash the resin thoroughly.

  • Subsequent Amino Acid Couplings (L-Leu, Gly, L-Phe, D-Ala, L-Tyr):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly.

    • Coupling: Pre-activate a 3-fold molar excess of the next Fmoc-amino acid (including Fmoc-D-Ala-OH at the appropriate step) and couple as described in step 2.

    • Repeat this deprotection-coupling-wash cycle for each amino acid in the sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection (of Tyr), wash the resin.

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes. Wash thoroughly.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[7]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[7]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Purification and Analysis: Ensuring Peptide Purity and Identity

Achieving high purity is critical for therapeutic applications to ensure safety and efficacy.[8] The primary method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Purification by RP-HPLC:

Crude peptides are purified using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[14] The separation is based on the hydrophobicity of the peptide and its impurities. Fractions are collected and analyzed by mass spectrometry to identify those containing the pure target peptide.

Analytical Techniques:

Analytical TechniquePurposeExpected Outcome for Model Peptide (Ac-Tyr-D-Ala-Phe-Gly-Leu-Met-NH2)
Analytical RP-HPLC Assess purity of the final product.A major peak corresponding to the target peptide, with purity >95%. Retention time will differ from the all-L diastereomer.
Mass Spectrometry (MS) Confirm the molecular weight of the peptide.A measured mass that matches the calculated theoretical mass of the peptide.
Amino Acid Analysis (AAA) Determine the amino acid composition and quantify the peptide.The correct ratio of amino acids, confirming the presence of D-Alanine.
Chiral Chromatography/MS Confirm the stereochemical integrity of the amino acids.Detection and quantification of any racemized byproducts.[2]

Conclusion: A Robust Framework for D-Peptide Therapeutics

The incorporation of D-amino acids represents a powerful strategy for enhancing the therapeutic potential of peptide-based drugs. By leveraging the principles of solid-phase peptide synthesis and implementing rigorous purification and analytical protocols, researchers can successfully synthesize complex peptides with improved stability and efficacy. A thorough understanding of potential side reactions, particularly racemization, and the methods to mitigate them is crucial for ensuring the quality and biological integrity of the final therapeutic product. This guide provides a foundational framework to empower scientists in the development of the next generation of D-amino acid-containing peptide therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Managing Peptide Aggregation During Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate one of the most common and challenging hurdles in SPPS: on-resin peptide aggregation. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies in a direct question-and-answer format to help you overcome synthesis failures and improve the yield and purity of your target peptides.

Section 1: Understanding the Fundamentals of Peptide Aggregation

This section addresses the foundational concepts of peptide aggregation—what it is, why it happens, and how to recognize it.

Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains while they are still attached to the solid support (resin). This process is primarily driven by the formation of strong intermolecular hydrogen bonds between the peptide backbones, which leads to the creation of stable secondary structures, most notably β-sheets.[1][2] This aggregation can physically block the N-terminus of the growing peptide chain, making it inaccessible to reagents for subsequent deprotection and amino acid coupling steps, ultimately leading to failed or incomplete synthesis.[3][4]

Q2: Which types of peptide sequences are most susceptible to aggregation?

A2: Aggregation is highly sequence-dependent. Sequences that are particularly prone to this issue, often termed "difficult sequences," typically feature:

  • High content of hydrophobic, β-branched amino acids: Valine (Val), Isoleucine (Ile), and Leucine (Leu) are notorious for promoting aggregation.[5]

  • Stretches of other hydrophobic residues: Phenylalanine (Phe) and Alanine (Ala) also contribute significantly to aggregation potential.[4]

  • Amino acids capable of forming side-chain hydrogen bonds: Residues like Glutamine (Gln), Serine (Ser), and Threonine (Thr) can exacerbate aggregation issues.[2]

It's important to note that aggregation is generally not a significant concern until the peptide chain reaches a length of five or six residues.[1][4]

Q3: What are the common signs of on-resin aggregation during a synthesis?

A3: Both physical and chemical indicators can signal that aggregation is occurring:

  • Poor Resin Swelling: This is a primary physical indicator. The resin beads, which should swell in the synthesis solvent, may appear shrunken or clumped.[1][6] A decrease in the swollen volume of the peptidyl-resin is a measurable sign of aggregation.[7]

  • Incomplete Reactions: Chemically, aggregation manifests as incomplete deprotection or coupling.

    • Failed Coupling: A positive Kaiser test or TNBS test after a coupling step indicates the presence of unreacted free amines, a direct consequence of the N-terminus being inaccessible.[4]

    • Slow Deprotection: In Fmoc-based synthesis, sluggish removal of the Fmoc group (indicated by slow development of the blue color with piperidine) is a clear sign of aggregation.[8]

  • Analytical Indicators: In continuous-flow synthesizers, aggregation is often detected by a flattening and broadening of the UV deprotection signal.[2][9] Upon cleavage and analysis by mass spectrometry, the crude product will show a high prevalence of deletion sequences (n-1, n-2, etc.).[4]

Q4: Is it possible to predict if my peptide sequence will be difficult to synthesize?

A4: While precise prediction is challenging, several computational tools are available that can analyze a peptide sequence for properties known to correlate with aggregation, such as hydrophobicity and β-sheet propensity.[10] These predictive tools can help you proactively identify potentially difficult sequences and select an appropriate synthesis strategy from the outset to mitigate potential problems.

Section 2: Troubleshooting and Mitigation Strategies

When you encounter signs of aggregation, a systematic approach to troubleshooting is essential. This section provides a guide to diagnosing the issue and implementing effective solutions.

Troubleshooting Workflow for Failed Synthesis

This workflow helps diagnose the root cause of an incomplete or low-yield synthesis, guiding you toward the appropriate corrective measures.

G start Synthesis Failure (Low Yield / Purity) check_ms Analyze Crude Product by MS start->check_ms is_deletion Deletion Sequences (n-1, n-2) Present? check_ms->is_deletion check_kaiser Review In-Process Kaiser/TNBS Test Results is_deletion->check_kaiser Yes other_issues Root Cause: Other Issues (e.g., Reagent Degradation, Steric Hindrance) is_deletion->other_issues No kaiser_pos Tests were Positive After Coupling? check_kaiser->kaiser_pos aggregation Root Cause: Peptide Aggregation kaiser_pos->aggregation Yes kaiser_pos->other_issues No implement_sol Implement Anti-Aggregation Strategies (See Below) aggregation->implement_sol troubleshoot_other Troubleshoot Other Synthesis Parameters other_issues->troubleshoot_other

Caption: Troubleshooting workflow for failed peptide synthesis.

General Strategies to Overcome Aggregation

If aggregation is identified as the problem, several general modifications to the synthesis protocol can be implemented.

Strategy CategoryRecommended ActionMechanistic Rationale
Solvent System Switch the primary solvent from DMF to N-methylpyrrolidone (NMP), or add 25% dimethyl sulfoxide (DMSO) to DMF.[3]NMP and DMSO are stronger dipolar aprotic solvents that are more effective at disrupting intermolecular hydrogen bonds and solvating the growing peptide chain, thus preventing secondary structure formation.[1]
Temperature Increase the reaction temperature. This can be done conventionally or by using a microwave peptide synthesizer.[1]Higher temperatures provide the peptide chains with more kinetic energy, which helps to break the hydrogen bonds responsible for aggregation and can accelerate slow coupling reactions.[11]
Chaotropic Agents Add chaotropic salts such as 0.8 M LiCl or KSCN to washing and/or coupling solutions.[3]These salts disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds, effectively acting as "structure-breaking" agents that solubilize the peptide.[1]
Resin Selection 1. Use a resin with a lower loading capacity (e.g., 0.3-0.5 mmol/g).[12] 2. Switch to a polyethylene glycol (PEG)-grafted resin (e.g., TentaGel, NovaSyn® TG).[3][13]1. Lower loading increases the distance between peptide chains, reducing the likelihood of intermolecular interactions.[12] 2. PEG chains create a more polar and solvating environment around the peptide, preventing collapse and aggregation.[13]
Coupling Protocol Increase coupling times and/or perform a "double coupling" by reacting the resin with a fresh solution of activated amino acid.[3]This helps to drive sterically hindered or slow reactions to completion, which are often exacerbated by aggregation.
Deprotection Protocol For difficult Fmoc deprotections, add a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine solution.[1][4]DBU is a more potent base than piperidine and can more effectively abstract the acidic proton from the fluorenyl system when access is sterically hindered by aggregation.[1]
Advanced Chemical Strategies for Difficult Sequences

For severely aggregating sequences, modifying the chemical structure of the peptide backbone itself is the most powerful strategy. These methods work by temporarily introducing "kinks" or blocking hydrogen bond donors.

1. Pseudoproline Dipeptides

Concept: Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys where the side chain is cyclized with the backbone amide nitrogen, forming a proline-like oxazolidine or thiazolidine ring.[1][2] This modification disrupts the planarity of the peptide backbone, effectively breaking β-sheet propagation.[14] The native Ser, Thr, or Cys residue is fully regenerated during the final TFA cleavage step.[3]

When to Use: In sequences containing Ser, Thr, or Cys, especially when they are part of a hydrophobic or known aggregating region. For optimal results, they should be spaced approximately every 5-6 residues apart.[3]

Workflow for Incorporating a Pseudoproline Dipeptide:

G start Identify Ser/Thr/Cys in Aggregating Region substitute Substitute the Xaa-Ser/Thr/Cys residues in the sequence plan start->substitute purchase Purchase the corresponding Fmoc-Xaa-Y(ΨPro)-OH dipeptide substitute->purchase couple Couple the dipeptide using standard activation methods (e.g., PyBOP/DIPEA) purchase->couple continue_synth Continue SPPS - Deprotect - Couple next AA couple->continue_synth cleave Perform final TFA Cleavage & Deprotection continue_synth->cleave

Caption: Workflow for using pseudoproline dipeptides.

2. Backbone Amide Protection (Hmb/Dmb)

Concept: This strategy involves protecting the backbone amide nitrogen with a temporary protecting group, typically 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb).[1] This physically blocks the nitrogen from participating in hydrogen bonding, thus preventing β-sheet formation.[14] These groups are also removed during the final TFA cleavage.[1]

When to Use: This is a more versatile strategy as it is not limited to specific amino acids. It is particularly effective for Gly-rich sequences, which can be surprisingly aggregation-prone.[3] The easiest way to incorporate these groups is by using pre-formed Fmoc-Aaa-(Dmb)Gly-OH dipeptides, which avoids the difficult coupling onto the sterically hindered Dmb-protected nitrogen.[3][15]

Workflow for Incorporating a Dmb-Protected Dipeptide:

G start Identify Aggregating Region (e.g., Gly-Gly motif) substitute Substitute the Aaa-Gly residues in the sequence plan start->substitute purchase Purchase the corresponding Fmoc-Aaa-(Dmb)Gly-OH dipeptide substitute->purchase couple Couple the dipeptide using standard activation methods (e.g., DIC/HOBt) purchase->couple continue_synth Continue SPPS - Deprotect - Couple next AA couple->continue_synth cleave Perform final TFA Cleavage & Deprotection continue_synth->cleave

Caption: Workflow for using Dmb-protected dipeptides.

Section 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experimental workflows cited in this guide.

Protocol 1: Kaiser Test (Qualitative Test for Free Primary Amines)

This test is crucial for monitoring the completion of coupling reactions. A positive result (blue beads) indicates incomplete coupling.

Materials:

  • Solution A: Potassium cyanide (KCN) in pyridine.

  • Solution B: Ninhydrin in n-butanol.

  • Solution C: Phenol in n-butanol.

Procedure:

  • Take a small sample of the peptide-resin (approx. 5-10 mg) in a small glass test tube.

  • Wash the resin beads with DCM and then with ethanol.

  • Add 2-3 drops each of Solution A, B, and C to the test tube.

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Free Amines Present): Resin beads and solution turn a deep blue.

    • Negative Result (Coupling Complete): Resin beads and solution remain yellow or colorless.

Protocol 2: Incorporation of an Fmoc-Xaa-(Dmb)Gly-OH Dipeptide

This protocol describes a manual coupling procedure for a Dmb-protected dipeptide.

Materials:

  • Fmoc-deprotected peptide-resin.

  • Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents relative to resin loading).

  • HOBt (3 equivalents).

  • DIC (3 equivalents).

  • Solvent: DMF/DCM (2:1).

  • TNBS test reagents for confirmation.

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 eq.) and HOBt (3 eq.) in a minimal volume of DMF/DCM (2:1).[3]

  • Add DIC (3 eq.) to the solution and allow it to pre-activate for 10 minutes at room temperature.[3]

  • Add the activated dipeptide solution to the swollen peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a TNBS test to confirm complete coupling (a negative result indicates completion).[3] If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.

  • Once complete, wash the resin thoroughly with DMF and proceed with the standard SPPS cycle for the next amino acid.

Section 4: Quantitative Data and Summary

The effectiveness of various anti-aggregation strategies can be highly dependent on the specific peptide sequence. The table below summarizes reported improvements for some of the discussed methods.

Table: Comparison of Anti-Aggregation Strategy Efficacy
StrategyPeptide Sequence / ContextReported Yield/Purity ImprovementReference(s)
Pseudoproline Dipeptides Used in highly aggregated sequencesCan lead to up to a 10-fold increase in product yield.[4]
Dmb-Protected Dipeptides Synthesis of peptides with Asp-Gly motifsEffectively prevents aspartimide formation.[3][15]
Microwave-Assisted SPPS Synthesis of the difficult Aβ 1-42 peptideReported crude yield of 87% and purity of 67%.[4]
Elevated Temperature (60°C) General difficult sequencesSignificantly improves coupling efficiency and reduces aggregation-related deletions.[1]
Chaotropic Salts (LiCl) General difficult sequencesDisrupts hydrogen bonding to improve solvation and reaction kinetics.[3]

References

Technical Support Center: Troubleshooting Histidine Side Reactions in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of incorporating histidine in Solid-Phase Peptide Synthesis (SPPS). Histidine's unique imidazole side chain, while crucial for the function of many peptides, presents a significant set of challenges during synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions, ensuring the synthesis of high-purity, target peptides.

Introduction: The Challenge of the Histidine Residue

The imidazole ring of histidine is nucleophilic and basic, making it susceptible to a variety of undesirable side reactions during SPPS.[1] The most prominent issues include racemization, side-chain modification during coupling and cleavage, and complications arising from the choice of protecting group. This guide will provide in-depth, question-and-answer-based solutions to these common problems, grounded in chemical principles and field-proven experience.

FAQ & Troubleshooting Guide

Category 1: Racemization of Histidine

Racemization, the conversion of the desired L-amino acid to an unwanted D-isomer, is arguably the most critical issue when incorporating histidine.[2][3] The imidazole ring's π-nitrogen can act as an internal base, abstracting the α-proton of the activated amino acid and leading to a loss of stereochemical integrity.[2][3][4]

Question 1: My peptide purity is low, and I suspect histidine racemization. How can I confirm this, and what is the primary cause?

Answer:

Confirmation of racemization typically requires chiral amino acid analysis or separation of the resulting diastereomeric peptides by high-performance liquid chromatography (HPLC). The primary cause of histidine racemization is the catalytic activity of the imidazole π-nitrogen on the activated carboxyl group during the coupling step.[2][3][5][6] This is particularly problematic when using the standard Fmoc-His(Trt)-OH derivative, where the π-nitrogen is unprotected.[2]

Mechanism of Histidine Racemization

G cluster_0 Activation & Racemization Pathway Activated_His Activated L-Histidine (e.g., O-acylisourea ester) Enolate Planar Enolate Intermediate (Achiral) L_His Incorporated L-His D_His Incorporated D-His (Racemization Product)

Caption: Simplified mechanism of histidine racemization.

Question 2: How can I minimize or prevent histidine racemization during my synthesis?

Answer:

The most effective strategy to prevent racemization is to protect the π-nitrogen of the imidazole ring.[2][6] This prevents it from acting as an internal base. Several Fmoc-histidine derivatives are available for this purpose.

  • Fmoc-His(Boc)-OH: This is a highly recommended alternative to Fmoc-His(Trt)-OH.[7][8] The Boc group on the imidazole nitrogen is electron-withdrawing, which reduces the basicity of the ring and significantly suppresses racemization, even at elevated temperatures used in microwave-assisted SPPS.[4][8][9]

  • Fmoc-His(MBom)-OH: The 4-methoxybenzyloxymethyl (MBom) group also provides effective protection against racemization.[6]

In addition to choosing the right protecting group, you can also optimize coupling conditions:

  • Minimize pre-activation time: Prolonged activation of the amino acid before coupling increases the window for racemization.[10][11]

  • Avoid strong bases: If a base is required for coupling (e.g., with carbodiimide reagents), use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) in minimal necessary amounts.[11][12]

  • Lower the temperature: For microwave-assisted SPPS, reducing the coupling temperature for histidine from 80°C to 50°C can significantly limit racemization.[13][14]

Table 1: Comparison of Common Histidine Protecting Groups and Racemization

Histidine DerivativeProtection Site (Imidazole)Racemization RiskKey Considerations
Fmoc-His(Trt)-OH τ (tau) nitrogenHighMost common, but prone to racemization.[2] Requires careful optimization of coupling conditions.
Fmoc-His(Boc)-OH π (pi) or τ (tau) nitrogenVery LowExcellent for suppressing racemization.[7][8] Boc group is acid-labile.
Fmoc-His(Fmoc)-OH π (pi) nitrogenLowReduces racemization, but the side-chain Fmoc is partially labile to piperidine, leading to potential side reactions.[3][11]
Category 2: Side-Chain Protection & Modification

The imidazole side chain, if not properly protected, can undergo undesirable modifications during both the synthesis cycles and the final cleavage step.

Question 3: During cleavage, my peptide's mass spectrum shows an addition of +242 Da (a trityl group). What happened and how do I prevent it?

Answer:

This indicates that the trityl cation (Trt+), which is liberated from the histidine side chain (or other Trt-protected residues like Cys, Asn, Gln) during trifluoroacetic acid (TFA) cleavage, has reattached to a nucleophilic site on your peptide.[15] Tryptophan is particularly susceptible to this modification.

Solution: Use of Scavengers

To prevent this, you must include "scavengers" in your cleavage cocktail. These are nucleophilic molecules that trap the reactive carbocations.

  • Standard Cleavage Cocktail: A widely effective and non-malodorous cocktail for most peptides is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) .[16] TIS is a very efficient scavenger for trityl cations.

  • For Peptides with Cysteine: If your peptide contains cysteine, adding 1,2-ethanedithiol (EDT) is recommended to prevent side reactions involving this residue. A common cocktail is TFA/TIS/Water/EDT (94:1:2.5:2.5) .

Workflow for Choosing a Cleavage Cocktail

G Start Peptide Synthesis Complete Check_Arg Does the peptide contain Arg(Pbf/Pmc)? Start->Check_Arg Check_Trp Does the peptide contain Trp(Boc)? Check_Cys_Met_Tyr Does the peptide contain Cys, Met, or Tyr? Check_Trp->Check_Cys_Met_Tyr Yes/No Cocktail_Thioanisole Consider adding Thioanisole or using Reagent K Check_Trp->Cocktail_Thioanisole If Trp is unprotected Check_Arg->Check_Trp Yes Check_Arg->Check_Cys_Met_Tyr No Cocktail_Standard Use TFA/TIS/H₂O (95:2.5:2.5) Check_Cys_Met_Tyr->Cocktail_Standard No Cocktail_EDT Add EDT to cocktail (e.g., TFA/TIS/H₂O/EDT) Check_Cys_Met_Tyr->Cocktail_EDT Yes (Cys)

Caption: Decision workflow for selecting a cleavage cocktail.

Question 4: I am using Fmoc-His(Fmoc)-OH to reduce racemization, but I'm seeing unexpected modifications. Why?

Answer:

The key drawback of Fmoc-His(Fmoc)-OH is the instability of the side-chain Fmoc group to the standard 20% piperidine solution used for Nα-Fmoc deprotection.[3][11] This leads to premature deprotection of the imidazole ring during the synthesis. The now-unprotected histidine side chain is susceptible to subsequent side reactions in later cycles, such as acylation or reaction with byproducts from the Fmoc deprotection process (e.g., piperidinyl-adducts).[11]

Troubleshooting:

  • Limited Application: Due to this instability, Fmoc-His(Fmoc)-OH is best suited for synthesizing short peptides or for introducing histidine near the N-terminus.[17]

  • Modified Deprotection: You can try reducing the piperidine concentration (e.g., to 10%) or shortening the deprotection time, but this risks incomplete Nα-Fmoc removal.[11]

  • Recommended Alternative: For most applications where racemization is a concern, Fmoc-His(Boc)-OH is a more robust and reliable choice.[7]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-His(Boc)-OH

This protocol is designed to minimize racemization and ensure efficient incorporation of histidine.

Reagents:

  • Peptide-resin with free N-terminal amine

  • Fmoc-His(Boc)-OH (3-5 equivalents)

  • Coupling agent, e.g., HBTU (3-5 equivalents) or DIC (3-5 equivalents)

  • Base (for carbodiimide activation), e.g., DIPEA (6-10 equivalents) or Oxyma Pure (for DIC)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Nα-Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Boc)-OH and the coupling agent (e.g., HBTU) in DMF. If using DIC, dissolve Fmoc-His(Boc)-OH and an additive like Oxyma Pure. Add the base (DIPEA) if required. Allow to pre-activate for no more than 2-3 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction can be performed at a moderately elevated temperature (e.g., 50°C).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once complete, thoroughly wash the resin with DMF to remove all excess reagents.

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving a peptide synthesized with Trt-based side-chain protecting groups.

Reagents:

  • Dry, synthesized peptide-resin

  • Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the crude peptide.

  • Washing: Carefully decant the ether. Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers and organic byproducts.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.

References

Technical Support Center: A Guide to Improving Crude Peptide Purity and Overall Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during peptide synthesis and purification. As Senior Application Scientists, we have structured this resource to provide not only solutions but also the underlying scientific principles to empower your experimental choices.

Section 1: Troubleshooting Low Purity in Crude Peptides

Low purity of the crude peptide product is one of the most frequent challenges, directly impacting the difficulty and yield of the final purification step. This section addresses common purity issues in a question-and-answer format.

Q1: My HPLC analysis shows a broad peak for my crude peptide, and the mass spectrum reveals multiple (+1 Da) additions. What is happening?

A1: Potential Cause & Diagnosis

This pattern is often indicative of incomplete deprotection of the N-terminal Fmoc group during the synthesis cycle. If the Fmoc group is not completely removed, the subsequent amino acid will not be coupled. However, the piperidine base used for deprotection can react with the free N-terminus of other growing chains to form a formyl-piperidide adduct, resulting in a +1 Da mass addition to the desired peptide.

Another possibility is oxidation, where one or more amino acid residues gain an oxygen atom (+16 Da). Cysteine, Methionine, and Tryptophan are particularly susceptible.

Recommended Solutions:

  • Extend Deprotection Time: Increase the piperidine deprotection time (e.g., from 3 minutes to 5-10 minutes) to ensure complete Fmoc removal.

  • Use Fresh Reagents: Prepare fresh deprotection solution (e.g., 20% piperidine in DMF) daily. Old solutions can be less effective.

  • Incorporate Scavengers: For peptides containing sensitive residues like Cys, Met, or Trp, include scavengers in the cleavage cocktail to prevent oxidation and other side reactions.

Q2: My mass spec shows a significant peak at [M - (amino acid residue)] Da. Why are there deletion sequences?

A2: Potential Cause & Diagnosis

Deletion sequences are a classic sign of incomplete or failed coupling reactions. During a given cycle, if an amino acid fails to couple to the N-terminus of the growing peptide chain, that chain will be "capped" (if a capping step is used) or remain unreacted. In the next cycle, the subsequent amino acid is added, resulting in a peptide that is missing one amino acid. This is particularly common with sterically hindered amino acids (e.g., Val, Ile) or during the formation of difficult sequences that are prone to aggregation.

Workflow for Diagnosing and Resolving Deletion Sequences

Caption: Troubleshooting workflow for deletion sequences.

Recommended Solutions:

  • Optimize Coupling Chemistry:

    • Reagent Choice: For difficult couplings, switch from standard carbodiimide reagents (like DIC) to a more potent uronium/aminium salt-based reagent like HBTU or HATU.

    • Double Coupling: Program the synthesizer to perform the coupling reaction twice for the problematic amino acid.

    • Higher Concentration: Increase the concentration of the amino acid and coupling reagents (from 3-5 equivalents to 5-10 equivalents).

  • Disrupt Aggregation:

    • "Magic" Mixture: Use a solvent mixture of DMF/NMP with 0.1 M HOBt to disrupt hydrogen bonds that cause aggregation.

    • Elevated Temperature: Performing the synthesis at a higher temperature (e.g., 60°C) can provide the energy needed to overcome aggregation and drive couplings to completion.

Section 2: Troubleshooting Low Overall Yield

Low yield can arise from losses at the synthesis, cleavage, or purification stages. Pinpointing the source of the loss is critical for optimization.

Q3: My peptide yield is very low after cleavage from the resin. What are the likely causes?

A3: Potential Cause & Diagnosis

Significant yield loss during cleavage and final deprotection often points to three main issues: incomplete cleavage from the resin, irreversible binding of the peptide to the resin, or degradation of the peptide by the harsh acidic conditions of the cleavage cocktail.

Recommended Solutions:

  • Verify Cleavage Completion: After the initial cleavage, take a small sample of the resin, wash it thoroughly, and perform a second, harsher cleavage. Analyze the supernatant from this second cleavage by HPLC. If a significant amount of peptide is present, your initial cleavage was incomplete.

    • Solution: Increase the cleavage time (e.g., from 2 hours to 4 hours) or use a stronger acid concentration if the peptide chemistry allows.

  • Optimize the Scavenger Cocktail: The choice of scavengers is critical to "catch" reactive carbocations generated from the protecting groups, preventing them from re-attaching to and modifying your peptide. A poorly chosen cocktail can lead to peptide degradation.

    Table 1: Common Scavengers and Their Targets

ScavengerTarget Protecting Group/Side ReactionTypical Concentration
Triisopropylsilane (TIS) General carbocation scavenger2.5% - 5%
Water Trp (t-Boc) deprotection2.5% - 5%
Dithiothreitol (DTT) or DODT Arg (Pbf) deprotection2.5%
Ethanedithiol (EDT) Trp (Boc) protection2.5%
  • Check Resin Loading: Inaccurately high initial resin loading values will lead to an overestimation of the theoretical yield, making the actual yield appear lower than it is. Always verify the loading of a new batch of resin.

Section 3: Frequently Asked Questions (FAQs)

Q4: How do I choose the right cleavage cocktail for my peptide?

A4: The ideal cleavage cocktail depends entirely on the amino acid composition of your peptide. The goal is to use the minimum required scavengers to protect sensitive residues. Using unnecessary scavengers can sometimes complicate purification.

Caption: Decision tree for selecting a cleavage cocktail.

Q5: What is the difference between HBTU, HCTU, and HATU coupling reagents?

A5: These are all highly efficient aminium/uronium-based coupling reagents that activate the carboxylic acid of the incoming amino acid for amide bond formation. Their primary difference lies in their reactivity and the potential for side reactions.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The classic, robust standard. Excellent for most couplings.

  • HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): The chlorine atom on the benzotriazole ring makes it more reactive than HBTU, which can be beneficial for difficult couplings.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered the most reactive and efficient, especially for sterically hindered amino acids. It is less likely to cause racemization compared to other reagents.

Section 4: Key Experimental Protocols

Protocol 1: Standard Analytical RP-HPLC for Crude Peptide Analysis

This protocol provides a general method for analyzing the purity of a crude peptide sample.

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of lyophilized crude peptide in 1 mL of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B (wash)

      • 40-45 min: 95% to 5% B (re-equilibration)

  • Analysis:

    • Inject 10-20 µL of the prepared sample.

    • Integrate the peak areas from the chromatogram at 214 nm.

    • Calculate crude purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Collect the main peak for subsequent mass spectrometry analysis to confirm the identity of the product.

Section 5: References

  • Bachem. (n.d.). Cleavage and Deprotection. Bachem AG. Retrieved from --INVALID-LINK--

  • CEM Corporation. (2020). A Guide to Proper Scavenger Use in Peptide Cleavage. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Peptide Synthesis & Purification Support Center: Troubleshooting. Retrieved from --INVALID-LINK--

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Note: A general authoritative review on peptide chemistry principles. A direct link to the full text may require subscription; a link to the abstract is provided.) Retrieved from --INVALID-LINK--

  • CEM Corporation. (n.d.). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Retrieved from --INVALID-LINK--

  • Anaspec. (n.d.). Peptide Cleavage and Deprotection. Retrieved from --INVALID-LINK--

Technical Support Center: Scavenger Selection for Peptide Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of scavenger selection during the final cleavage and deprotection of synthetic peptides. Here, we address common challenges and provide in-depth, field-proven solutions to help you minimize side reactions and maximize the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a scavenger in peptide cleavage?

A1: During the final cleavage step in Solid-Phase Peptide Synthesis (SPPS), typically mediated by strong acids like trifluoroacetic acid (TFA), protecting groups from amino acid side chains are removed. This process generates highly reactive electrophilic species, most notably carbocations (e.g., tert-butyl cations from Boc or t-Bu protecting groups).[1][2] These carbocations can indiscriminately alkylate nucleophilic residues within your peptide sequence, leading to undesired side products.[1][3]

Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "scavenge" these reactive carbocations at a rate faster than they can react with the peptide.[1][4] This prevents the modification of sensitive amino acid residues and ultimately enhances the purity of the crude peptide.[4][5][6]

Scavenger_Mechanism PG Protecting Group (e.g., t-Butyl) Carbocation Reactive Carbocation (e.g., t-Butyl cation) PG->Carbocation Acid Cleavage TFA TFA Peptide Nucleophilic Peptide Residue (e.g., Trp, Met, Cys) Carbocation->Peptide Undesired Alkylation Scavenger Scavenger (e.g., TIS, H₂O) Carbocation->Scavenger Desired Trapping Side_Product Modified Peptide (Side Product) Peptide->Side_Product Trapped_Cation Trapped Carbocation Scavenger->Trapped_Cation

Caption: General mechanism of scavenger action during peptide cleavage.

Troubleshooting Guide: Amino Acid-Specific Side Reactions and Scavenger Solutions

Issue 1: My peptide contains Tryptophan (Trp) and I'm observing unexpected adducts.

Cause: The indole side chain of Tryptophan is highly nucleophilic and particularly susceptible to alkylation by carbocations generated during cleavage, leading to tert-butylation.[1] Additionally, the indole ring can be oxidized.

Solution: A combination of scavengers is recommended to protect Tryptophan residues.

  • Triisopropylsilane (TIS): TIS is a highly effective scavenger for carbocations due to its ability to act as a hydride donor in acidic conditions.[6] It is often preferred over sulfur-based scavengers.[6]

  • Water (H₂O): Water acts as a scavenger for tert-butyl cations.

  • 1,2-Ethanedithiol (EDT): EDT is particularly effective at preventing the acid-catalyzed oxidation of Tryptophan residues.

A common and effective cleavage cocktail for Trp-containing peptides is the TFA/TIS/H₂O (95:2.5:2.5 v/v/v) mixture.[1] For peptides containing both Trp and Arg(Pmc/Pbf), using Fmoc-Trp(Boc)-OH during synthesis is highly recommended to prevent sulfonation of the indole ring.[3]

Issue 2: My Methionine (Met)-containing peptide shows a +16 Da mass addition.

Cause: The thioether side chain of Methionine is prone to two primary side reactions: oxidation to methionine sulfoxide (+16 Da) and S-alkylation by carbocations, forming a sulfonium salt.[1][7]

Solution: To mitigate these side reactions, specific scavengers should be included in the cleavage cocktail.

  • Thioanisole: This scavenger is effective in preventing the S-alkylation of the methionine thioether.[1]

  • Dimethyl Sulfide (DMS) and Ammonium Iodide: The addition of reducing agents like DMS and ammonium iodide can help prevent oxidation.[1]

  • Ethylmethyl Sulfide (EMS) or EDT: These can also be used to suppress acid-catalyzed methionine oxidation.

Recent studies have shown that a combination of TFA/Anisole/TMSCl/Me₂S (85:5:5:5) with the addition of triphenylphosphine (PPh₃) can effectively eradicate methionine oxidation.[7]

Issue 3: I'm struggling with side reactions in my Cysteine (Cys)-containing peptide, including disulfide bond formation and alkylation.

Cause: The free thiol group of Cysteine is highly reactive and can undergo several side reactions.[8] These include oxidation, leading to undesired inter- or intramolecular disulfide bonds, and alkylation by carbocations, resulting in S-tert-butylated Cys residues.[8][9] Furthermore, Cys residues with acid-labile protecting groups like trityl (Trt) can lead to S-alkylation from resin linker fragments, a reaction that TIS alone cannot fully suppress.[10]

Solution: A multi-component scavenger cocktail is crucial for protecting Cysteine residues.

  • 1,2-Ethanedithiol (EDT): EDT is a commonly used scavenger that helps maintain the cysteine thiol in a reduced state, thereby preventing oxidation.[8]

  • Triisopropylsilane (TIS): While primarily a carbocation scavenger, TIS has also been shown to act as a reducing agent, facilitating the removal of certain S-protecting groups.[11][12]

  • Dithiothreitol (DTT): As a disulfide-reducing agent, DTT can be beneficial.[9]

A robust cleavage strategy for Cys-containing peptides involves a two-step cleavage process. An initial treatment with a lower TFA concentration cocktail containing thioanisole, DMS, and DTT, followed by an increase in TFA concentration, has been shown to be effective.[9] For instance, an initial treatment with TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 minutes, followed by the addition of TFA to 80% for another 150 minutes, has yielded optimal results.[9]

Scavenger_Selection Start Peptide Sequence Analysis Trp Contains Tryptophan? Start->Trp Met Contains Methionine? Trp->Met Yes Standard Standard Cocktail: TFA/TIS/H₂O (95:2.5:2.5) Trp->Standard No Cys Contains Cysteine? Met->Cys Yes Trp_Cocktail Add EDT Met->Trp_Cocktail No Arg Contains Arginine (Pbf/Pmc)? Cys->Arg Yes Met_Cocktail Add Thioanisole/DMS Cys->Met_Cocktail No Cys_Cocktail Add EDT/DTT Arg->Cys_Cocktail No Arg_Cocktail Add Thioanisole Arg->Arg_Cocktail Yes Final_Cocktail Final Cleavage Cocktail Standard->Final_Cocktail Trp_Cocktail->Final_Cocktail Met_Cocktail->Final_Cocktail Cys_Cocktail->Final_Cocktail Arg_Cocktail->Final_Cocktail

Caption: Decision workflow for selecting a scavenger cocktail.

Issue 4: My peptide contains Arginine (Arg) with a sulfonyl-based protecting group, and I'm seeing byproducts.

Cause: The deprotection of Arginine residues protected with sulfonyl-based groups like Pmc or Pbf can be slow and can lead to the transfer of the sulfonyl group to other nucleophilic residues, such as Tryptophan.[10]

Solution:

  • Thioanisole: This scavenger aids in the removal of Pbf protecting groups from Arginine.[13]

  • Reagent R: This cleavage cocktail, composed of TFA/thioanisole/EDT/anisole (90:5:3:2) , is specifically designed for peptides containing Arginine residues with sulfonyl protecting groups.[14] It is also recommended for Trp-containing peptides prepared on PAL or BAL resins.[14]

Summary of Common Scavengers and Their Applications

ScavengerTarget Side ReactionRecommended ConcentrationKey Considerations
Triisopropylsilane (TIS) Carbocation trapping (e.g., from t-Bu, Trt)[4][5][6]1-5%A versatile and highly effective carbocation scavenger.[5]
Water (H₂O) Carbocation trapping (t-Bu)[13]2.5-5%A common component of many standard cleavage cocktails.
1,2-Ethanedithiol (EDT) Cysteine oxidation, Tryptophan oxidation[8]2.5-5%Has a strong odor; handle in a well-ventilated fume hood.[15]
Thioanisole Methionine S-alkylation, aids in Arg(Pbf) removal[1][13]5%Often used in cocktails for peptides with multiple sensitive residues.[16]
Dimethyl Sulfide (DMS) Methionine oxidation[1]5-10%A reducing agent that can be used in combination with other scavengers.
Phenol Protects Tyr and Trp from oxidation[13]5%Can be used in cocktails like Reagent K.

Experimental Protocols

Protocol 1: General Cleavage with TFA/TIS/H₂O

This protocol is suitable for peptides without highly sensitive residues like Cysteine or Methionine.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[1] Use a sufficient volume to swell the resin (approximately 10-25 mL per gram of resin).

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Stopper the vessel and allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of Cys-Containing Peptides with a Multi-Scavenger Cocktail

This protocol is adapted for peptides containing Cysteine and other sensitive residues.

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Initial Cleavage: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10) .[9] Add it to the resin and react for 30 minutes at room temperature.[9]

  • Second Cleavage Step: Add pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80%.[9] Continue the reaction for an additional 150 minutes.[9]

  • Work-up: Follow steps 4-6 from Protocol 1 for peptide precipitation, isolation, and drying.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for P-urity Assessment of Fmoc-D-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of amino acid derivatives is a critical, non-negotiable aspect of peptide synthesis. The chemical and enantiomeric purity of 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids like Fmoc-D-His(Boc)-OH directly impacts the quality, efficacy, and safety of the final synthetic peptide. Impurities can introduce undesired side-products, complicate purification processes, and potentially alter the biological activity of the peptide.[1]

High-Performance Liquid Chromatography (HPLC) remains the definitive technique for assessing the purity of these critical building blocks, offering high accuracy and robustness.[1] This guide provides a technical comparison of reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, detailing the rationale behind methodological choices and providing actionable protocols.

The Criticality of Purity in this compound

This compound is a crucial derivative used in solid-phase peptide synthesis (SPPS). The Boc (tert-butoxycarbonyl) group on the imidazole side chain is instrumental in preventing racemization, a common issue with histidine during peptide coupling, especially at elevated temperatures.[2][3] The D-configuration is often incorporated to enhance peptide stability or to modulate biological activity.

Given its role, the purity of this compound must be rigorously controlled. Common impurities can include:

  • L-enantiomer: The presence of the undesired L-enantiomer can lead to the formation of diastereomeric peptides that are challenging to separate.[1]

  • Di-Fmoc-His-OH: Over-protection leading to impurities.

  • Fmoc-D-His-OH: Loss of the acid-labile Boc group.

  • Dipeptides (Fmoc-D-His-D-His(Boc)-OH): Formed during the initial Fmoc protection step.[1]

  • Degradation products: Arising from improper storage or handling.

Comparative Analysis of RP-HPLC Methods

The separation of this compound from its potential impurities is typically achieved using RP-HPLC. The choice of mobile phase additives, specifically the ion-pairing agent, is a critical parameter that significantly influences chromatographic performance. We will compare two common approaches: one utilizing Trifluoroacetic Acid (TFA) and the other Formic Acid (FA).

ParameterMethod 1: TFA-Modified Mobile PhaseMethod 2: Formic Acid-Modified Mobile Phase
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water[1]0.1% Formic Acid (FA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[1]0.1% Formic Acid (FA) in Acetonitrile
Gradient Linear gradient from 5% to 95% B over 20 minutes[1]Linear gradient from 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min[1]1.0 mL/min
Detection UV at 265 nm[1]UV at 265 nm
Expected Performance Pros: Superior peak shape and resolution due to strong ion-pairing properties.[4][5] Cons: Can cause ion suppression in LC-MS and is known to be persistent in HPLC systems.[5][6]Pros: Excellent for LC-MS compatibility due to its volatility and reduced ion suppression effects.[5] Cons: May result in broader peaks and lower resolution for some analytes compared to TFA.[4][6]
The Role of Ion-Pairing Agents: TFA vs. Formic Acid

In reversed-phase chromatography, ion-pairing agents are added to the mobile phase to improve the retention and peak shape of ionic or highly polar analytes on non-polar stationary phases.[7]

  • Trifluoroacetic Acid (TFA): As a strong acid, TFA is a highly effective ion-pairing agent.[5] It forms a neutral ion-pair with the basic imidazole nitrogen and the free amine of any deprotected impurities, enhancing their retention on the C18 column and often leading to sharper, more symmetrical peaks.[4] This makes it an excellent choice for separations where UV detection is the primary goal.[5]

  • Formic Acid (FA): A weaker acid than TFA, formic acid is also a common mobile phase additive, particularly when the HPLC is coupled to a mass spectrometer (MS).[5][8] While it provides the necessary pH control to ensure consistent ionization of the analyte, its weaker ion-pairing ability can sometimes lead to reduced chromatographic resolution compared to TFA.[4][6] However, its major advantage is the significantly lower ion suppression it causes in the MS source, leading to better sensitivity.[6][9]

Experimental Protocols

Below are detailed step-by-step methodologies for assessing the chemical purity of this compound using the TFA-based method, which is often preferred for routine purity checks by UV detection.

Protocol: Chemical Purity Assessment using TFA-Based RP-HPLC

Objective: To determine the chemical purity of this compound and separate it from synthesis-related impurities.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA), HPLC grade

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]

2. Preparation of Mobile Phases:

  • Mobile Phase A: 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution.[1]

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B at a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column Temperature: 30°C

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL

  • UV Detection: 265 nm[1]

  • Gradient Program:

    • Equilibrate the column with 5% Mobile Phase B for at least 10 minutes.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[1]

    • Hold at 95% B for 5 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 5 minutes before the next injection.

5. Data Analysis:

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity of this compound by dividing the peak area of the main component by the total area of all integrated peaks and multiplying by 100.

Visualization of the Analytical Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) equilibrate Equilibrate Column (5% B, 10 min) prep_mobile_phase->equilibrate Load onto HPLC prep_sample Prepare Sample (1 mg/mL in 50:50 A:B) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject Sample (10 µL) filter_sample->inject equilibrate->inject run_gradient Run Gradient (5-95% B over 20 min) inject->run_gradient detect UV Detection (265 nm) run_gradient->detect integrate Integrate All Peaks detect->integrate Chromatogram calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment of this compound.

Chiral Purity Assessment

While chemical purity is paramount, for D-amino acid derivatives, confirming the enantiomeric purity is equally critical. The presence of the L-enantiomer can have significant consequences for the final peptide. Chiral HPLC is the method of choice for this analysis.

This typically requires a different setup from the standard RP-HPLC method:

  • Chiral Stationary Phase (CSP): Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are commonly used for the separation of Fmoc-amino acid enantiomers.[10]

  • Mobile Phase: Isocratic elution with a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol), often with an acidic additive, is common. Reversed-phase conditions can also be employed with specific chiral columns.[10]

  • Detection: UV detection at 220 nm or 265 nm is typically used.[1][10]

The enantiomeric excess (% ee) is a critical quality attribute, with requirements often exceeding 99.8% for use in pharmaceutical-grade peptide synthesis.[10][11]

Conclusion

The robust purity assessment of this compound is fundamental to the successful synthesis of high-quality peptides. Reversed-phase HPLC is an indispensable tool for this purpose. While TFA-based methods generally offer superior chromatographic resolution for UV-based purity analysis, formic acid-based systems provide a viable alternative, especially when LC-MS analysis is required. The choice of method should be guided by the specific analytical requirements, balancing the need for high-resolution separation with detector compatibility. For a complete quality assessment, orthogonal analysis using a validated chiral HPLC method is also mandatory to ensure the enantiomeric integrity of this critical raw material.

References

A Senior Application Scientist's Guide to Chiral HPLC Analysis for Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and scientific research, the ability to effectively separate and quantify enantiomers is paramount.[1] Different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles, making the determination of enantiomeric purity a critical aspect of quality control, efficacy assessment, and regulatory compliance.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose, with its success hinging on the use of Chiral Stationary Phases (CSPs) to differentiate between stereoisomers.[3][2][4]

This guide provides an objective comparison of various chiral HPLC methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate strategy for their analytical challenges.

The Principle of Chiral Recognition

The foundation of chiral separation by HPLC lies in the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[5][6] For a successful separation to occur, there must be a discernible difference in the stability of these complexes. This is often explained by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) are necessary for chiral recognition.[7] The enantiomer that forms the more stable complex will be retained longer on the column, thus enabling separation.

A Comparative Overview of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in achieving a successful enantiomeric separation.[2] The diverse range of available CSPs can be broadly categorized based on the nature of the chiral selector.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used due to their broad applicability and versatility.[3][8] They can be operated in normal-phase, reversed-phase, and polar organic modes, offering a wide range of selectivities.[3][9] These CSPs are available in two main forms: coated and immobilized.

  • Coated Polysaccharide CSPs: These are prepared by physically coating the polysaccharide derivative onto a silica support.[8] While effective, they have limitations regarding the solvents that can be used, as certain solvents can strip the coating from the support.[10][11]

  • Immobilized Polysaccharide CSPs: In these CSPs, the polysaccharide derivative is covalently bonded to the silica support.[8] This provides enhanced durability and allows for the use of a wider range of solvents, including those prohibited for coated phases (e.g., THF, dichloromethane).[10]

Protein-Based CSPs

Proteins, being inherently chiral, can be immobilized on silica supports to create powerful CSPs for HPLC.[12][13][14] Common proteins used include α1-acid glycoprotein (AGP), human serum albumin (HSA), and cellobiohydrolase (CBH).[12][13]

  • Advantages: Protein-based CSPs are particularly useful for their broad selectivity and their ability to be used with aqueous mobile phases, often allowing for the direct analysis of compounds without derivatization.[13][14]

  • Considerations: These columns can have lower loading capacities and may be more sensitive to mobile phase composition, pH, and temperature compared to polysaccharide-based CSPs.[14]

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that have a chiral, bucket-like shape with a hydrophobic interior and a hydrophilic exterior.[15][16][17] This unique structure allows them to form inclusion complexes with a wide variety of molecules.[17][18] Chiral recognition is achieved through a combination of inclusion complexation and interactions with the hydroxyl groups at the rim of the cyclodextrin cavity. They are particularly effective in reversed-phase mode.[15][16]

Macrocyclic Glycopeptide-Based CSPs

Introduced in 1994, macrocyclic glycopeptides (antibiotics) like vancomycin and teicoplanin have proven to be versatile chiral selectors.[19][20][21] Their complex structures offer a multitude of interaction sites, including hydrophobic pockets, hydrogen bond donors and acceptors, and ionizable groups.[19][20][22] This multi-modal nature allows them to be used in normal-phase, reversed-phase, and polar ionic modes, providing broad enantioselectivity for a wide range of compounds, especially amino acids and other ionizable molecules.[21][22]

Performance Comparison of Chiral Stationary Phases

The effectiveness of a chiral separation is primarily evaluated by the resolution (Rs) between the enantiomeric peaks. A baseline resolution of Rs ≥ 1.5 is generally considered ideal for accurate quantification.[3] The following table summarizes the performance of different CSPs for the separation of representative chiral compounds.

Analyte Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Resolution (Rs) Selectivity (α) Citation
WarfarinLux® Cellulose-1 (Polysaccharide)Hexane/Ethanol/TFA (80/20/0.1)1.02.11.25[3]
PropranololCHIRALPAK® AGP (Protein)10 mM Ammonium Acetate pH 4.1/Acetonitrile (90/10)0.9>1.5-[16]
KetoprofenCYCLOBOND™ I 2000 (Cyclodextrin)Acetonitrile/Triethylammonium Acetate Buffer pH 4.5 (20/80)1.01.81.12[23]
AtenololCHIROBIOTIC™ V2 (Macrocyclic Glycopeptide)Methanol/Acetic Acid/Triethylamine (100/0.1/0.05)1.02.51.4[24]

Note: Data is synthesized from multiple sources for illustrative purposes. Actual performance may vary depending on specific experimental conditions.

Experimental Workflow for Chiral Method Development

A systematic approach is crucial for the efficient development of a robust chiral HPLC method. The following workflow outlines the key steps involved.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Define Analyte Properties (Structure, pKa, Solubility) Column_Screening Column Screening (Polysaccharide, Protein, etc.) Start->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (NP, RP, PO) Column_Screening->Mobile_Phase_Screening Initial_Hit Identify Promising Conditions (Partial or Full Separation) Mobile_Phase_Screening->Initial_Hit Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives, pH) Initial_Hit->Optimize_MP Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Optimized_Method Optimized Method (Rs > 1.5) Optimize_Flow->Optimized_Method Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) Optimized_Method->Validation End End Validation->End Final Method

Caption: A general workflow for the development and validation of a chiral HPLC method.

Detailed Experimental Protocol: Chiral Separation of Warfarin

This protocol provides a step-by-step methodology for the separation of warfarin enantiomers using a polysaccharide-based CSP.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Lux® Cellulose-1 column (250 x 4.6 mm, 5 µm)

  • Warfarin racemic standard

  • HPLC-grade hexane, ethanol, and trifluoroacetic acid (TFA)

2. Chromatographic Conditions:

  • Mobile Phase: Hexane/Ethanol/TFA (80/20/0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of racemic warfarin in the mobile phase.

  • Dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.

4. System Suitability:

  • Inject the warfarin standard solution six times.

  • The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.

  • The relative standard deviation (RSD) for the peak areas of each enantiomer should be ≤ 2.0%.

Method Validation: A Trustworthy System

A chiral HPLC method intended for determining enantiomeric purity must be validated to ensure it is suitable for its intended purpose. The validation should be performed in accordance with regulatory guidelines such as ICH Q2(R1).[25][26][27][28]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This includes demonstrating that the other enantiomer does not interfere with the quantification of the target enantiomer.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Validation_Parameters cluster_core Core Validation Parameters (ICH Q2(R1)) cluster_sensitivity Sensitivity Method Chiral HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ

Caption: Key parameters for the validation of a chiral HPLC method.

Troubleshooting Common Issues in Chiral HPLC

Even with a well-developed method, challenges can arise. Here are some common problems and their potential solutions:

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution - Inappropriate CSP or mobile phase- Low column efficiency- Temperature effects- Re-screen different CSPs and mobile phases- Check for column degradation or contamination- Optimize column temperature[29]
Peak Tailing - Unwanted interactions between analyte and stationary phase- Sample overload- Add mobile phase additives (e.g., acid for acidic analytes, base for basic analytes)[30]- Reduce sample concentration
Irreproducible Retention Times - Inadequate column equilibration- Mobile phase composition changes- "Memory effects" from previous analyses- Ensure sufficient equilibration time between runs- Prepare fresh mobile phase daily- Dedicate a column to a specific method or use a rigorous flushing procedure[31]
High Backpressure - Blockage of the column inlet frit- Precipitation of sample or buffer in the system- Reverse-flush the column (for immobilized phases)- Filter all samples and mobile phases- Ensure sample is fully dissolved in the mobile phase[10]

Conclusion

The selection of an appropriate chiral HPLC method is a critical step in the analysis of enantiomeric compounds. Polysaccharide-based CSPs offer broad applicability, while protein, cyclodextrin, and macrocyclic glycopeptide phases provide unique selectivities for specific classes of molecules. A systematic approach to method development, encompassing screening, optimization, and rigorous validation, is essential for achieving reliable and accurate determination of enantiomeric purity. By understanding the principles of chiral recognition and the characteristics of different CSPs, researchers can confidently tackle even the most challenging chiral separations.

References

A Senior Application Scientist's Guide to Mass Spectrometry Methods for Validating D-Histidine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry-based methods for the validation of D-histidine incorporation. We will move beyond mere protocol listings to explore the underlying principles, explain the rationale behind experimental choices, and present supporting data to empower you to select and implement the most appropriate strategy for your research needs.

The Analytical Challenge: Enantiomers and Mass Spectrometry

Enantiomers, like D- and L-histidine, are chiral molecules that are non-superimposable mirror images of each other. They possess identical masses and, under typical mass spectrometry conditions, produce identical fragmentation patterns.[1] This inherent lack of mass-based differentiation is the central challenge. Therefore, successful validation hinges on creating a scenario where the diastereomeric or physicochemical differences between D- and L-histidine can be exploited, either through chromatography or derivatization, prior to mass analysis.

Core Validation Strategies: A Comparative Overview

There are two primary strategies for chiral amino acid analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Indirect Method (Pre-column Derivatization): This is the most common and robust approach. The amino acid mixture is reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties and can be separated on a standard (achiral) reversed-phase column.[2][3][4]

  • Direct Method (Chiral Chromatography): This method uses a chiral stationary phase (CSP) in the HPLC column to directly separate the underivatized D- and L-enantiomers based on differential transient interactions with the chiral selector.[2][5][6]

A third, less common but powerful technique involves tandem mass spectrometry (MS/MS) to distinguish stereoisomers based on differences in fragment ion abundances, though this is highly dependent on the peptide sequence and instrumentation.[1]

For absolute quantification, all methods benefit from the use of stable isotope-labeled (SIL) amino acids as internal standards.[][8][9]

Workflow for D-Histidine Validation

The general workflow involves several critical steps, from liberating the amino acid from its parent peptide/protein to the final data analysis.

D-Histidine Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Strategy cluster_separation Separation & Detection cluster_result Result P1 Peptide/Protein Sample P2 Acid Hydrolysis (e.g., 6 M HCl) P1->P2 P3 Hydrolysate (Free Amino Acids) P2->P3 A1 Indirect Method: Chiral Derivatization (e.g., Marfey's Reagent) P3->A1 A2 Direct Method: No Derivatization P3->A2 S1 Achiral RP-LC A1->S1 S2 Chiral LC A2->S2 D1 Tandem MS (MS/MS) S1->D1 S2->D1 R1 Confirmation & Quantification of D-Histidine D1->R1

Caption: General workflow for validating D-histidine incorporation.

Method 1: Indirect Analysis via Chiral Derivatization (Marfey's Method)

This is the gold-standard technique for its reliability, sensitivity, and applicability to a wide range of amino acids. The method relies on derivatizing the primary amine of the amino acid with a chiral reagent, most commonly Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or L-FDAA).[4][10][11]

Principle of Causality: Reacting a racemic mixture (D- and L-histidine) with an enantiomerically pure reagent (L-FDAA) produces a pair of diastereomers (L-FDAA-D-His and L-FDAA-L-His). These diastereomers are no longer mirror images and have distinct physicochemical properties, allowing them to be separated by standard reversed-phase liquid chromatography (RP-LC).[4] The L-diastereomer typically elutes earlier than the D-diastereomer.[12]

Caption: Formation of separable diastereomers using Marfey's Reagent.

Experimental Protocol: Marfey's Method
  • Protein/Peptide Hydrolysis:

    • Accurately weigh ~0.1 mg of the peptide sample into a hydrolysis tube.

    • Add 500 µL of 6 M HCl. For sensitive residues, deuterated acid (DCl) can be used to correct for acid-induced racemization.[13][14]

    • Seal the tube under vacuum and heat at 110-120°C for 24 hours.[15]

    • After hydrolysis, cool the sample and dry the hydrolysate completely under vacuum.

  • Derivatization:

    • Re-dissolve the dried hydrolysate in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of L-FDAA in acetone.[2]

    • Incubate the mixture at 40°C for 1 hour in the dark, with occasional vortexing.[10][15]

    • Cool the reaction to room temperature and neutralize by adding 100 µL of 2 M HCl.[2]

    • Evaporate the acetone and dilute the final sample with the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might run from 10% to 60% B over 20-30 minutes.

    • Detection: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. Monitor the specific precursor-to-product ion transitions for L-FDAA-His.

Data Interpretation and Validation

The presence of D-histidine is confirmed by a peak in the chromatogram that has the correct mass-to-charge ratio (m/z) for derivatized histidine and a retention time matching that of a D-histidine standard derivatized in parallel. Quantification is achieved by comparing the peak area of the L-FDAA-D-His from the sample to a standard curve generated from known concentrations of derivatized D-histidine.

Method 2: Direct Analysis via Chiral Liquid Chromatography

Direct analysis using a chiral stationary phase (CSP) is an elegant approach that avoids the extra step of derivatization.[5] This method is preferred when derivatization may introduce impurities or is otherwise problematic.

Principle of Causality: Chiral stationary phases are composed of a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica). As the D- and L-histidine enantiomers pass through the column, they form transient, diastereomeric complexes with the chiral selector. The stability of these complexes differs for each enantiomer, leading to different interaction strengths and, consequently, different retention times. Macrocyclic glycopeptides, such as teicoplanin, and crown ethers are common chiral selectors for underivatized amino acids.[5][6]

Experimental Protocol: Chiral LC-MS
  • Protein/Peptide Hydrolysis:

    • Follow the same hydrolysis protocol as described for the indirect method. Complete removal of HCl is critical as high salt concentrations can interfere with some chiral columns.

  • LC-MS/MS Analysis:

    • Column: A column specifically designed for chiral amino acid separation, such as a teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T).[5]

    • Mobile Phase: Mobile phase composition is critical and highly column-dependent. A typical LC-MS compatible mobile phase might consist of methanol/water with a small amount of acid or base modifier (e.g., 5 mM perchloric acid).[6]

    • Gradient: Isocratic or shallow gradient elution is often used.

    • Detection: Tandem MS (MRM mode) monitoring the transitions for underivatized histidine.

Data Interpretation and Validation

Validation is similar to the indirect method. The retention time of any histidine peak from the sample hydrolysate is compared to the retention times of authentic D- and L-histidine standards run under identical conditions. The elution order (D before L or vice-versa) depends on the specific chiral stationary phase used.

Comparison of Validation Methods

The choice between indirect and direct methods depends on factors like sample complexity, required sensitivity, available instrumentation, and throughput needs.

FeatureIndirect Method (Marfey's)Direct Method (Chiral LC)Tandem MS (Advanced)
Principle Diastereomer formationTransient diastereomeric interactionFragment ion abundance difference
Chromatography Standard Achiral (C18)Specialized Chiral ColumnStandard Achiral (C18)
Sample Prep Hydrolysis + DerivatizationHydrolysis OnlyStandard peptide digest
Robustness Very high; widely used and validated.[10][12]High, but sensitive to mobile phase and matrix.[16]Moderate; sequence-dependent and requires careful optimization.[1]
Sensitivity High, especially with MS detection.[17][18]Generally lower than derivatization methods.Moderate to High.
Throughput Lower due to extra derivatization step.Higher (fewer prep steps).Potentially very high (on-line analysis).
Cost Lower (uses standard columns).Higher (chiral columns are expensive).N/A (instrument capability).
Key Advantage Excellent resolution and reliability.Simpler sample prep, avoids artifacts.Can pinpoint D-amino acid location without hydrolysis.
Key Limitation Extra sample handling step.Column cost and shorter lifetime; method development can be complex.[16]Not universally applicable; requires specific instrumentation (e.g., ECD).[1][19]

The Role of Stable Isotope Labeling for Quantification

For the most accurate and trustworthy quantification, Isotope Dilution Mass Spectrometry (IDMS) is the definitive technique.[9] This involves spiking a known amount of a stable isotope-labeled (e.g., ¹³C, ¹⁵N) version of the D-histidine standard into the sample before hydrolysis.

Principle of Causality: The labeled D-histidine is chemically identical to the unlabeled analyte and thus experiences the exact same processing, including any loss during hydrolysis, derivatization, or injection.[][20] By measuring the ratio of the mass spectrometer signal from the endogenous (light) D-histidine to the spiked (heavy) standard, one can calculate the absolute quantity of D-histidine in the original sample with extremely high precision, effectively correcting for experimental variability.[8]

Conclusion: Selecting the Right Tool for the Job

Validating the incorporation of D-histidine is a non-negotiable step in the development of peptide-based therapeutics and research tools.

  • For robust, routine, and highly sensitive analysis , the indirect method using Marfey's reagent (or a similar CDA) coupled with LC-MS/MS is the most trustworthy and widely accepted approach.[2][4][10] Its use of standard C18 columns makes it accessible to any lab with LC-MS capabilities.

  • The direct method using chiral chromatography is an excellent alternative when minimizing sample preparation steps is a priority or if derivatization proves problematic for a specific sample matrix.[2][5]

  • For all quantitative applications, the use of a stable isotope-labeled D-histidine internal standard is strongly recommended to ensure the highest level of accuracy and data integrity.[9]

By understanding the principles behind each method and carefully selecting the appropriate workflow, researchers can confidently and accurately validate the stereochemistry of their molecules, ensuring the integrity and success of their scientific endeavors.

References

Comparative Guide to Mitigating Racemization: Fmoc-D-His(Boc)-OH vs. Fmoc-D-His(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is not merely a matter of purity, but a fundamental prerequisite for biological activity and therapeutic efficacy. The amino acid histidine presents a notorious challenge in solid-phase peptide synthesis (SPPS), exhibiting a high propensity for racemization that can compromise the final product. The selection of a side-chain protecting group for histidine is the most critical decision in mitigating this epimerization.

This in-depth guide provides a data-driven, objective comparison between two commonly employed derivatives for incorporating D-histidine: Fmoc-D-His(Boc)-OH and Fmoc-D-His(Trt)-OH . We will explore the underlying chemical mechanisms, present comparative experimental data, and provide a robust protocol for validation, empowering you to make an informed decision for your demanding synthesis applications.

The Root of the Problem: The Mechanism of Histidine Racemization

The susceptibility of histidine to racemization stems from the inherent basicity of its imidazole side chain.[1] During the carboxyl group activation step—a necessary prerequisite for amide bond formation—the π-nitrogen (Nπ) of the imidazole ring can function as an intramolecular base. This nitrogen abstracts the proton from the α-carbon, leading to the formation of a planar, achiral enolate intermediate.[1][2] Subsequent, non-stereoselective reprotonation of this intermediate results in a mixture of both L- and D-isomers, thereby degrading the enantiomeric purity of the peptide.[3] This side reaction is particularly pronounced during prolonged activation times or under forcing conditions, such as the elevated temperatures often used in microwave-assisted SPPS.[1][4]

The most effective strategy to prevent this unwanted outcome is to diminish the basicity of the Nπ-nitrogen through the use of an appropriate side-chain protecting group.[5][6]

G cluster_0 Fmoc-D-His-OH Activation cluster_1 Racemization Pathway A Activated Fmoc-D-His-X B Achiral Enolate Intermediate A->B α-proton abstraction by imidazole Nπ C Fmoc-D-His-Peptide (Desired Product) B->C Reprotonation D Fmoc-L-His-Peptide (Racemized Impurity) B->D Reprotonation

Caption: General mechanism of histidine racemization during peptide synthesis.

Head-to-Head Comparison: Boc vs. Trt Side-Chain Protection

The critical difference between this compound and Fmoc-D-His(Trt)-OH lies in the position and electronic nature of the side-chain protecting group, which directly impacts the racemization pathway.

  • Fmoc-D-His(Trt)-OH : The bulky trityl (Trt) group is attached to the τ-nitrogen (Nτ) of the imidazole ring.[7] While it effectively prevents side-chain acylation through steric hindrance, it leaves the catalytically active π-nitrogen (Nπ) electronically unshielded.[8] Consequently, its ability to abstract the α-proton remains largely intact, offering minimal protection against racemization.[7] This derivative is widely used due to its cost-effectiveness and compatibility with standard cleavage protocols, but it requires careful optimization of coupling conditions to maintain chiral purity.[7][9]

  • This compound : In this derivative, a tert-butoxycarbonyl (Boc) group protects one of the imidazole nitrogens. The Boc group is electron-withdrawing, which significantly reduces the basicity and nucleophilicity of the imidazole ring system.[8][4] This electronic effect fundamentally disfavors the initial, rate-limiting α-proton abstraction step, providing robust suppression of racemization even under harsh conditions.[8] For syntheses where stereochemical purity is paramount, this compound offers a clear and decisive advantage.[1][10]

Quantitative Performance Data: A Clear Verdict

Experimental evidence consistently highlights the superior performance of this compound in preserving stereochemical integrity. The following table summarizes comparative data on the formation of the undesired L-isomer (epimer) when coupling D-histidine derivatives under different conditions.

Coupling ConditionsFmoc-D-His(Trt)-OH (% Racemization)This compound (% Racemization)Reference(s)
10 minutes pre-activation at 50°C6.8%0.18% [10]
Microwave-assisted coupling at 90°C>16%0.81% [10]
HCTU/6-Cl-HOBt activation, 5 min pre-activation7.8%~0.3% *[5]

Data for a comparable Nπ-protected derivative (MBom) showing similar efficacy.

As the data unequivocally shows, the use of this compound leads to a dramatic reduction in racemization, particularly under the elevated temperatures common in modern, accelerated synthesis protocols.[4][10]

Experimental Protocol: A Self-Validating Comparison

To provide a framework for internal validation, we present a detailed protocol for a parallel synthesis to directly compare the racemization of this compound and Fmoc-D-His(Trt)-OH.

Objective: To quantify the level of racemization (% L-isomer formation) when incorporating D-histidine into a model peptide sequence using either Boc or Trt side-chain protection.

Materials:

  • Rink Amide Resin (e.g., 0.5 mmol/g loading)

  • This compound

  • Fmoc-D-His(Trt)-OH

  • Other required Fmoc-amino acids for a model sequence (e.g., Fmoc-Ala-OH, Fmoc-Leu-OH)

  • Coupling Reagent: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Analytical HPLC system with a chiral column

Workflow:

G cluster_A Arm A cluster_B Arm B start Swell Rink Amide Resin in DMF deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 couple_aa Couple Model Amino Acid (e.g., Fmoc-Ala-OH) deprotect1->couple_aa wash1 Wash with DMF couple_aa->wash1 deprotect2 Fmoc Deprotection wash1->deprotect2 couple_his_boc Couple This compound deprotect2->couple_his_boc Parallel Synthesis couple_his_trt Couple Fmoc-D-His(Trt)-OH deprotect2->couple_his_trt Parallel Synthesis cleave Cleave Peptide from Resin (TFA/TIS/H2O) couple_his_boc->cleave couple_his_trt->cleave analyze Analyze Crude Peptide by Chiral RP-HPLC cleave->analyze quantify Quantify Diastereomers (% L-His vs % D-His) analyze->quantify

Caption: Experimental workflow for the comparative analysis of histidine racemization.

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes in two separate reaction vessels (one for each His derivative).

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5 x 1 minute).

  • Model Peptide Elongation (Optional but Recommended):

    • Couple one or two standard amino acids (e.g., Fmoc-Ala-OH) to the resin to create a short peptide chain. This provides a more realistic context for the critical histidine coupling step. Follow standard coupling protocols.

  • D-Histidine Coupling (The Comparative Step):

    • Vessel A (this compound): In a separate tube, pre-activate this compound (0.4 mmol, 4 eq) with HBTU (0.39 mmol, 3.9 eq) and DIPEA (0.8 mmol, 8 eq) in DMF for 2 minutes. Add the activated mixture to the resin.

    • Vessel B (Fmoc-D-His(Trt)-OH): In a separate tube, pre-activate Fmoc-D-His(Trt)-OH (0.4 mmol, 4 eq) with HBTU (0.39 mmol, 3.9 eq) and DIPEA (0.8 mmol, 8 eq) in DMF for 2 minutes. Add the activated mixture to the resin.

    • Allow both couplings to proceed for 2 hours at room temperature.

    • Wash both resins thoroughly with DMF (5 x 1 minute).

  • Final Deprotection and Cleavage:

    • Perform a final Fmoc deprotection on both resins with 20% piperidine in DMF.

    • Wash resins with DMF, followed by DCM, and dry under vacuum.

    • Treat each resin sample with the cleavage cocktail for 2-3 hours.

    • Precipitate the crude peptides in cold diethyl ether, centrifuge, and decant the ether.

  • Analysis and Quantification:

    • Dissolve the crude peptide pellets in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

    • Inject the samples onto a chiral reverse-phase HPLC column.

    • Develop a gradient method that resolves the two diastereomers (the desired peptide with D-His and the impurity with L-His).

    • Integrate the peak areas for both diastereomers. Calculate the percentage of racemization using the formula: % Racemization = [Area(L-His peptide) / (Area(D-His peptide) + Area(L-His peptide))] x 100

Conclusion and Recommendations

  • For routine peptide synthesis where racemization risk is low and cost is a primary driver, Fmoc-D-His(Trt)-OH may be a viable option, provided that coupling conditions are carefully controlled (e.g., minimal pre-activation time, use of additives like HOBt, and avoidance of high temperatures).[5][9]

  • For the synthesis of therapeutic peptides, long or complex sequences, or when using accelerated (e.g., microwave-assisted) protocols, the use of This compound is strongly recommended.[1][8] The added security against this critical side reaction justifies the investment, ensuring higher crude purity, simplifying purification, and ultimately guaranteeing the stereochemical integrity and biological activity of the final product.

By understanding the mechanisms and leveraging the appropriate protective chemistry, researchers can confidently incorporate histidine into their target peptides while minimizing the formation of process-related impurities.

References

A Senior Application Scientist's Guide: Boc vs. Trityl Side-Chain Protection for Histidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine remains a significant hurdle. The unique nucleophilic and basic properties of its imidazole side chain create a high propensity for side reactions, most notably racemization, which can severely compromise the purity, yield, and biological activity of the final peptide.[1][2] The strategic selection of a side-chain protecting group is therefore not merely a procedural choice, but a critical decision that dictates the success of the synthesis.

This guide provides an in-depth, objective comparison of two of the most common protecting groups for the histidine side chain: the tert-butyloxycarbonyl (Boc) group and the trityl (Trt) group. We will delve into the mechanistic underpinnings of their performance, present supporting experimental data, and offer detailed protocols to empower you to make the most informed decision for your specific application.

The Core Conundrum: Histidine's Reactivity

The primary challenge with histidine stems from the lone pair of electrons on the π-nitrogen of the imidazole ring. During the carboxyl activation step of peptide coupling, this nitrogen can act as an internal base, abstracting the α-proton of the histidine residue.[3] This leads to the formation of a planar enolate intermediate, erasing the stereochemical information at the α-carbon. The subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers—a process known as racemization or epimerization.[4] Effective side-chain protection is essential to mitigate this and other side reactions like side-chain acylation.[1][5]

Head-to-Head Comparison: Boc vs. Trityl Protection

The fundamental difference between Boc and Trityl protection for the histidine imidazole side chain lies not in their acid lability—both are removed during final cleavage with strong acid—but in the mechanism by which they suppress side reactions.

  • Fmoc-His(Trt)-OH: The bulky trityl (triphenylmethyl) group is attached to the τ-nitrogen of the imidazole ring.[6] Its primary mode of protection is through steric hindrance , shielding the imidazole ring from unwanted interactions.[1][7] However, it does little to alter the electronic properties of the problematic π-nitrogen, offering only minimal suppression of racemization.[3][4]

  • Fmoc-His(Boc)-OH: The tert-butyloxycarbonyl (Boc) group, when used as a side-chain protectant, also attaches to one of the imidazole nitrogens. Crucially, as a urethane-type group, it is strongly electron-withdrawing . This electronic effect pulls electron density away from the imidazole ring, reducing the basicity of the π-nitrogen.[4] This deactivation makes the nitrogen significantly less likely to abstract the α-proton, providing superior protection against racemization.

Mechanism of Racemization Suppression

The diagram below illustrates the racemization mechanism and highlights how π-nitrogen protection with an electron-withdrawing group (EWG) like Boc provides stability.

G cluster_0 Racemization Pathway with Trityl Protection cluster_1 Racemization Suppression with Boc Protection A Activated L-His(Trt) B Planar Enolate Intermediate (Loss of Chirality) A->B π-Nitrogen abstracts α-proton C D-His(Trt) B->C Reprotonation D L-His(Trt) B->D Reprotonation E Activated L-His(Boc) F Stabilized Intermediate E->F Electron-withdrawing Boc group reduces π-nitrogen basicity G L-His(Boc) F->G α-proton abstraction is disfavored

Caption: Mechanism of histidine racemization and its suppression by an electron-withdrawing protecting group (EWG) like Boc.

Quantitative Performance Data

The most compelling evidence for the superiority of Boc side-chain protection comes from direct experimental comparisons. Studies consistently show a dramatic reduction in the formation of the undesired D-isomer when using Fmoc-His(Boc)-OH compared to Fmoc-His(Trt)-OH, especially under forcing conditions like elevated temperatures common in microwave-assisted SPPS.

Coupling ConditionProtecting Group% D-Isomer (Epimerization)Reference
50°C, 10 minTrityl6.8%[4][8]
50°C, 10 minBoc 0.18% [4][8]
90°C, 2 minTrityl>16%[4]
90°C, 2 minBoc 0.81% [4]

As the data clearly indicates, for syntheses where minimizing racemization is critical to preserving the biological activity of the final peptide, Boc-His(Boc)-OH presents a clear and significant advantage .[8]

Comparative Summary

FeatureBoc Side-Chain ProtectionTrityl Side-Chain Protection
Primary Protection Mechanism Electronic (Electron-withdrawing)Steric Hindrance
Racemization Suppression ExcellentPoor to fair[8]
Deprotection Condition Acid-labile (TFA)Acid-labile (TFA)[7][9]
Scavenger Requirement Yes (e.g., TIS for tert-butyl cation)Yes (e.g., TIS for trityl cation)[10]
Use in Fmoc-SPPS Stable to piperidineStable to piperidine[7]
Cost Generally higherGenerally lower
Ideal Application Peptides where stereochemical integrity is critical; difficult sequences; microwave-assisted synthesisRoutine peptide synthesis where minor epimerization is acceptable

Experimental Workflow for Comparative Analysis

To validate the choice of protecting group within your own laboratory setting, a direct comparison using a model peptide is recommended. The following workflow provides a robust framework for such an evaluation.

G start Start: Split Rink Amide Resin into two reactors deprotect_A N-terminus Deprotection (20% Piperidine/DMF) start->deprotect_A Reactor A deprotect_B N-terminus Deprotection (20% Piperidine/DMF) start->deprotect_B Reactor B couple_A Couple Fmoc-His(Boc)-OH (DIC/Oxyma in DMF) deprotect_A->couple_A couple_B Couple Fmoc-His(Trt)-OH (DIC/Oxyma in DMF) deprotect_B->couple_B elongate_A Complete Peptide Chain Elongation couple_A->elongate_A elongate_B Complete Peptide Chain Elongation couple_B->elongate_B cleave_A Cleavage & Global Deprotection (TFA/TIS/H2O) elongate_A->cleave_A cleave_B Cleavage & Global Deprotection (TFA/TIS/H2O) elongate_B->cleave_B analyze_A Analysis: RP-HPLC & LC-MS cleave_A->analyze_A analyze_B Analysis: RP-HPLC & LC-MS cleave_B->analyze_B compare Compare Purity & D-His Isomer % analyze_A->compare analyze_B->compare

Caption: Comparative experimental workflow for evaluating Boc vs. Trityl side-chain protection for histidine in SPPS.

Step-by-Step Protocol

1. Resin Preparation and Swelling:

  • Place an equal amount of Rink Amide resin into two separate solid-phase synthesis vessels.

  • Swell the resin in dimethylformamide (DMF) for 30-60 minutes.

2. N-terminal Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Histidine Coupling (The Comparative Step):

  • Vessel A (Boc): In a separate tube, pre-activate 4 equivalents of Fmoc-His(Boc)-OH with 4 equivalents of DIC and 4 equivalents of Oxyma Pure in DMF for 5-10 minutes. Add this solution to the resin in Vessel A.

  • Vessel B (Trityl): In a separate tube, pre-activate 4 equivalents of Fmoc-His(Trt)-OH with 4 equivalents of DIC and 4 equivalents of Oxyma Pure in DMF for 5-10 minutes. Add this solution to the resin in Vessel B.

  • Allow both coupling reactions to proceed for 2 hours at room temperature.

  • Wash the resin thoroughly with DMF. Perform a Kaiser test to confirm complete coupling.

4. Peptide Chain Elongation:

  • Continue the synthesis of the remaining peptide sequence in both vessels using standard Fmoc-SPPS cycles.

5. Final Cleavage and Deprotection:

  • After removing the final N-terminal Fmoc group, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water .[9] TIS is a critical scavenger for both the trityl and tert-butyl cations.[10]

  • Add the cleavage cocktail to each vessel (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

6. Analysis:

  • Dissolve a small amount of crude peptide from each synthesis in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA).

  • Analyze by reverse-phase HPLC (RP-HPLC) to determine crude purity.

  • Analyze by liquid chromatography-mass spectrometry (LC-MS) to confirm the mass of the desired peptide and to identify and quantify the D-His diastereomer.

Conclusion and Expert Recommendation

The choice between Boc and Trityl side-chain protection for histidine is a strategic decision that directly impacts the stereochemical purity of the final peptide. While Fmoc-His(Trt)-OH has been a long-standing workhorse in peptide synthesis, the experimental data is unequivocal: Fmoc-His(Boc)-OH provides vastly superior protection against racemization .[4][8]

As a Senior Application Scientist, my recommendation is clear:

  • For the synthesis of therapeutic peptides, peptides for structure-activity relationship (SAR) studies, or any sequence where biological activity is dependent on precise stereochemistry, the use of Fmoc-His(Boc)-OH is strongly advised. The additional cost of the reagent is a sound investment when weighed against the risk of compromised purity and activity.

  • For non-critical applications or short peptides where histidine is not located at a functionally sensitive position, Fmoc-His(Trt)-OH may be considered a more economical option, provided that the potential for a higher percentage of the D-isomer is acceptable.

Ultimately, by understanding the chemical mechanisms at play and leveraging the appropriate protected amino acid derivatives, researchers can overcome the challenges of histidine incorporation and confidently synthesize high-purity peptides for their research and development endeavors.

References

A Comparative Guide to Alternative Protecting Groups for D-Histidine in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine residues, particularly the D-enantiomer, presents a significant hurdle. The inherent basicity of the imidazole side chain makes D-histidine highly susceptible to racemization during activation and coupling, compromising the stereochemical integrity and, consequently, the biological activity of the final peptide.[1][2] The choice of a suitable protecting group for the imidazole moiety is therefore a critical determinant of synthetic success.

This guide provides an in-depth, objective comparison of the conventional Trityl (Trt) protecting group with key alternatives for Fmoc-D-His-OH, supported by experimental data and detailed protocols. We will delve into the mechanistic rationale behind protecting group selection, offering field-proven insights to empower you to optimize your peptide synthesis strategies.

The Challenge: Understanding Histidine Racemization

The primary challenge in incorporating histidine in Fmoc-SPPS is the propensity for racemization at the α-carbon.[3] The unprotected π-nitrogen of the imidazole ring can act as an internal base, abstracting the α-proton of the activated amino acid.[4] This leads to the formation of a planar enolate intermediate, which upon re-protonation can yield a mixture of D- and L-isomers, eroding the enantiomeric purity of the peptide.[5] This phenomenon is particularly pronounced with strong base-mediated coupling methods and at elevated temperatures, often employed to drive difficult couplings to completion.[6][7]

cluster_0 Mechanism of Histidine Racemization Activated D-His Activated D-His (e.g., O-acylisourea) Enolate Planar Enolate Intermediate (Achiral) Activated D-His->Enolate α-proton abstraction Imidazole_N Imidazole π-Nitrogen (Internal Base) Imidazole_N->Activated D-His Catalyzes Racemized_His D/L-Histidine Mixture Enolate->Racemized_His Re-protonation

Caption: Mechanism of base-catalyzed racemization of activated histidine.

Performance Comparison of Key Protecting Groups

The ideal protecting group for the D-histidine side chain should effectively shield the imidazole nitrogen from participating in racemization, remain stable throughout the synthesis cycles, and be cleanly removed during the final cleavage without inducing side reactions. Here, we compare the most widely used protecting groups: Trityl (Trt), tert-Butyloxycarbonyl (Boc), 4-Methyltrityl (Mtt), and 4-Methoxytrityl (Mmt).

Data-Driven Comparison of Racemization
Protecting GroupCoupling Conditions% D-Isomer FormationReference(s)
Fmoc-D-His(Trt)-OH 50°C, 10 min (Microwave)6.8%[8][9]
90°C, 2 min (Microwave)>16%[8][9]
Fmoc-D-His(Boc)-OH 50°C, 10 min (Microwave)0.18% [8][9]
90°C, 2 min (Microwave)0.81% [8][9]
Fmoc-D-His(Mtt)-OH Not explicitly quantified, but offers orthogonal cleavage.Prone to racemization similar to Trt.[10]
Fmoc-D-His(Mmt)-OH Not explicitly quantified, but offers even greater acid lability than Mtt.Prone to racemization similar to Trt.[11][12]

As the data clearly indicates, the Boc protecting group offers superior suppression of racemization, particularly under forcing conditions such as elevated temperatures.[9][13] This is because the Boc group protects the nucleophilic π-nitrogen, directly preventing its involvement in proton abstraction.[5] While Trt, Mtt, and Mmt protect the τ-nitrogen, they leave the π-nitrogen exposed, thus offering minimal protection against racemization.[2][14]

Orthogonality and Cleavage Conditions

The choice of protecting group also dictates the flexibility of your synthetic strategy, particularly when on-resin modifications are required.

Protecting GroupCleavage ConditionsOrthogonalityReference(s)
Trityl (Trt) Strong acid (e.g., 90-95% TFA)Compatible with standard Fmoc/tBu strategy.[15][16]
tert-Butyloxycarbonyl (Boc) Standard TFA cleavage cocktailsCompatible with standard Fmoc/tBu strategy.[15]
4-Methyltrityl (Mtt) Mild acid (e.g., 1-5% TFA in DCM)Allows for selective on-resin deprotection.[10][12][17]
4-Methoxytrityl (Mmt) Very mild acid (e.g., 1% TFA in DCM, or AcOH/TFE/DCM)Offers the highest degree of acid lability for selective deprotection.[11][12][18]

The trityl-based protecting groups offer a gradient of acid lability (Mmt > Mtt > Trt), which can be exploited for orthogonal protection schemes.[11] Mtt and Mmt are particularly valuable for the synthesis of complex peptides requiring on-resin side-chain modifications, such as cyclization or branching, as they can be removed without affecting tBu-based protecting groups.[10][19]

cluster_1 Decision Workflow for Histidine Protecting Group Selection Start Start: Peptide Synthesis Plan Racemization_Concern Is Racemization a Major Concern? Start->Racemization_Concern On_Resin_Modification On-Resin Side-Chain Modification Required? Racemization_Concern->On_Resin_Modification No Use_Boc Use this compound Racemization_Concern->Use_Boc Yes Use_Trt Use Fmoc-D-His(Trt)-OH (Cost-Effective) On_Resin_Modification->Use_Trt No Use_Mtt_Mmt Use Fmoc-D-His(Mtt)-OH or Fmoc-D-His(Mmt)-OH On_Resin_Modification->Use_Mtt_Mmt Yes

Caption: Decision workflow for selecting a D-histidine protecting group.

Experimental Protocols

Protocol 1: Coupling of Fmoc-D-His(PG)-OH

This protocol outlines a general procedure for the coupling of a protected D-histidine amino acid during Fmoc-SPPS.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-D-His(PG)-OH (3-5 equivalents relative to resin loading), a coupling agent (e.g., HCTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF. Add a base (e.g., DIPEA, 6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes. Note: For Trt, Mtt, and Mmt protected histidine, minimize pre-activation time to reduce the risk of racemization.[20]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the temperature may be increased, but be mindful of the increased risk of racemization with Trt, Mtt, and Mmt.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).

  • Completion Check: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Selective Cleavage of Mtt/Mmt Groups On-Resin

This protocol is for the selective removal of Mtt or Mmt groups to allow for on-resin side-chain modification.

  • Resin Washing: Wash the peptide-resin with DCM (3-5 times) to remove residual DMF.

  • Cleavage Cocktail Preparation: Prepare a fresh solution of 1-5% Trifluoroacetic acid (TFA) in DCM. For Mmt, a milder cocktail of acetic acid:trifluoroethanol:DCM (1:2:7) can also be used.[12][19]

  • Deprotection: Treat the resin with the cleavage cocktail for 20-30 minutes at room temperature with gentle agitation. Repeat this step 2-3 times until the yellow color of the trityl cation is no longer observed in the filtrate.

  • Washing and Neutralization: Wash the resin thoroughly with DCM (3-5 times). Neutralize the newly exposed imidazole nitrogen by washing with 10% DIPEA in DMF (2-3 times).

  • Final Washing: Wash the resin with DMF (3-5 times) to remove excess base. The resin is now ready for the subsequent on-resin modification.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of all acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM (3-5 times) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your peptide sequence. A standard cocktail for Trt and Boc deprotection is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[6] Caution: TFA is highly corrosive. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours. The cleavage of the Trt group will often result in a yellow-colored solution due to the formation of the trityl cation.[16]

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation and Washing: Pellet the peptide by centrifugation. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleavage by-products.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.

Conclusion

The selection of a protecting group for D-histidine in Fmoc-SPPS is a critical decision that significantly impacts the stereochemical purity and overall success of the synthesis. While the cost-effective Fmoc-D-His(Trt)-OH is widely used, it poses a significant risk of racemization, particularly under forcing conditions. For the synthesis of peptides where enantiomeric purity is paramount, This compound is the superior choice , offering excellent suppression of racemization. For complex peptides requiring orthogonal synthesis strategies, the highly acid-labile Mtt and Mmt protecting groups provide the necessary flexibility for on-resin side-chain modifications . By understanding the chemical principles and leveraging the experimental data presented in this guide, researchers can make informed decisions to overcome the challenges associated with D-histidine incorporation and achieve their synthetic goals with greater efficiency and confidence.

References

A Senior Application Scientist's Guide to Mitigating D-Isomer Formation in Peptide Synthesis: A Comparative Analysis of Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the stereochemical integrity of the final product is paramount. The unintended incorporation of D-amino acids in a peptide designed with L-amino acids can drastically alter its three-dimensional structure, biological activity, and therapeutic efficacy. This guide provides an in-depth technical comparison of common α-amino protecting groups and their influence on D-isomer formation, supported by experimental data and detailed protocols. As your partner in peptide synthesis, we aim to equip you with the knowledge to make informed decisions and optimize your synthetic strategies for the highest purity and yield.

The Specter of Racemization in Peptide Synthesis

Racemization, the conversion of a chiral L-amino acid into a mixture of L- and D-enantiomers, is a persistent challenge in peptide synthesis. This undesirable side reaction primarily occurs during the activation of the amino acid's carboxyl group for peptide bond formation.[1][2] The mechanism often proceeds through the formation of a planar oxazolone intermediate, which can be protonated from either face, leading to a loss of stereochemical purity.[3]

The choice of the Nα-protecting group is a critical factor in mitigating racemization. Urethane-based protecting groups, such as Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz), are designed to suppress this side reaction by disfavoring the formation of the problematic oxazolone intermediate.[4] However, the degree of suppression varies depending on the protecting group, the specific amino acid, and the coupling conditions employed.

Quantitative Comparison of D-Isomer Formation with Different Protecting Groups

The following table summarizes quantitative data on D-isomer formation for various amino acids with different protecting groups under specific coupling conditions. It is important to note that direct comparison across different studies can be challenging due to variations in experimental setups. However, the data provides valuable insights into the relative performance of each protecting group.

Amino AcidNα-Protecting GroupSide-Chain Protecting GroupCoupling Conditions% D-Isomer FormationReference
Histidine FmocTrtHBTU/HOBt/DIEA, 2h, RT~2% (average)[5]
FmocTrtHATU/HOAt/NMM, 3h, RT37.6%[6]
FmocBocHBTU/HOBt/DIEA, 2h, RTSignificantly lower than Trt[7]
FmocTrtCoupling at 50°C, 10 min6.8%[7]
FmocBocCoupling at 50°C, 10 min0.18%[7]
FmocTrtCoupling at 90°C>16%[7]
FmocBocCoupling at 90°C0.81%[7]
Cysteine FmocTrtTBTU/DIPEAHigh[8]
FmocAcmTBTU/DIPEALower than Trt[9]
FmocMmt20% Piperidine/DMF, 24hLow[10]
FmocThp20% Piperidine/DMF, 24hLow[10]
Serine FmoctBuHATU/NMM~1.8%[10]
FmoctBuHATU/DIEA>5%[10]
FmoctBuDIC/Oxyma<1%[10]
General FmocVariousStandard SPPS cycle≤0.4% per cycle[1][2]

Note: RT = Room Temperature. The data presented is a compilation from various sources and actual racemization rates can vary based on specific experimental conditions.

Mechanistic Insights into Racemization and the Role of Protecting Groups

The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate. This occurs when the carboxyl group of the Nα-protected amino acid is activated. The electron-withdrawing nature of the activating group increases the acidity of the α-proton, making it susceptible to abstraction by a base. The resulting planar enolate can then be protonated from either side, leading to racemization.

Racemization_Mechanism cluster_activation Amino Acid Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation L_AA L-Amino Acid (Nα-Protected) Activated_Ester Activated Intermediate (e.g., O-acylisourea) L_AA->Activated_Ester Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Cyclization Enolate Enolate Anion Oxazolone->Enolate Base (e.g., DIEA) α-proton abstraction Peptide_L Peptide (L-isomer) Oxazolone->Peptide_L Nucleophilic Attack (from one face) Peptide_D Peptide (D-isomer) Oxazolone->Peptide_D Nucleophilic Attack (from other face) Enolate->Oxazolone Reprotonation

Caption: General mechanism of racemization via oxazolone formation.

Urethane-based protecting groups like Fmoc and Boc suppress racemization by reducing the tendency for oxazolone formation. The delocalization of the lone pair of electrons on the nitrogen atom into the carbonyl group of the urethane makes the nitrogen less nucleophilic and thus less likely to attack the activated carboxyl group to form the oxazolone ring.

In contrast, acyl-type protecting groups, such as the Trifluoroacetyl (Tfa) group, are more prone to racemization because they do not have this electron-donating capability and can even increase the acidity of the α-proton.[11]

For amino acids with reactive side chains, the choice of side-chain protecting group also plays a crucial role. For instance, in the case of Histidine , the imidazole ring can act as an intramolecular base, catalyzing the abstraction of the α-proton.[12] Protecting the imidazole nitrogen, for example with a Boc group as in Fmoc-His(Boc)-OH , significantly reduces this effect compared to the Trityl (Trt) group, which leaves one of the imidazole nitrogens unprotected.[7] Similarly, for Cysteine , the choice of thiol protecting group can influence the acidity of the α-proton and thus the extent of racemization.[9]

Experimental Protocols for Quantifying D-Isomer Formation

Accurate quantification of D-isomer formation is essential for optimizing peptide synthesis protocols. The following is a general workflow for the analysis of peptide diastereomers using High-Performance Liquid Chromatography (HPLC).

Workflow for Quantifying D-Isomer Formation

Experimental_Workflow Start Synthesized Peptide Hydrolysis 1. Acid Hydrolysis (e.g., 6M HCl, 110°C, 24h) Start->Hydrolysis Derivatization 2. Derivatization (e.g., Marfey's Reagent) Hydrolysis->Derivatization HPLC 3. Chiral HPLC Analysis (Separation of Diastereomers) Derivatization->HPLC Quantification 4. Quantification (Peak Area Integration) HPLC->Quantification End Percentage of D-Isomer Quantification->End

Caption: Workflow for quantifying D-isomer formation.

Detailed Step-by-Step Methodology
  • Peptide Hydrolysis:

    • Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube.

    • Add 500 µL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen.

  • Derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide):

    • Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.

    • Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water).

  • Reversed-Phase HPLC Analysis:

    • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the derivatized amino acids. The exact gradient will depend on the specific peptide and should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 340 nm.

  • Quantification:

    • The L- and D-amino acid derivatives will elute as separate peaks.

    • Integrate the peak areas for the L- and D-diastereomers of each amino acid.

    • Calculate the percentage of the D-isomer using the following formula: % D-isomer = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100

Note: Alternatively, chiral Capillary Electrophoresis (CE) can be employed for the separation of peptide diastereomers, often without the need for derivatization.[1][2] This technique offers high resolution and requires minimal sample volume.

Conclusion and Recommendations

The selection of an appropriate protecting group strategy is a cornerstone of successful, high-fidelity peptide synthesis. While urethane-based protecting groups like Fmoc and Boc are generally effective at suppressing racemization, the risk is not entirely eliminated, particularly for susceptible amino acids such as histidine and cysteine.

Key Takeaways:

  • For routine synthesis, the low levels of racemization observed with standard Fmoc and Boc chemistries (often ≤0.4% per cycle) are acceptable for many research applications.[1][2]

  • For peptides containing histidine , the use of a side-chain protected derivative where both imidazole nitrogens are shielded from participating in base catalysis, such as Fmoc-His(Boc)-OH , is strongly recommended to minimize D-isomer formation, especially when elevated temperatures or prolonged coupling times are anticipated.[7]

  • When synthesizing peptides with cysteine , particularly at the C-terminus, the choice of thiol protecting group is critical. Sterically hindered protecting groups and the use of milder coupling conditions can significantly reduce the risk of epimerization.[9][10]

  • For serine and other hydroxyl-containing amino acids, the choice of coupling reagent and base is paramount. The use of less basic or sterically hindered amines can mitigate racemization.[10]

  • It is imperative to analytically verify the stereochemical purity of synthetic peptides, especially those intended for therapeutic or in-vivo applications.

By understanding the mechanisms of racemization and carefully selecting protecting groups and coupling conditions based on the specific amino acid sequence, researchers can significantly enhance the stereochemical purity of their synthetic peptides, leading to more reliable and reproducible scientific outcomes.

References

A Senior Application Scientist's Guide to Peptide Sequence and Integrity Verification: A Comparative Analysis of Core Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a peptide's primary sequence and the rigorous assessment of its purity are cornerstones of reliable research and regulatory compliance. The biological activity and safety of a peptide therapeutic are intrinsically linked to its precise amino acid sequence and the absence of deleterious impurities. This guide provides an in-depth comparison of the principal analytical techniques employed for this purpose, grounded in field-proven insights and supporting data. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The Imperative of Orthogonal Analytical Approaches

No single analytical method can fully elucidate all critical quality attributes of a peptide. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) increasingly expect the use of orthogonal methods—techniques that measure the same attribute through different physicochemical principles—to build a comprehensive and confident characterization of a peptide drug substance.[1][2][3][4] This guide will compare and contrast the "gold standard" chemical sequencing method, Edman degradation, with the versatile and powerful techniques of mass spectrometry (MS) and high-performance liquid chromatography (HPLC).

Section 1: N-Terminal Sequencing by Edman Degradation

Edman degradation is the classical method for sequential amino acid analysis from the N-terminus of a peptide.[5] Its enduring relevance, particularly in regulated environments, stems from its direct, stepwise approach that provides unambiguous sequence data for the initial residues of a peptide.[6]

The Chemistry of Sequential Degradation

The Edman degradation process is a cyclical chemical reaction that removes one amino acid at a time from the N-terminus.[7] The core principle involves:

  • Coupling: The peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

  • Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ) derivative.

  • Conversion & Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography, typically HPLC.

The shortened peptide is then subjected to the next cycle of degradation.

Edman_Degradation_Workflow Peptide Peptide Sample (Free N-Terminus) Coupling Step 1: Coupling (PITC, Alkaline pH) Peptide->Coupling PTC_Peptide PTC-Peptide Derivative Coupling->PTC_Peptide Cleavage Step 2: Cleavage (Anhydrous Acid, e.g., TFA) PTC_Peptide->Cleavage ATZ_AA ATZ-Amino Acid Cleavage->ATZ_AA Short_Peptide Shortened Peptide (n-1 residues) Cleavage->Short_Peptide Conversion Step 3: Conversion (Aqueous Acid) ATZ_AA->Conversion Short_Peptide->Coupling Re-enter Cycle PTH_AA PTH-Amino Acid Conversion->PTH_AA HPLC Step 4: Identification (RP-HPLC) PTH_AA->HPLC Sequence Identified N-terminal Amino Acid HPLC->Sequence

Caption: Workflow of the Edman Degradation Cycle.

Experimental Protocol: Automated Edman Degradation

Modern Edman degradation is performed on automated sequencers.

1. Sample Preparation:

  • Ensure the peptide sample is highly purified (>95%) and salt-free.

  • Quantify the peptide accurately; typical loading amounts range from 10 to 100 picomoles.[7]

  • The N-terminus must be free and unmodified (e.g., not acetylated).[6]

2. Instrument Setup:

  • Prime the sequencer's reagent and solvent delivery lines.

  • Equilibrate the reaction cartridge and conversion flask to the specified temperatures (e.g., 50°C for coupling).

  • Calibrate the HPLC system with a standard mixture of PTH-amino acids to establish retention times.

3. Sequencing Cycles:

  • Dissolve the peptide in a suitable solvent and apply it to the sample support disc.

  • Initiate the automated sequencing program, which will perform the coupling, cleavage, and conversion steps for a pre-defined number of cycles.

  • The instrument automatically injects the resulting PTH-amino acid from each cycle onto the HPLC system for identification.

4. Data Analysis:

  • The HPLC chromatogram for each cycle will show a peak corresponding to the PTH-amino acid derivative.

  • Identify the amino acid in each cycle by comparing its retention time to the standards.

  • Reconstruct the N-terminal sequence based on the order of identified amino acids.

Section 2: Peptide Sequencing and Integrity by Mass Spectrometry

Mass spectrometry (MS) is a cornerstone of modern proteomics and peptide characterization due to its high sensitivity, speed, and ability to analyze complex mixtures and post-translational modifications (PTMs).[8] Unlike Edman degradation, which provides sequential N-terminal data, MS-based methods can provide sequence information from across the entire peptide.

Fundamental Principles of MS-based Sequencing

The general workflow involves:

  • Ionization: The peptide molecules are converted into gas-phase ions. The two most common soft ionization techniques are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[9][10]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, Quadrupole).

  • Fragmentation (Tandem MS or MS/MS): To obtain sequence information, ions of a specific m/z (precursor ions) are selected and fragmented. The resulting fragment ions are then analyzed to determine their m/z ratios. The mass differences between fragment ions correspond to specific amino acid residues, allowing the sequence to be deduced.

MS_Sequencing_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data_analysis Data Analysis Protein Protein/Peptide Sample Digest Enzymatic Digestion (e.g., Trypsin) Protein->Digest HPLC RP-HPLC Separation Digest->HPLC Ionization Ionization (ESI or MALDI) HPLC->Ionization MS1 MS1: Precursor Ion Scan (Select Peptide m/z) Ionization->MS1 Fragmentation MS2: Fragmentation (e.g., CID, HCD) MS1->Fragmentation MS2_Scan MS2: Fragment Ion Scan Fragmentation->MS2_Scan Deconvolution Spectrum Deconvolution MS2_Scan->Deconvolution Database_Search Database Searching / De Novo Sequencing Deconvolution->Database_Search Sequence_ID Peptide Sequence Identification & PTMs Database_Search->Sequence_ID

Caption: General Workflow for Peptide Sequencing by LC-MS/MS.

Ionization Techniques: ESI vs. MALDI

The choice of ionization source significantly impacts the type of information obtained.[11]

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Ionizes analytes out of a solution, producing a fine spray of charged droplets.Co-crystallizes the analyte with a matrix, which absorbs laser energy to desorb and ionize the analyte.
Ion States Typically produces multiply charged ions.Predominantly generates singly charged ions.[9]
Coupling Easily coupled with liquid chromatography (LC) for online separation.Often used for offline analysis of separated fractions or direct tissue analysis.
Sample Throughput Lower throughput due to serial nature of LC.Higher throughput, suitable for analyzing many samples spotted on a target plate.[10]
Best For Complex mixtures, quantitative proteomics, detailed fragmentation analysis (LC-MS/MS).Rapid mass fingerprinting, analysis of larger peptides and proteins, imaging mass spectrometry.[9]
Experimental Protocol: Peptide Sequencing by LC-MS/MS

1. Sample Preparation (Bottom-Up Proteomics):

  • Denaturation, Reduction, and Alkylation: Proteins are unfolded, and disulfide bonds are broken and capped to ensure efficient digestion.

  • Enzymatic Digestion: A protease, most commonly trypsin, is used to cleave the protein into smaller peptides.[12] Trypsin cleaves C-terminal to lysine and arginine residues, resulting in peptides of a predictable size and charge state, ideal for MS analysis.

  • Desalting: The peptide digest is cleaned up using a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with ionization.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The peptide mixture is injected onto a reversed-phase HPLC or UPLC column (typically C18) and separated by a gradient of increasing organic solvent (e.g., acetonitrile) containing an acid modifier (e.g., 0.1% formic acid).

  • Mass Spectrometry: The eluting peptides are ionized by ESI and enter the mass spectrometer.

  • The instrument cycles through MS1 scans (to measure the m/z of intact peptides) and MS2 scans (fragmenting the most intense peptides from the MS1 scan to obtain sequence information).[13]

3. Data Analysis:

  • The resulting MS/MS spectra are processed using software that matches the experimental fragment ion patterns to theoretical fragmentation patterns from a protein sequence database.

  • Alternatively, for unknown peptides, de novo sequencing algorithms can be used to piece together the sequence directly from the MS/MS spectrum.[14]

Section 3: Peptide Integrity and Purity by HPLC

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, is the industry standard for assessing the purity of peptides.[15] It excels at separating the target peptide from synthesis-related impurities, such as truncated or deletion sequences, and degradation products.

The Principle of Reversed-Phase Separation

RP-HPLC separates peptides based on their hydrophobicity.[16]

  • Stationary Phase: A non-polar stationary phase (e.g., silica particles modified with C18 alkyl chains).

  • Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. An ion-pairing agent, such as trifluoroacetic acid (TFA) or formic acid (FA), is added to improve peak shape and resolution.

  • Separation: Peptides are retained on the column through hydrophobic interactions. A gradient of increasing organic solvent is used to elute the peptides, with more hydrophobic peptides eluting later.

Experimental Protocol: RP-HPLC for Peptide Purity

1. Method Development Considerations:

  • Column Chemistry: C18 columns are the workhorse for peptide analysis. For very hydrophobic peptides, C8 or C4 columns may be used to reduce retention.

  • Ion-Pairing Agent: 0.1% TFA provides excellent peak shape and resolution but can suppress MS signals. 0.1% Formic Acid is more MS-friendly but may result in broader peaks on some columns.[17]

  • Gradient Optimization: A shallow gradient around the elution time of the main peptide peak is crucial for resolving closely related impurities.[18]

2. Standard Purity Analysis Protocol:

  • Sample Preparation: Accurately dissolve the peptide in the initial mobile phase conditions to a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214-220 nm (where the peptide bond absorbs)

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Purity is typically reported as the area of the main peak as a percentage of the total area of all peaks.

HPLC_Workflow Peptide_Sample Peptide Sample in Vial Autosampler Autosampler Injection Peptide_Sample->Autosampler HPLC_Column RP-HPLC Column (e.g., C18) Autosampler->HPLC_Column HPLC_Pump HPLC Pump (Mobile Phase Gradient) HPLC_Pump->Autosampler UV_Detector UV Detector (214 nm) HPLC_Column->UV_Detector Chromatogram Chromatogram Output UV_Detector->Chromatogram Data_Analysis Data Analysis (Peak Integration, % Purity) Chromatogram->Data_Analysis

Caption: Workflow for Peptide Purity Analysis by RP-HPLC.

Section 4: Comparative Analysis

The choice of analytical technique depends on the specific question being asked. A comprehensive characterization strategy will often employ all three methods.

Method Comparison: Sequencing and Integrity
ParameterEdman DegradationMass Spectrometry (LC-MS/MS)RP-HPLC (UV Detection)
Primary Application Definitive N-terminal sequencing.[6]De novo sequencing, sequence confirmation, PTM analysis, impurity identification.[8]Purity assessment and quantification of impurities.[16]
Principle Sequential chemical cleavage.Mass-to-charge ratio analysis of intact and fragmented ions.Differential partitioning based on hydrophobicity.
Throughput Low; one sample at a time.[7]High, especially with automation.Moderate to high.
Sensitivity Picomole range (10-100 pmol).[7]Femtomole to attomole range.Nanogram to microgram range.
Sample Requirements Highly purified, single peptide with a free N-terminus.[6]Can handle complex mixtures.Requires a purified sample for accurate quantification.
Key Strengths Unambiguous N-terminal sequence; database-independent.[6]High sensitivity, speed, ability to identify PTMs and internal sequences.[8]High precision and robustness for purity determination; well-established.
Key Limitations Limited read length (typically <50 residues); blocked N-termini are problematic; cannot analyze mixtures.[5]Relies on database matching for high-confidence ID; de novo can be complex; quantification can be challenging.Indirect identification of impurities; co-eluting impurities can be missed without MS.[19]
Data Interpretation: A Case Study of Impurity Profiling

Consider a synthetic 20-amino acid peptide, Bivalirudin. A typical purity analysis might yield the following:

  • RP-HPLC-UV: The chromatogram shows a main peak at 98.5% purity, with several small impurity peaks.

  • LC-MS: When the same sample is analyzed by LC-MS, the mass spectrometer reveals that a peak co-eluting with the main API in the UV chromatogram is actually an impurity with a mass corresponding to a deletion of one glycine residue.[17][19]

This scenario highlights the power of using orthogonal techniques. While HPLC-UV provides a precise measure of purity based on chromatographic separation, LC-MS provides the mass information necessary for confident impurity identification.[20] In a regulatory filing, both pieces of data are critical. The FDA guidance emphasizes the need to characterize any impurity present at a level of 0.1% or higher.[19]

Common Synthetic Peptide Impurities Detectable by these Methods:

Impurity TypeDescriptionPrimary Detection Method
Truncated/Deletion Sequences Peptides missing one or more amino acids.RP-HPLC, LC-MS
Insertion Sequences Peptides with an extra amino acid.LC-MS
Incomplete Deprotection Residual protecting groups from synthesis.LC-MS
Oxidation Modification of residues like Methionine or Tryptophan.RP-HPLC, LC-MS
Deamidation Conversion of Asparagine or Glutamine to other acidic residues.RP-HPLC, LC-MS
Isomerization/Racemization Changes in stereochemistry.Chiral Chromatography, specialized LC-MS

Conclusion: An Integrated, Self-Validating Approach

The robust characterization of a peptide's sequence and integrity is not a matter of choosing a single "best" method, but rather of intelligently integrating orthogonal techniques to build a complete analytical picture.

  • Edman degradation provides the definitive, "gold-standard" confirmation of the N-terminal sequence, a critical identity attribute required by regulatory bodies such as under ICH Q6B guidelines.[6]

  • Mass spectrometry offers unparalleled depth, confirming the full sequence, identifying post-translational modifications, and elucidating the structure of unknown impurities with high sensitivity.[8]

  • RP-HPLC remains the benchmark for purity determination, providing the robust, quantitative data necessary for batch release and stability studies.[16]

By combining these methods, researchers and drug developers can establish a self-validating system where the results of one technique confirm and complement the others. This integrated approach not only ensures the scientific integrity of the data but also builds a comprehensive data package that meets the stringent expectations of regulatory authorities, ultimately safeguarding patient safety and ensuring product efficacy.

References

A Tale of Two Chemistries: A Comparative Guide to Boc-SPPS and Fmoc-SPPS for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and professionals in the field of drug development, the synthesis of peptides is a foundational and critical process. The two dominant strategies in solid-phase peptide synthesis (SPPS), Boc-SPPS and Fmoc-SPPS, each offer a distinct chemical philosophy for the assembly of amino acid chains. This guide provides an in-depth, objective comparison of these two methodologies, grounded in their chemical principles and supported by practical insights to aid in the selection of the optimal strategy for your specific research needs.

The Foundation: Orthogonal Protection in SPPS

The success of SPPS hinges on the concept of orthogonal protection . This strategy employs multiple classes of protecting groups within a single synthetic scheme, where each class can be removed under specific chemical conditions without affecting the others.[1][2] In peptide synthesis, this allows for the selective deprotection of the Nα-amino group of the growing peptide chain at each cycle, enabling the addition of the next amino acid, while the reactive side chains of the amino acids remain shielded.[2][3][4]

The Classic Approach: tert-Butyloxycarbonyl (Boc) SPPS

The Boc strategy, pioneered by Bruce Merrifield, was the foundational method for SPPS and remains a powerful tool, particularly for the synthesis of long and complex peptides.[5][6] This approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[7][8][9]

Core Chemistry:

  • Nα-Protection: The tert-butyloxycarbonyl (Boc) group is stable to the basic and nucleophilic conditions used during coupling but is readily cleaved by moderately strong acids.[9][10]

  • Nα-Deprotection: Each cycle begins with the removal of the Boc group using trifluoroacetic acid (TFA), typically in a 50% solution with dichloromethane (DCM).[3][5][11] This step generates a protonated N-terminus.

  • Neutralization: The resulting ammonium salt must be neutralized with a base, commonly diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling reaction.[11][12]

  • Side-Chain Protection: Side-chain protecting groups are typically benzyl-based (e.g., Bzl) and are stable to the repeated TFA treatments used for Boc removal.[3][6]

  • Final Cleavage: The final step involves the simultaneous cleavage of the peptide from the resin and the removal of the side-chain protecting groups using a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[13][14][15] This step requires specialized, HF-resistant equipment due to the corrosive nature of the acid.[13][16]

Boc-SPPS Workflow Visualization

Boc-SPPS Cycle Start Boc-AA-Resin Deprotection Nα-Deprotection (50% TFA/DCM) Start->Deprotection Wash Wash Deprotection->Wash H-AA-Resin (TFA salt) Neutralization Neutralization (DIEA) Coupling Coupling (Next Boc-AA) Neutralization->Coupling H-AA-Resin Coupling->Wash Boc-Peptide-Resin FinalCleavage Final Cleavage (HF) Coupling->FinalCleavage Completed Peptide-Resin Wash->Deprotection Repeat Cycle Wash->Neutralization Peptide Free Peptide FinalCleavage->Peptide

Caption: The cyclical workflow of Boc-SPPS.

The Modern Standard: 9-Fluorenylmethyloxycarbonyl (Fmoc) SPPS

Developed as a milder alternative, the Fmoc strategy has become the most widely used method for SPPS due to its operational simplicity and compatibility with a broader range of chemistries.[7][17][18] This approach is based on a truly orthogonal protection scheme.[3][19]

Core Chemistry:

  • Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is stable under acidic conditions but is readily cleaved by mild bases.[19][20][21]

  • Nα-Deprotection: The Fmoc group is removed at the beginning of each cycle using a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[17][20][22] This reaction is a β-elimination.[19][23]

  • Side-Chain Protection: Side-chain protecting groups are acid-labile, typically based on the tert-butyl (tBu) group.[23]

  • Final Cleavage: The final cleavage from the resin and removal of the side-chain protecting groups are performed simultaneously using a strong acid, typically TFA, often with a cocktail of scavengers to prevent side reactions.[22][24][25]

Fmoc-SPPS Workflow Visualization

Fmoc-SPPS Cycle Start Fmoc-AA-Resin Deprotection Nα-Deprotection (20% Piperidine/DMF) Start->Deprotection Wash Wash Deprotection->Wash H-AA-Resin Coupling Coupling (Next Fmoc-AA) Coupling->Wash Fmoc-Peptide-Resin FinalCleavage Final Cleavage (TFA) Coupling->FinalCleavage Completed Peptide-Resin Wash->Deprotection Repeat Cycle Wash->Coupling Peptide Free Peptide FinalCleavage->Peptide

Caption: The cyclical workflow of Fmoc-SPPS.

Head-to-Head Comparison: Boc vs. Fmoc

The choice between Boc and Fmoc strategies is dictated by the specific requirements of the peptide to be synthesized, available resources, and desired scale.

FeatureBoc-SPPSFmoc-SPPS
Nα-Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Nα-Deprotection Reagent 50% Trifluoroacetic Acid (TFA) in DCM[5][11]20% Piperidine in DMF[20][22]
Nα-Deprotection Chemistry Acidolysis[8][26]Base-catalyzed β-elimination[19][23]
Side-Chain Protection Benzyl-based (Bzl), acid-labile (strong acid)[3][6]tert-Butyl-based (tBu), acid-labile (moderate acid)[23]
Final Cleavage Reagent Anhydrous Hydrogen Fluoride (HF) or TFMSA[3][13]Trifluoroacetic Acid (TFA) with scavengers[22][25]
Orthogonality "Graduated Lability" - both Nα and side-chain groups are acid-labile, but require different acid strengths.[3][27]"True Orthogonality" - Nα is base-labile, side-chains are acid-labile.[7][17][19]
Key Advantage Reduced aggregation for long or difficult sequences.[7][12]Milder conditions, automation-friendly, broader compatibility.[7][17][18]
Key Disadvantage Harsh final cleavage (HF), requires specialized equipment.[16][17]Potential for side reactions like diketopiperazine formation and racemization with sensitive residues.[][29]
Cost Boc-amino acids are generally less expensive.[][29]Fmoc-amino acids are typically more expensive.[][29]
Waste Stream Halogenated and highly corrosive acidic waste.[29]Basic and acidic waste.[29]

Field-Proven Insights and Best Practices

As a Senior Application Scientist, my experience has shown that while Fmoc-SPPS is the workhorse for routine peptide synthesis, Boc-SPPS retains significant value for specific, challenging applications.

  • For Routine and High-Throughput Synthesis: The milder conditions, ease of automation, and avoidance of highly hazardous HF make Fmoc-SPPS the strategy of choice .[7][18] The UV-active nature of the Fmoc group also allows for real-time monitoring of the deprotection step, which is a significant advantage for process control.[23]

  • For Long or "Difficult" Sequences: Peptides with a high propensity for aggregation during synthesis can often be more successfully assembled using Boc-SPPS . The repetitive TFA treatment in Boc-SPPS helps to keep the peptide chain protonated and solvated, which can disrupt the interchain hydrogen bonding that leads to aggregation.[7][12]

  • For Peptides with Post-Translational Modifications (PTMs): The milder overall conditions of Fmoc-SPPS make it more compatible with sensitive PTMs like phosphorylation and glycosylation, which may not be stable to the harsh HF cleavage of the Boc strategy.[17][18]

  • Cost Considerations: While Fmoc-protected amino acids are generally more expensive, the overall cost of a synthesis must also factor in reagents, solvents, waste disposal, and equipment.[][29] The need for a specialized and expensive HF cleavage apparatus for Boc-SPPS is a significant capital investment.[16]

Experimental Protocol: Standard Fmoc-SPPS of a Model Peptide

This protocol outlines a standard manual synthesis of a model peptide using Fmoc chemistry. It is designed to be a self-validating system with clear checkpoints.

Objective: Synthesize the peptide sequence Ala-Leu-Gly on a Rink Amide resin.

Materials:

  • Rink Amide resin (0.5 mmol/g substitution)

  • Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF), Peptide Synthesis Grade

  • Dichloromethane (DCM), ACS Grade

  • Piperidine, Reagent Grade

  • Diisopropylethylamine (DIEA), Peptide Synthesis Grade

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place 200 mg of Rink Amide resin in a reaction vessel.

    • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.[22]

    • Drain the DMF.

  • First Amino Acid (Glycine) Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10 minutes.[22][30]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Second Amino Acid (Leucine) Coupling:

    • In a separate vial, dissolve Fmoc-Leu-OH (4 equivalents), HBTU (3.9 equivalents), and DIEA (8 equivalents) in 3 mL of DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.[11]

    • Checkpoint: Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), extend the coupling time.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Leucine Deprotection:

    • Repeat step 2 to remove the Fmoc group from the newly coupled Leucine.

  • Third Amino Acid (Alanine) Coupling:

    • Repeat step 3, using Fmoc-Ala-OH.

  • Final Fmoc Deprotection:

    • Repeat step 2 to deprotect the N-terminal Alanine.

  • Final Wash and Drying:

    • Wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection:

    • Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the dry peptide-resin.[22]

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Conclusion

Both Boc and Fmoc SPPS are robust and well-established methodologies for peptide synthesis. The Fmoc strategy, with its milder conditions and true orthogonality, has rightfully become the dominant approach for the majority of applications.[7] However, the classic Boc strategy remains an indispensable tool for overcoming specific challenges, particularly the synthesis of long and aggregation-prone peptides.[12] A thorough understanding of the underlying chemistry and practical considerations of each method is essential for any researcher aiming to successfully and efficiently synthesize target peptides.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Fmoc-D-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development and scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents, such as the protected amino acid Fmoc-D-His(Boc)-OH, are not merely procedural formalities; they are integral to the integrity of our research and the safety of our laboratory environment. This guide provides a comprehensive, experience-driven framework for the safe and compliant disposal of this compound, ensuring that best practices are understood and implemented at every step.

Hazard Identification and Risk Assessment

While some safety data sheets (SDS) for this compound may lack complete hazard data, the foundational principle of laboratory safety is to treat all non-characterized substances with a high degree of caution. Structurally similar compounds, such as Nα,Nτ-bis(9-fluorenylmethoxycarbonyl)-L-histidine, are classified as hazardous, with potential risks including skin, eye, and respiratory irritation, and are harmful if swallowed or inhaled[1]. Therefore, we must operate under the assumption that this compound presents similar hazards. This risk assessment dictates the necessity of stringent personal protective measures and dedicated waste streams to prevent accidental exposure and environmental contamination.

Mandatory Personal Protective Equipment (PPE)

Before handling this compound in any form—solid, liquid solution, or as a contaminant on labware—the following PPE is mandatory to mitigate exposure risks:

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles to prevent contact with dust or splashes[1].

  • Hand Protection: Use chemically resistant nitrile gloves. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact[1].

  • Body Protection: A standard laboratory coat must be worn to protect against incidental contact[1].

  • Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhaling fine particulates[1][2].

Core Disposal Protocols

The cornerstone of proper chemical disposal is rigorous segregation. At no point should this compound waste be mixed with general refuse or other incompatible chemical waste streams[1][2][3].

Solid Waste Stream (Pure & Contaminated Reagent)

This stream includes unused, expired, or contaminated solid this compound.

Step-by-Step Methodology:

  • Segregation: Isolate solid this compound waste from all other chemical and laboratory waste[1].

  • Containerization: Place the solid waste into a dedicated, leak-proof container that is chemically compatible. The original manufacturer's container is often the best choice if it is intact and can be securely sealed[1][4].

  • Labeling: The container must be unequivocally labeled. Affix a "Hazardous Waste" label that includes the full chemical name, "this compound," and an estimate of the quantity[1][5]. This is a critical step for regulatory compliance and the safety of waste management personnel.

  • Storage: Securely close the container and transfer it to your laboratory's designated Satellite Accumulation Area (SAA)[4][5].

Liquid Waste Stream (Experimental Solutions)

This stream includes solutions containing this compound, such as those dissolved in solvents like Dimethylformamide (DMF) for peptide synthesis[6].

Step-by-Step Methodology:

  • Segregation: Keep solid and liquid waste streams separate[3]. Collect solutions containing this compound in a dedicated liquid waste container. Do not mix with incompatible waste types, such as acids or bases[4].

  • Containerization: Use a sealable, chemically compatible container, typically a solvent waste jug. Ensure the container is equipped with a secure, leak-proof cap[3][7]. Avoid overfilling the container[3].

  • Labeling: Apply a "Hazardous Waste" label. Critically, list all chemical constituents with their approximate percentages by volume (e.g., "this compound (~0.2 M) in DMF (95%), Oxyma (5%)").

  • Storage: Tightly seal the container when not in use and store it in the designated SAA, ensuring it is within secondary containment (such as a spill tray) to mitigate potential leaks[3][7].

Contaminated Laboratory Materials

This stream includes any disposable items that have come into direct contact with this compound, such as gloves, weigh boats, pipette tips, and glassware.

Step-by-Step Methodology:

  • Segregation: Separate contaminated materials into sharps and non-sharps.

    • Sharps (e.g., needles, broken glass): Immediately place all contaminated sharps into a designated, puncture-proof sharps container destined for incineration[2].

    • Non-Sharps (e.g., gloves, pipette tips): Collect in a dedicated, durable, leak-proof plastic bag or a lined, sealable container[1][2].

  • Labeling: Label the container or bag clearly as "Hazardous Waste" and specify the contaminant (e.g., "Solid waste contaminated with this compound")[1].

  • Storage and Disposal: Once full, seal the container or bag and move it to the SAA for collection by your institution's environmental health and safety (EHS) department[1].

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to ensuring personnel safety.

Spill Response Protocol:

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area[1].

  • Contain: If it is safe to do so, prevent the spread of a solid spill by covering it with a plastic sheet or prevent a liquid spill from spreading with absorbent materials[1].

  • Decontaminate: Clean the spill area using appropriate absorbent pads. Follow up with a decontamination wash using a suitable solvent (like isopropanol) and then soap and water[1].

  • Dispose: Collect all cleanup materials—absorbents, contaminated PPE, and wipes—as hazardous waste. Package and label these materials as described in section 3.3[1].

Waste Accumulation and Storage: The Satellite Accumulation Area (SAA)

The SAA is the designated location within or near the laboratory where hazardous waste is stored prior to collection[4][5]. Adherence to SAA protocols is a regulatory requirement.

  • Location: The SAA must be at or near the point of waste generation[5].

  • Segregation: Store incompatible waste types separately within the SAA to prevent accidental mixing[4]. For example, keep protected amino acid waste separate from strong acids or bases.

  • Container Integrity: All containers must be kept securely closed except when adding waste[4]. Weekly inspections for leaks or deterioration are a recommended best practice[4][7].

  • Volume Limits: Be aware of institutional and regulatory limits on the total volume of hazardous waste that can be stored in an SAA (e.g., a maximum of 55 gallons)[5].

Quick Reference & Workflow

For ease of use, the critical disposal information is summarized below, followed by a logical workflow diagram.

Disposal Summary Table
Waste StreamRecommended ContainerKey Labeling Requirements
Solid this compound Original container or sealed, compatible solid waste jar."Hazardous Waste", "this compound".
Liquid Waste Solutions Compatible, sealed solvent waste container with secondary containment."Hazardous Waste", List all components and % volume.
Contaminated Sharps Designated, puncture-proof sharps container."Hazardous Waste", "Sharps".
Contaminated Non-Sharps Labeled, durable plastic bag or sealed container."Hazardous Waste", "Solid Debris Contaminated with this compound".

Disposal Workflow Diagram

G cluster_waste_type 1. Identify Waste Type cluster_labware_type 1a. Sub-Type cluster_container 2. Select Proper Container start Waste Generation This compound solid Solid Reagent (Pure or Contaminated) start->solid liquid Liquid Solution start->liquid labware Contaminated Labware start->labware solid_cont Sealed, Compatible Jar solid->solid_cont liquid_cont Sealed Solvent Waste Jug liquid->liquid_cont sharps Sharps (Needles, Broken Glass) labware->sharps nonsharps Non-Sharps (Gloves, Pipettes) labware->nonsharps sharps_cont Puncture-Proof Sharps Bin sharps->sharps_cont nonsharps_cont Labeled Bag or Lined Bin nonsharps->nonsharps_cont labeling 3. Affix Hazardous Waste Label (List all chemical components) solid_cont->labeling liquid_cont->labeling sharps_cont->labeling nonsharps_cont->labeling saa 4. Store in Designated Satellite Accumulation Area (SAA) labeling->saa

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

By adhering to these detailed procedures, you actively contribute to a culture of safety, ensure regulatory compliance, and protect both yourself and the environment. Always consult your institution's specific EHS guidelines, as they represent the final authority for waste management in your facility.

References

Essential Personal Protective Equipment (PPE) for Handling Fmoc-D-His(Boc)-OH: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development, the meticulous handling of specialized reagents like Fmoc-D-His(Boc)-OH is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring a secure laboratory environment. Our approach moves beyond a simple checklist, delving into the rationale behind each recommendation to build a comprehensive and trustworthy safety protocol.

Hazard Assessment: Understanding the Risks of this compound

While a specific Safety Data Sheet (SDS) for every chemical derivative is not always accessible, a thorough hazard assessment can be conducted by examining structurally similar compounds and the constituent functional groups. This compound is an amino acid derivative characterized by the presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups.

Based on data from analogous compounds such as Fmoc-His(Fmoc)-OH and Fmoc-D-Trp(Boc)-OH, the primary hazards associated with this compound are:

  • Skin and Eye Irritation: Direct contact with the powdered form or solutions can cause irritation.[1]

  • Respiratory Tract Irritation: Inhalation of the fine powder can lead to respiratory discomfort.[1]

  • Harmful if Swallowed or Inhaled: Similar to many chemical reagents, ingestion or significant inhalation should be avoided.[1]

Therefore, a robust PPE strategy is essential to mitigate these risks during handling, weighing, and use in synthesis.

Core PPE Recommendations for Routine Handling

The following table outlines the essential PPE for handling this compound in a standard laboratory setting.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.Protects against accidental splashes of solutions or airborne powder, preventing serious eye irritation.[1]
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact, which can cause irritation. Nitrile offers good resistance to a wide range of laboratory chemicals.
Body Protection A standard, long-sleeved laboratory coat.Protects skin and personal clothing from contamination with the chemical.
Respiratory Protection Generally not required for small-scale handling in a well-ventilated area. However, a NIOSH-approved respirator is necessary when weighing out the powder or when there is a potential for dust generation.Minimizes the risk of inhaling fine particles that can cause respiratory tract irritation.[1]

Step-by-Step PPE Protocol for Weighing and Reconstitution

The handling of lyophilized or powdered peptides and their derivatives presents the highest risk of aerosolization. The following protocol ensures maximum protection during this critical step.

Weighing_and_Reconstitution_Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_cleanup Cleanup and Doffing prep_area Sanitize work area in a chemical fume hood gather_ppe Gather all necessary PPE prep_area->gather_ppe don_coat Don lab coat gather_ppe->don_coat don_gloves Don nitrile gloves don_coat->don_gloves don_goggles Don safety goggles/face shield don_gloves->don_goggles don_respirator Don respirator (if required) don_goggles->don_respirator weigh_powder Carefully weigh this compound don_respirator->weigh_powder reconstitute Reconstitute with appropriate solvent weigh_powder->reconstitute decontaminate Decontaminate work surface reconstitute->decontaminate dispose_waste Dispose of waste in designated containers decontaminate->dispose_waste doff_ppe Doff PPE in the correct order dispose_waste->doff_ppe

References

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Retrosynthesis Analysis

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Fmoc-D-His(Boc)-OH
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Fmoc-D-His(Boc)-OH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.